3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Description
BenchChem offers high-quality 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13898-68-5 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-ethoxy-N,N-diethyl-4-hydroxybenzamide |
InChI |
InChI=1S/C13H19NO3/c1-4-14(5-2)13(16)10-7-8-11(15)12(9-10)17-6-3/h7-9,15H,4-6H2,1-3H3 |
InChI Key |
CSGBRIWXMBIKEM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC |
Other CAS No. |
13898-68-5 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of action of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide as a respiratory stimulant
An In-Depth Technical Guide on the Pharmacodynamics and Mechanistic Profiling of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Executive Overview
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (commonly referred to in pharmacological literature as Anacardiol) is a synthetic vanillic acid diethylamide derivative[1]. Functioning as a potent central nervous system (CNS) and respiratory stimulant (analeptic), this compound shares a structural pharmacophore with ethamivan (its 3-methoxy analog) and nikethamide[2]. Historically, this class of analeptics was deployed to counteract severe respiratory depression induced by barbiturate overdose and to manage acute exacerbations of chronic obstructive pulmonary disease (COPD)[2].
As drug development pivots toward highly targeted respiratory modulators, understanding the precise mechanism of action of legacy analeptics provides critical scaffolding for designing next-generation, non-convulsive respiratory stimulants. This whitepaper dissects the molecular pharmacology, physiological impact, and the rigorous experimental frameworks required to evaluate 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.
Molecular Context & Dual-Axis Mechanism of Action
The substitution of a methoxy group (as seen in ethamivan) with an ethoxy group at the 3-position of the phenyl ring alters the molecule's lipophilicity. This subtle structural shift influences blood-brain barrier (BBB) penetration kinetics and receptor residence time, dictating its pharmacodynamic profile.
The compound exerts its respiratory stimulant effects through a dual-axis mechanism :
Axis 1: Central Medullary Activation (Primary) The principal site of action is the medullary respiratory center, specifically targeting the pre-Bötzinger complex and the nucleus tractus solitarii (NTS). The drug lowers the excitation threshold of central respiratory neurons to arterial carbon dioxide (pCO2)[3]. By promoting the depolarization of these central neurons, it directly enhances efferent phrenic nerve discharge, forcing an increase in respiratory drive[3].
Axis 2: Peripheral Chemoreceptor Sensitization (Secondary) Secondary stimulation occurs via peripheral chemoreceptors located in the carotid and aortic bodies. Similar to modern respiratory analeptics like doxapram and almitrine, vanillamide derivatives are hypothesized to inhibit background "leak" potassium channels (such as TASK-1 and TASK-3) on type I glomus cells[3]. The inhibition of K+ efflux leads to membrane depolarization, the opening of voltage-gated Ca2+ channels, and the subsequent exocytosis of neurotransmitters (e.g., dopamine, ATP). This cascade stimulates the afferent glossopharyngeal nerve, relaying excitatory signals back to the medulla[3].
Caption: Mechanistic pathway of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide in respiratory stimulation.
Physiological Profiling and Hemodynamics
In vivo pharmacodynamic studies demonstrate that 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide primarily increases respiratory amplitude (tidal volume) with a secondary, dose-dependent increase in respiratory frequency[1].
However, the therapeutic index of this compound is notably narrow. While low doses (2 to 10 mg/kg in murine models) effectively reverse barbiturate-induced apnea, overstimulation can lead to irregular respiratory patterns, such as Biot's breathing (clusters of rapid respirations followed by regular periods of apnea). Furthermore, because it acts as a generalized CNS stimulant, toxic doses cross the threshold from respiratory stimulation to generalized convulsions and transient pressor effects (hypertension)[3].
Table 1: Comparative Pharmacodynamic Profile of Analeptics
| Compound | Primary Target Axis | Effect on Tidal Volume | Effect on Frequency | Therapeutic Window & Toxicity Risk |
| 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide | Medulla & Carotid Body | +++ | ++ | Narrow (Risk of Biot's breathing / Convulsions) |
| Ethamivan (3-Methoxy analog) | Medulla | +++ | + | Narrow (Risk of generalized CNS excitation) |
| Nikethamide | Medulla | ++ | + | Moderate (Mild vasodepressor effects) |
| Doxapram | Peripheral Chemoreceptors | +++ | +++ | Moderate (Superior safety profile to vanillamides) |
Experimental Methodologies: Self-Validating Systems
Evaluating respiratory analeptics requires rigorous experimental design to isolate central neural drive from peripheral pulmonary mechanics. As a standard practice in advanced pharmacology, the following protocols are designed with internal causality checks to ensure data integrity.
Protocol A: In Vivo Phrenic Nerve Recording in Barbiturate-Depressed Models
Causality & Rationale: Simply measuring airflow via whole-body plethysmography cannot distinguish between peripheral bronchodilation and central respiratory stimulation. By recording efferent phrenic nerve activity in a barbiturate-depressed model, we directly quantify the central neural drive, eliminating confounding variables from airway resistance or diaphragmatic muscle fatigue.
-
Model Induction: Induce anesthesia in the animal model (e.g., Sprague-Dawley rat) using intravenous sodium pentobarbital. Note: Barbiturates are chosen specifically because they depress the medullary response to CO2, providing an ideal baseline to test analeptic reversal.
-
Surgical Instrumentation: Perform a tracheostomy to maintain airway patency. Isolate the right phrenic nerve via a ventral cervical approach.
-
Electrophysiological Setup: Sever the phrenic nerve distally to prevent diaphragmatic contraction artifacts. Place the proximal end on bipolar silver electrodes submerged in mineral oil to prevent tissue desiccation.
-
Baseline Acquisition: Record baseline phrenic nerve discharge (integrated amplitude and burst frequency) for 15 minutes to establish the depressed state.
-
Compound Administration: Administer 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide via the femoral vein (e.g., 5 mg/kg bolus).
-
Validation Checkpoint: A true central analeptic effect is validated only if the integrated phrenic nerve burst amplitude increases prior to any changes in systemic blood pressure, ruling out baroreceptor-mediated reflex hyperventilation.
Protocol B: In Vitro Patch-Clamp of Carotid Glomus Cells
Causality & Rationale: To validate the peripheral mechanism of action (Axis 2) independently of central feedback loops, whole-cell patch-clamp electrophysiology on dissociated carotid body glomus cells is required. This directly measures the compound's ability to inhibit TASK-1/3 K+ channels.
-
Cell Isolation: Excise carotid bodies and enzymatically dissociate type I glomus cells using collagenase and trypsin. Plate cells on poly-D-lysine coated coverslips.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with an intracellular solution mimicking physiological K+ concentrations.
-
Voltage-Step Protocol: Hold the membrane potential at -70 mV. Apply voltage steps from -100 mV to +40 mV in 10 mV increments to elicit outward K+ currents.
-
Perfusion & Quantification: Perfuse the extracellular bath with 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (10 µM to 100 µM).
-
Validation Checkpoint: A reduction in the outward background K+ current, which is subsequently reversed upon washout with standard extracellular fluid, confirms reversible target engagement at the glomus cell membrane.
Caption: Self-validating experimental workflow for evaluating central analeptic pharmacodynamics.
Conclusion
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide stands as a classic pharmacological tool for probing the respiratory axis. By engaging both the medullary respiratory centers and peripheral chemoreceptors, it effectively overrides barbiturate-induced respiratory depression. However, its narrow therapeutic index and propensity to induce abnormal respiratory rhythms underscore the necessity for rigorous, electrophysiology-backed experimental designs when evaluating this class of molecules.
References
1.[3] History of Respiratory Stimulants - PMC. National Institutes of Health (NIH). 2.[2] Ethamivan | CAS#304-84-7 | Respiratory Stimulant. MedKoo Biosciences. 3. PHARMACODYNAMIC STUDY OF AROMATIC AND HETEROCYCLIC DIETHYLAMIDES. Revista do Instituto Adolfo Lutz (IAL SP). 4.[1] US4639469A - Method of preparing sobrerol and the pharmaceutical application of the sobrerol thus obtained. Google Patents.
Sources
Pharmacokinetic Profile of Etamivan in Mammalian Models: A Comprehensive Technical Guide
Executive Summary
Etamivan (N,N-diethylvanillamide), also known as ethamivan, is a potent central nervous system (CNS) and respiratory stimulant structurally related to nikethamide[1]. Historically deployed as an analeptic to counteract barbiturate-induced respiratory depression and manage chronic obstructive pulmonary disease (COPD)[2], its clinical and preclinical application requires a precise understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This whitepaper elucidates the PK profile of Etamivan in mammalian models, detailing its absorption, distribution, metabolism, and excretion (ADME), alongside rigorous, self-validating experimental methodologies for in vivo quantification.
Mechanism of Action & Pharmacodynamics
As a Senior Application Scientist, it is critical to contextualize pharmacokinetics with the drug's physiological targets. Etamivan functions primarily by directly stimulating the respiratory center located in the medulla oblongata[3]. Secondary mechanisms include the activation of peripheral chemoreceptors in the carotid body, which synergistically enhances both the depth (tidal volume) and rate of respiration. Because of its high lipophilicity, Etamivan rapidly crosses the blood-brain barrier (BBB), leading to an almost instantaneous onset of action when administered intravenously or sublingually[4].
Fig 1: Etamivan central and peripheral respiratory stimulation pathways.
Pharmacokinetic Profile (ADME)
Absorption and Bioavailability
Etamivan exhibits highly route-dependent absorption kinetics. While intravenous (IV) administration yields immediate peak plasma concentrations (
Distribution
The high lipid-to-water partition coefficient of Etamivan facilitates rapid and extensive tissue distribution, particularly into lipid-rich organs such as the brain. This rapid CNS penetration is the causal factor behind its immediate analeptic efficacy, but it also dictates a narrow therapeutic window, necessitating careful dose titration to avoid neurotoxicity or convulsions.
Metabolism
In mammalian models (e.g., Wistar rats), Etamivan undergoes rapid and extensive hepatic biotransformation. Phase I metabolism involves dealkylation and hydroxylation, followed immediately by Phase II conjugation. Advanced LC-MS/MS analyses of rat plasma indicate that the parent compound disappears from systemic circulation within approximately 30 minutes post-administration[5]. The primary circulating metabolites identified are Etamivan sulfate and Etamivan glucuronide[5].
Excretion
The elimination half-life (
Table 1: Summary of Etamivan Pharmacokinetic Parameters (Wistar Rat Model)
| Pharmacokinetic Parameter | Observed Value / Characteristic | Mechanistic Notes |
| Primary Route | Intravenous (IV) / Sublingual | IV preferred for rapid analeptic response[4]. |
| Half-life ( | < 30 minutes | Parent drug is rapidly cleared from plasma[5]. |
| Metabolism | Hepatic (Phase II Dominant) | Yields Etamivan sulfate and glucuronide conjugates[5]. |
| Excretion | Renal | Excreted primarily as highly polar, inactive metabolites. |
| Bioavailability | Low-Moderate (Oral) | Subject to significant first-pass hepatic degradation. |
Experimental Protocols: In Vivo PK Profiling in Wistar Rats
To accurately determine the PK parameters of rapidly metabolized compounds like Etamivan, researchers must employ highly sensitive bioanalytical techniques. The following self-validating protocol outlines the workflow for assessing Etamivan PK in a Wistar rat model using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Experimental Choices (Causality)
-
Model Selection: Wistar rats possess a well-characterized hepatic microsomal enzyme system that closely mimics human Phase II conjugation (sulfation and glucuronidation), making them the ideal translational model for Etamivan metabolic profiling[5].
-
Self-Validating System (Internal Standards): Utilizing a stable isotope-labeled internal standard (e.g., Etamivan-d5) or a structural analog corrects for matrix effects and extraction losses. If the recovery of the internal standard deviates by >15%, the extraction batch is automatically flagged, ensuring absolute trustworthiness of the quantitative data.
-
Protein Precipitation: Acetonitrile-based precipitation is chosen over liquid-liquid extraction (LLE) for its rapid execution, which is critical to immediately halt the enzymatic degradation of the drug in ex vivo plasma samples.
Step-by-Step Methodology
Step 1: Animal Preparation & Dosing
-
Fast adult male Wistar rats (200-250g) for 12 hours prior to dosing to eliminate food-drug absorption interference.
-
Administer Etamivan via lateral tail vein injection (IV cohort, 5 mg/kg) or oral gavage (PO cohort, 20 mg/kg).
Step 2: Serial Blood Sampling
-
Collect 200 µL blood samples via a pre-implanted jugular vein catheter at predefined intervals: 0 (pre-dose), 2, 5, 10, 15, 30, 45, 60, and 120 minutes.
-
Transfer immediately into pre-chilled K2EDTA tubes to prevent coagulation and enzymatic degradation.
-
Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.
Step 3: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the Internal Standard (100 ng/mL).
-
Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
Step 4: LC-MS/MS Quantification
-
Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Employ a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detect Etamivan and its metabolites (sulfate and glucuronide conjugates) using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Step 5: Non-Compartmental Analysis
-
Calculate PK parameters (
, , AUC, Clearance, ) using validated non-compartmental analysis software (e.g., Phoenix WinNonlin).
Fig 2: Step-by-step in vivo pharmacokinetic profiling workflow in rats.
Conclusion
Etamivan is a rapidly acting, highly lipophilic respiratory stimulant with a notably brief pharmacokinetic half-life. Its rapid clearance is driven by efficient Phase II hepatic metabolism, yielding sulfate and glucuronide conjugates. Rigorous LC-MS/MS profiling in mammalian models like the Wistar rat remains the gold standard for quantifying its transient systemic presence and ensuring the safety and efficacy of related analeptic compounds in drug development pipelines.
References
- Source: lkouniv.ac.
- Source: tu.edu.
- Ethamivan | CAS#304-84-7 | Respiratory Stimulant Source: MedKoo Biosciences URL
- RECENT ADVANCES IN DOPING ANALYSIS (30)
- TO-DAY'S DRUGS Source: The BMJ URL
Sources
Chemical structure and molecular properties of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
An In-Depth Technical Guide to 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Introduction
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (CAS No. 13898-68-5) is a substituted aromatic amide whose properties are not extensively documented in public literature[1]. As a member of the benzamide class, it possesses a structural scaffold common in pharmacologically active compounds. Its key features—a phenolic hydroxyl group, an ethoxy ether linkage, and a tertiary amide—suggest a molecule with potential for diverse chemical interactions and biological activity. Notably, it has been flagged as a potential endocrine disrupting compound, making its study relevant from both a toxicological and a pharmacological perspective[2].
This guide serves as a foundational technical resource for researchers, scientists, and professionals in drug development. It consolidates available data, presents a detailed analysis of the molecule's structure and properties, and provides a robust, scientifically-grounded protocol for its synthesis from common starting materials. By explaining the causality behind experimental choices, this document aims to empower researchers to confidently synthesize and investigate this compound.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the cornerstone of all subsequent research. The fundamental identifiers for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | PubChem[2] |
| CAS Number | 13898-68-5 | PubChem[2], ChemicalBook |
| Molecular Formula | C₁₃H₁₉NO₃ | PubChem[1][2] |
| Molecular Weight | 237.29 g/mol | PubChem[2] |
| Synonyms | Anacardiol, DEHB, 3-Ethoxy-4-hydroxy-diethylbenzamide | PubChem[2], ECHEMI[3] |
| SMILES | CCN(CC)C(=O)C1=CC(=C(C=C1)O)OCC | PubChem[2] |
| InChIKey | CSGBRIWXMBIKEM-UHFFFAOYSA-N | PubChem[2] |
The molecular architecture is defined by a central benzene ring substituted with three key functional groups. The interplay between the electron-donating hydroxyl and ethoxy groups and the electron-withdrawing amide group governs the molecule's electronic properties and reactivity. The tertiary amide introduces steric bulk and, due to restricted rotation around the C-N bond, can lead to distinct NMR signals for the two N-ethyl groups.
Caption: 2D structure of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.
Physicochemical and Spectroscopic Properties
While exhaustive experimental data is scarce, a combination of predicted values and chemical principles allows for the construction of a reliable physicochemical profile.
| Property | Value / Anticipated Characteristic | Source / Rationale |
| Physical State | Likely a solid at room temperature. | Based on similar substituted benzamides. |
| Boiling Point | 412.3°C at 760 mmHg (Predicted) | ECHEMI[3] |
| Melting Point | To be determined experimentally. | - |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, DMSO, and chlorinated solvents. | Inferred from structure (large organic part). |
| XlogP | 2.5 (Predicted) | PubChem[1][2] |
Anticipated Spectroscopic Profile
Experimental validation is required, but the expected spectroscopic signatures can be predicted with high confidence based on the molecule's functional groups.
-
¹H NMR:
-
Aromatic Protons: Three signals in the aromatic region (~6.8-7.5 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring.
-
Phenolic Proton: A broad singlet, chemical shift dependent on solvent and concentration, typically >8 ppm.
-
N-Ethyl Groups: Due to restricted amide bond rotation, two broad quartets (~3.3-3.6 ppm) for the two CH₂ groups and two broad triplets (~1.1-1.3 ppm) for the two CH₃ groups are expected.
-
Ethoxy Group: A quartet (~4.1 ppm) for the OCH₂ group and a triplet (~1.4 ppm) for the CH₃ group.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 168-172 ppm.
-
Aromatic Carbons: Six distinct signals between ~110-160 ppm.
-
Aliphatic Carbons: Signals corresponding to the N-CH₂ (~40-45 ppm), O-CH₂ (~64 ppm), and CH₃ carbons (~13-15 ppm).
-
-
IR Spectroscopy:
-
O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ from the phenolic hydroxyl group.
-
C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong, characteristic amide I band around 1630 cm⁻¹[4].
-
C-O Stretch: Ether and phenol C-O stretches in the 1200-1280 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 237.
-
Fragmentation: Expect cleavage alpha to the nitrogen (loss of an ethyl group) and benzylic to the carbonyl group, leading to characteristic fragment ions.
-
Proposed Synthetic Pathway and Experimental Protocols
A robust and logical synthesis can be designed starting from the widely available and inexpensive compound 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)[5][6][7]. The pathway involves two primary steps: the oxidation of the aldehyde to a carboxylic acid, followed by the coupling of this acid with diethylamine.
Caption: Proposed two-step synthesis workflow.
Protocol 1: Synthesis of 3-Ethoxy-4-hydroxybenzoic Acid (Intermediate)
Causality: The aldehyde functional group of ethyl vanillin must be oxidized to a carboxylic acid to prepare it for amide bond formation. A variety of oxidizing agents can accomplish this. Here, we describe a standard procedure using potassium permanganate (KMnO₄), a strong but cost-effective oxidant. The reaction must be performed under basic conditions to prevent unwanted side reactions, with a final acidification step to protonate the carboxylate salt.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of 3-ethoxy-4-hydroxybenzaldehyde in 100 mL of a 1M aqueous NaOH solution. Cool the solution to 10°C in an ice bath.
-
Oxidant Preparation: In a separate beaker, dissolve 10.5 g of KMnO₄ in 200 mL of deionized water.
-
Oxidation: Slowly add the KMnO₄ solution dropwise to the stirred aldehyde solution over 2-3 hours, ensuring the temperature does not exceed 20°C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours or until TLC analysis (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid) shows complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown MnO₂ precipitate dissolves and the solution becomes clear or pale yellow.
-
Acidification: Cool the flask in an ice bath and slowly acidify the solution with concentrated HCl until the pH is ~2. A white precipitate of 3-ethoxy-4-hydroxybenzoic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry it under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Protocol 2: Synthesis of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Causality: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and extremely slow. The carboxylic acid must first be "activated." A classic and highly effective method is to convert it into an acyl chloride using thionyl chloride (SOCl₂). This creates a highly electrophilic carbonyl carbon that readily reacts with the nucleophilic diethylamine. A non-nucleophilic base, such as triethylamine (Et₃N), is required in the final step to neutralize the HCl generated during the reaction, preventing it from protonating the diethylamine and rendering it non-nucleophilic.
Materials:
-
3-Ethoxy-4-hydroxybenzoic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Chloride Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 5.0 g of 3-ethoxy-4-hydroxybenzoic acid and 50 mL of anhydrous DCM. Add 3.2 mL of thionyl chloride dropwise at room temperature. Caution: SOCl₂ is corrosive and reacts with moisture; handle in a fume hood.
-
Reaction: Gently reflux the mixture for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Reagent: Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a yellow-orange oil or solid and should be used immediately in the next step.
-
Amidation: Dissolve the crude acyl chloride in 50 mL of anhydrous DCM and cool the solution to 0°C in an ice bath. In a separate flask, mix 6.0 mL of diethylamine and 7.6 mL of triethylamine in 20 mL of anhydrous DCM.
-
Addition: Add the diethylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C. A white precipitate of triethylammonium chloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.
Safety, Handling, and Storage
As with any chemical compound, proper safety protocols must be observed.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat[3]. Avoid formation of dust and aerosols and contact with skin and eyes[3].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[3]. Keep away from incompatible materials and foodstuff containers[3].
-
Fire-fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary[3].
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. Collected material should be promptly disposed of in suitable, closed containers[3].
Potential Applications and Future Research
The limited availability of data on 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide presents a clear opportunity for foundational research.
-
Toxicology and Endocrine Disruption: The primary classification of this compound is as a potential endocrine disruptor[2]. This warrants a thorough investigation into its effects on hormonal pathways using in vitro and in vivo assays. Understanding its mechanism of action is critical for assessing its environmental and health impact.
-
Drug Discovery Scaffold: The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of activities. This compound could serve as a starting point or fragment for screening in drug discovery campaigns, particularly targeting receptors or enzymes where phenolic and amide functionalities are known to be important for binding.
-
Physicochemical Characterization: There is a need for fundamental experimental data. Future work should focus on determining its melting point, solubility in various solvent systems, pKa, and obtaining definitive spectroscopic data (NMR, IR, MS, Crystal Structure) to confirm the predictions laid out in this guide.
References
-
PubChem. (n.d.). 3-ethoxy-N,N-diethyl-4-hydroxybenzamide. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
-
PubChemLite. (n.d.). 3-ethoxy-n,n-diethyl-4-hydroxybenzamide (C13H19NO3). Retrieved March 4, 2026, from [Link]
-
Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. Available from: [Link]
-
Hoffman Fine Chemicals. (n.d.). N,N-Diethyl-3-hydroxy-4-methoxybenzamide. Retrieved March 4, 2026, from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]
-
MDPI. (2022). Synthesis of N,N-diethyl-3-methylbenzamide. Retrieved March 4, 2026, from [Link]
- Google Patents. (n.d.). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved March 4, 2026, from [Link]
-
Scribd. (n.d.). Ethyl Vanillin: Properties & Uses. Retrieved March 4, 2026, from [Link]
Sources
- 1. PubChemLite - 3-ethoxy-n,n-diethyl-4-hydroxybenzamide (C13H19NO3) [pubchemlite.lcsb.uni.lu]
- 2. 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | C13H19NO3 | CID 26324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Ethoxy-4-hydroxybenzaldehyde | CAS 121-32-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 3-Ethoxy-4-hydroxybenzaldehyd ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
History of Etamivan use in treating barbiturate overdose and COPD
Title: The Pharmacodynamics and Historical Trajectory of Etamivan: A Mechanistic Review of Central Respiratory Stimulants in Barbiturate Toxicity and COPD
Executive Summary
Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide), a synthetic methylxanthine derivative structurally related to nikethamide, represents a critical chapter in the evolution of neurorespiratory pharmacology[1][2]. Developed in the mid-20th century under trade names such as Analepticon and Vandid, it was deployed primarily as an analeptic to counteract severe respiratory depression induced by barbiturate overdose and to manage hypercapnia in Chronic Obstructive Pulmonary Disease (COPD)[1][3]. As a Senior Application Scientist analyzing historical pharmacotherapies, this whitepaper dissects the causality behind Etamivan’s mechanism of action, its clinical application protocols, and the physiological limitations that ultimately led to its obsolescence in favor of mechanical ventilation.
Pharmacodynamics: The Causality of Medullary Stimulation
Etamivan operates as a central nervous system (CNS) stimulant with a pronounced affinity for the medullary respiratory centers located in the brainstem[4][5]. Its ability to enhance respiratory drive is not arbitrary; it is rooted in two distinct, synergistic biochemical pathways:
-
Phosphodiesterase (PDE) Inhibition: Like other xanthine alkaloids, Etamivan competitively inhibits PDE, the enzyme responsible for the catabolism of intracellular cyclic adenosine monophosphate (cAMP)[4][6]. The resulting accumulation of cAMP amplifies intracellular signaling cascades, increasing the excitability of medullary neurons and promoting calcium ion (
) release from the sarcoplasmic reticulum[6]. -
Adenosine Receptor Antagonism: Adenosine functions as a potent inhibitory neuromodulator in the CNS, suppressing neural firing and depressing the respiratory pacemaker[4][6]. By acting as an antagonist at these receptors, Etamivan removes this baseline inhibition, effectively "releasing the brake" on the brainstem's respiratory centers[4].
Furthermore, Etamivan increases the sensitivity of peripheral chemoreceptors (carotid and aortic bodies) to hypoxia and hypercapnia, ensuring that the physiological trigger for respiration is augmented[4]. Clinically, this manifests as a preferential increase in the depth of respiration (tidal volume) rather than a mere increase in respiratory frequency[1][7].
Etamivan's dual mechanism: PDE inhibition and adenosine antagonism stimulating the medulla.
Historical Clinical Applications
Reversal of Barbiturate Intoxication
Before the widespread standardization of endotracheal intubation and positive-pressure ventilation, barbiturate overdose was a leading cause of fatal respiratory failure[6]. Barbiturates exert their toxicity by binding to
Management of COPD and Hypercapnia
In COPD patients, chronic airway obstruction leads to carbon dioxide retention (hypercapnia). Over time, the medullary respiratory centers become desensitized to
Quantitative Data & Pharmacological Profile
To understand the therapeutic window of Etamivan, we must analyze its chemical and dosing parameters. The narrow margin between respiratory stimulation and global CNS toxicity was its primary limiting factor.
| Parameter | Specification / Data |
| Chemical Name | N,N-diethyl-4-hydroxy-3-methoxybenzamide[2] |
| Molecular Weight | 223.27 g/mol [1][9] |
| CAS Number | 304-84-7[1][9] |
| Target Receptors | PDE (Inhibitor), Adenosine Receptors (Antagonist)[4][6] |
| Historical IV Dosage | 0.5 mg/kg to 5.0 mg/kg (infused over several minutes)[3] |
| Primary Indication | Barbiturate overdose, COPD-induced hypercapnia[1][8] |
| Severe Adverse Effects | Muscle twitching, tremors, convulsions, laryngospasm[3] |
Experimental Methodology: Evaluating Analeptic Efficacy
To validate the efficacy of respiratory stimulants like Etamivan, researchers historically relied on self-validating in vivo models. The following protocol outlines the gold-standard workflow for quantifying analeptic reversal of barbiturate-induced respiratory depression. This system is self-validating because the mechanical data (plethysmography) is directly corroborated by biochemical data (arterial blood gas).
Step-by-Step Protocol: In Vivo Plethysmographic Evaluation
-
Subject Preparation & Baseline: Anesthetize the mammalian model (e.g., decerebrate cat model) using a controlled dose of a short-acting barbiturate to establish a baseline of respiratory depression[7]. Cannulate the femoral artery for continuous blood pressure monitoring and arterial blood gas (ABG) sampling.
-
Plethysmography Setup: Place the subject in a whole-body plethysmograph to continuously measure respiratory frequency (
) and tidal volume ( ). -
Induction of Deep Narcosis: Administer a secondary bolus of a long-acting barbiturate (e.g., amobarbital) until tidal volume drops by
and rises above 55 mmHg. -
Etamivan Administration: Administer Etamivan via the femoral vein at a controlled rate of 1.0 mg/kg/min[3]. Causality note: Rapid infusion must be avoided to prevent acute laryngospasm and hypertensive crisis.
-
Data Acquisition & Correlation: Record the latency to respiratory response. A successful analeptic effect is defined not merely by an increased respiratory rate, but by a statistically significant expansion in tidal volume (
)[7]. Draw ABG samples at 5, 15, and 30 minutes post-infusion to validate that the increased mechanical ventilation successfully lowered and raised .
Step-by-step in vivo protocol for evaluating analeptic efficacy in respiratory depression.
The Paradigm Shift: Toxicity and Withdrawal
The decline of Etamivan in modern pharmacotherapy is a textbook example of the shift from chemical to mechanical intervention in critical care. The fundamental flaw of Etamivan—and analeptics in general—is the lack of regional CNS specificity[2].
While Etamivan successfully stimulates the medullary respiratory centers, as the dose increases, this excitatory effect rapidly spreads to the motor cortex[3][5]. The dose required to achieve adequate alveolar ventilation in a severely depressed patient is dangerously close to the convulsant threshold. Consequently, patients treated with Etamivan frequently experienced severe adverse events, including muscle twitching, tremors, and generalized convulsions[3]. Furthermore, the increased muscular activity from tremors paradoxically increased the body's oxygen demand and
With the advent of advanced positive-pressure mechanical ventilation and endotracheal intubation, the medical community gained the ability to physically control alveolar ventilation without risking CNS toxicity[6]. Consequently, Etamivan was largely withdrawn from clinical use worldwide and is now primarily a compound of historical significance and a tool for specialized respiratory physiology research[1][5].
References
-
Patsnap Synapse. "What is the mechanism of Etamivan?" Patsnap. Available at: [Link]
-
Lucknow University. "Analeptics: Mechanism of Action." lkouniv.ac.in. Available at:[Link]
-
Patsnap Synapse. "What is Etamivan used for?" Patsnap. Available at:[Link]
-
Grokipedia. "Etamivan." Grokipedia. Available at: [Link]
-
AdooQ BioScience. "Etamivan | Buy from Supplier AdooQ®." adooq.com. Available at:[Link]
-
Wikipedia. "Etamivan." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA)." nih.gov. Available at:[Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etamivan - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Etamivan? [synapse.patsnap.com]
- 5. What is Etamivan used for? [synapse.patsnap.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. medkoo.com [medkoo.com]
An In-Depth Technical Guide to the Receptor Binding Affinity of Vanillic Acid Diethylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanillic acid diethylamide (VADE) and its derivatives are a class of compounds that have garnered significant interest in the field of pharmacology and drug development. Their structural similarity to capsaicin, the pungent component in chili peppers, has led to investigations into their therapeutic potential, particularly in the management of pain.[1][2] A crucial aspect of understanding the pharmacological effects of these compounds lies in their interaction with specific molecular targets within the body. This guide provides a comprehensive overview of the receptor binding affinity of VADE derivatives, with a primary focus on their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Receptor binding affinity is a fundamental parameter in drug discovery, quantifying the strength of the interaction between a ligand (in this case, a VADE derivative) and its receptor.[3] This affinity is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and, often, a more potent compound. Understanding the nuances of these interactions is paramount for designing novel therapeutics with improved efficacy and selectivity.
The Primary Molecular Target: Understanding TRPV1
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[4][5][6] It functions as a polymodal integrator of noxious stimuli, being activated by a variety of factors including heat, acidic conditions, and exogenous compounds like capsaicin.[5][6] This activation leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating the sensation of pain.[7]
TRPV1 is a homotetrameric protein, with each subunit consisting of six transmembrane domains.[8] The binding site for vanilloid compounds, including capsaicin and its analogs, is located within a pocket formed by several key amino acid residues.[9] The interaction of VADE derivatives with this binding site modulates the channel's activity, leading to either activation or inhibition, depending on the specific structural features of the derivative.
Caption: Simplified diagram of the tetrameric structure of the TRPV1 channel highlighting the central ion pore and the vanilloid binding pocket.
Binding Affinity of VADE Derivatives to TRPV1: A Comparative Analysis
The binding affinity of various vanilloid receptor agonists can differ significantly, influencing their potency and efficacy.[4] The affinity is quantified by parameters such as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.
| Compound | Receptor | Ki (nM) | Source |
| Capsaicin | rat VR1 | 1810 ± 270 | [10][11] |
| JYL827 | rat VR1 | 29.3 ± 7.6 | [10][11] |
| JYL1511 | rat VR1 | 50.4 ± 16.5 | [10][11] |
| Compound 12 | human TRPV1 | 0.63 ± 0.19 | [12] |
| Compound 12 | rat TRPV1 | 6.5 ± 2.0 | [12] |
Structure-Activity Relationships (SAR): The data reveals that modifications to the basic vanilloid structure can dramatically alter binding affinity. For instance, the synthetic compounds JYL827 and JYL1511 exhibit significantly higher affinity for the rat vanilloid receptor 1 (VR1) compared to capsaicin.[10][11] This highlights the potential for targeted chemical synthesis to develop potent TRPV1 modulators. Furthermore, the species-specific differences in affinity, as seen with Compound 12, underscore the importance of evaluating compounds against the target species' receptor.[12]
Methodologies for Determining Receptor Binding Affinity
Several robust techniques are employed to quantify the binding affinity of ligands to their receptors.[3] These methods provide critical data for understanding drug-receptor interactions.
Protocol 1: Radioligand Binding Assay
This classic and highly sensitive method directly measures the binding of a radiolabeled ligand to its receptor.[3][13] Competition binding assays, a common variation, are used to determine the Ki of a test compound by measuring its ability to displace a radioligand with known affinity.[13]
Step-by-Step Methodology for a Competition Radioligand Binding Assay:
-
Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest (e.g., TRPV1).[3][14] Determine the protein concentration of the preparation.[3][14]
-
Assay Setup: In a series of tubes or a 96-well plate, add a constant amount of the receptor preparation.[14][15]
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]resiniferatoxin for TRPV1).[14]
-
Add increasing concentrations of the unlabeled test compound (the "competitor").[13] Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).[14]
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow the binding to reach equilibrium.[14][15]
-
Separation: Rapidly separate the bound from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[14][15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[14]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.[14] Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.[3] The IC50 value is determined from this curve and then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]
Caption: Workflow of a competitive radioligand binding assay.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time data on biomolecular interactions.[3][16][17][18][19][20] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[19] This allows for the determination of both kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (Kd).[3]
Step-by-Step Methodology for an SPR Experiment:
-
Chip Preparation and Ligand Immobilization: Select an appropriate sensor chip and immobilize the purified receptor (e.g., TRPV1) onto its surface.
-
System Priming and Equilibration: Prime the SPR instrument with running buffer to establish a stable baseline.
-
Analyte Injection: Inject a series of concentrations of the VADE derivative (the analyte) over the sensor chip surface.
-
Association Phase: Monitor the increase in the SPR signal as the analyte binds to the immobilized receptor.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the receptor.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the chip surface, preparing it for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[21][22] This allows for the determination of not only the binding affinity (Kd) and stoichiometry (n) but also the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[22][23]
Step-by-Step Methodology for an ITC Experiment:
-
Sample Preparation: Prepare solutions of the purified receptor and the VADE derivative in the same buffer.
-
Instrument Setup: Fill the sample cell with the receptor solution and the injection syringe with the ligand solution.[21]
-
Titration: Perform a series of small, precise injections of the ligand into the sample cell while maintaining a constant temperature.[22]
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the ligand binds to the receptor.[22]
-
Data Acquisition: The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.
-
Data Analysis: Integrate the areas of the heat burst peaks and plot them against the molar ratio of ligand to receptor.[22] Fit this binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Downstream Functional Assays: Correlating Binding with Activity
While binding affinity is a critical parameter, it does not always directly correlate with functional activity. Therefore, it is essential to complement binding assays with functional assays to understand the full pharmacological profile of a compound. For VADE derivatives targeting TRPV1, downstream functional assays can measure the consequences of receptor binding, such as ion channel opening and subsequent cellular responses.
Examples of relevant functional assays include:
-
Calcium Imaging: Measures changes in intracellular calcium concentration upon channel activation using fluorescent calcium indicators.
-
Patch-Clamp Electrophysiology: Directly measures the ion currents flowing through the TRPV1 channel in response to ligand binding.
Caption: Signaling pathway from VADE derivative binding to a cellular response.
Upon activation by agonists like capsaicin, TRPV1 allows the influx of calcium and sodium, leading to cell depolarization.[7] This channel's activity is modulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA) and protein kinase C (PKC).[7]
Conclusion and Future Directions
The study of the receptor binding affinity of vanillic acid diethylamide derivatives is a rapidly evolving field with significant therapeutic implications. The primary molecular target, TRPV1, represents a key player in pain signaling, and the development of potent and selective modulators of this channel holds great promise for the treatment of various pain conditions.[4][5]
Future research will likely focus on:
-
Synthesizing and characterizing novel VADE derivatives with improved affinity, selectivity, and pharmacokinetic properties.
-
Elucidating the precise molecular interactions between these derivatives and the TRPV1 binding pocket through structural biology techniques.
-
Investigating the therapeutic potential of promising candidates in preclinical models of pain and other TRPV1-related disorders.
By combining rigorous binding affinity studies with comprehensive functional characterization, researchers can continue to advance our understanding of vanilloid pharmacology and pave the way for the development of new and effective therapeutics.
References
- Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC. (n.d.).
- Evaluating Receptor Binding Affinity: Application Notes & Protocols - Benchchem. (n.d.).
- TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory ... - NCBI. (2017, April 15).
- Understanding diverse TRPV1 signaling – an update. - F1000Research. (2019, November 25).
- General outline of TRPV1 channels' role in signaling pathways that... - ResearchGate. (n.d.).
- TRPV1 - Wikipedia. (n.d.).
- Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease - Frontiers. (2022, April 17).
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.).
- A Deep Dive into Vanilloid Receptor 1 (TRPV1) Binding: A Technical Guide for Researchers - Benchchem. (n.d.).
- Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13).
- Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PubMed. (2012, March 15).
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.).
- Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017, October 10).
- Surface Plasmon Resonance in Protein-Membrane Interactions - PubMed. (2006, June 15).
- Membrane Protein-Molecule Interaction Analysis - Creative Proteomics. (n.d.).
- Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.).
- Continuous Injection Isothermal Titration Calorimetry for In Situ Evaluation of Thermodynamic Binding Properties of Ligand–Receptor Binding Models | The Journal of Physical Chemistry B - ACS Publications. (2021, July 14).
- A beginner's guide to surface plasmon resonance | The Biochemist | Portland Press. (2023, February 13).
- Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC. (n.d.).
- Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - Wageningen University & Research eDepot. (n.d.).
- Radioligand Binding Assay | Gifford Bioscience. (n.d.).
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.).
- An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022, March 10).
- How to determine binding affinity with a microplate reader - BMG Labtech. (2021, April 26).
- Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.).
- Full article: A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022, August 16).
- An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022, March 30).
- The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - Semantic Scholar. (n.d.).
- Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation. (2006, April 18).
- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14).
- Effects of vanilloid analogues structurally related to capsaicin on the TRPV1 channelカプサイシン構造に類似したバニロイド化合物によるTRPV1チャネル活性への影響 - ResearchGate. (n.d.).
- Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC - PubMed Central. (n.d.).
- Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. (n.d.).
- Biochemical pharmacology of the vanilloid receptor TRPV1. An update - PubMed. (2004, May 15).
- A three-dimensional receptor model for isovanillic sweet derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- High-affinity partial agonists of the vanilloid receptor - PubMed. (2003, August 15).
- Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. (n.d.).
- High-Affinity Partial Agonists of the Vanilloid Receptor - ResearchGate. (2025, December 17).
- Receptor binding profiles and behavioral pharmacology of ring-substituted N ,N-diallyltryptamine analogs - ResearchGate. (2018, February 9).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease [frontiersin.org]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. High-affinity partial agonists of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. molbiolcell.org [molbiolcell.org]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Membrane Protein-Molecule Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. edepot.wur.nl [edepot.wur.nl]
Thermodynamic solubility of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide in water vs organic solvents
The following guide serves as an authoritative technical resource on the thermodynamic solubility profile of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Ethamivan). It synthesizes available physicochemical data with a rigorous experimental framework for generating missing thermodynamic parameters.
Executive Summary
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Ethamivan) is a respiratory stimulant structurally derived from vanillic acid. Its solubility behavior is governed by the interplay between its hydrophilic phenolic hydroxyl group (pKa ~8.7) and the lipophilic diethylamide moiety. While the compound exhibits moderate aqueous solubility (~20 mg/mL), its thermodynamic behavior in organic solvents is critical for purification, crystallization, and lipid-based formulation strategies.
This guide defines the known solubility landscape of Ethamivan and provides a standardized, self-validating protocol for determining its temperature-dependent thermodynamic parameters (
Physicochemical Identity & Solid-State Profile
Understanding the fundamental properties of the solute is a prerequisite for accurate thermodynamic modeling.
| Property | Value | Context |
| Molecular Weight | 223.27 g/mol | Small molecule, favorable for permeation. |
| Melting Point | 95–97 °C | Moderate lattice energy; indicates potential for solubility enhancement via heating. |
| pKa (Acidic) | 8.73 ± 0.20 | Phenolic -OH. Solubility is pH-independent below pH 7.0 but increases significantly at pH > 9.0. |
| LogP (Oct/Wat) | ~2.1 | Moderately lipophilic. Suggests higher solubility in alcohols and chlorinated solvents than water.[1] |
| Appearance | White crystalline powder | Polymorphism may affect solubility; verify crystal form (DSC/XRD) before testing. |
Solubility Landscape: Water vs. Organic Solvents[2][3]
The following data summarizes the saturation solubility (
| Solvent System | Solubility Classification | Approx. Concentration | Mechanistic Insight |
| Water | Soluble (1 in 50) | ~20 mg/mL | H-bonding via phenolic -OH and amide carbonyl compensates for the hydrophobic ethyl groups. |
| Methanol | Freely Soluble | ~100 mg/mL | High dielectric constant + H-bond donor/acceptor capability matches the solute's amphiphilic nature. |
| Ethanol | Sparingly Soluble | 33–100 mg/mL | Slightly lower than methanol due to the ethyl chain interference, but still effective. |
| Chloroform | Soluble | High | Excellent solvation of the diethylamide moiety; useful for liquid-liquid extraction. |
| Diethyl Ether | Practically Insoluble | < 0.1 mg/mL | Lack of strong H-bond donors makes ether a poor solvent for the polar phenolic group. |
| Alkali (NaOH) | Very Soluble | > 100 mg/mL | Deprotonation of phenol (pH > pKa) forms the phenolate salt, drastically increasing aqueous solubility. |
Critical Note: The solubility in acetone is reported variably in literature. While structurally expected to be soluble, specific polymorphs may exhibit resistance. Empirical verification is required.
Protocol: Determination of Thermodynamic Parameters
Since full temperature-dependent datasets (Apelblat parameters) are often proprietary, researchers must generate this data empirically. The following protocol ensures E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance through self-validating steps.
Experimental Workflow (Shake-Flask Method)
Objective: Determine mole fraction solubility (
Step-by-Step Methodology:
-
Preparation: Add excess Ethamivan solid to 10 mL of the target solvent (Water, EtOH, MeOH, etc.) in a jacketed equilibrium cell.
-
Equilibration: Agitate at 150 rpm for 24 hours at constant temperature (
K). -
Settling: Stop agitation and allow phases to separate for 2 hours. Maintain temperature.
-
Sampling: Withdraw 0.5 mL of supernatant using a pre-heated syringe (to prevent precipitation) equipped with a 0.22 µm PTFE filter.
-
Dilution: Immediately dilute the sample with mobile phase to prevent crystallization.
-
Quantification: Analyze via HPLC-UV.
Analytical Method (HPLC-UV)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol : Water (50:50 v/v) adjusted to pH 3.0 with Phosphoric Acid (suppresses ionization of phenol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (absorption max of benzamide).
-
Injection Vol: 10 µL.
Self-Validation Criteria:
-
Linearity:
for calibration curve (1–100 µg/mL). -
Precision: RSD < 2.0% for triplicate injections.
-
Mass Balance: Check filter adsorption by analyzing a standard solution before and after filtration.
Thermodynamic Modeling[4]
Once mole fraction solubility (
Model 1: Modified Apelblat Equation
Used for correlation of solubility data.
- : Empirical parameters derived via multiple linear regression.
-
Validation: Relative Average Deviation (RAD) should be < 3%.
Model 2: van't Hoff Analysis
Used to calculate thermodynamic functions.
-
Plot
vs . -
Slope =
(Enthalpy of solution). -
Intercept =
(Entropy of solution). -
Gibbs Free Energy:
.
Visualizations
Thermodynamic Solubility Determination Workflow
Figure 1: Step-by-step workflow for the rigorous determination of thermodynamic solubility parameters.
Solubility Decision Tree
Figure 2: Strategic solvent selection guide based on pH and solvent polarity.
Implications for Research & Development
-
Formulation Strategy:
-
Injectables: The aqueous solubility of ~20 mg/mL is often insufficient for high-dose bolus injections. Use pH adjustment (pH 9-10) or co-solvency (Ethanol/Propylene Glycol) to achieve target concentrations.
-
Oral Solids: The moderate melting point (96°C) suggests that melt granulation or solid dispersion techniques are viable to improve dissolution rates.
-
-
Process Chemistry:
-
Purification: The drastic solubility difference between Methanol (high) and Water (moderate) makes water a suitable anti-solvent for crystallization from methanolic solutions.
-
Extraction: Chloroform is the superior solvent for extracting Ethamivan from acidified aqueous layers (where it remains neutral).
-
References
-
British Pharmacopoeia Commission. (2023). Ethamivan Monograph. British Pharmacopoeia. Link
-
PubChem. (2023). Compound Summary for CID 9363: Etamivan. National Center for Biotechnology Information. Link
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general benzamide solubility trends). Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn. Link (Standard reference for the Apelblat Model methodology).
-
DrugBank Online. (2023). Etamivan: DB00443. Link
Sources
Comprehensive Technical Whitepaper on Ethamivan (CAS 304-84-7): Physicochemical Profiling, Pharmacological Mechanisms, and Laboratory Safety
Executive Summary
Ethamivan (CAS 304-84-7), chemically designated as N,N-Diethyl-4-hydroxy-3-methoxybenzamide, is a synthetic derivative of vanillic acid. Historically utilized in clinical settings as a potent respiratory stimulant (analeptic) for the management of barbiturate overdose and chronic obstructive pulmonary disease (COPD), its primary application has now shifted[1]. Today, Ethamivan serves as a critical analytical reference standard in pharmaceutical testing, forensic toxicology, and neuropharmacological research[2]. This whitepaper provides an in-depth synthesis of its physicochemical properties, receptor-level mechanisms, stringent GHS safety protocols, and field-validated analytical methodologies.
Physicochemical and Structural Characterization
Ethamivan’s molecular architecture features a phenolic core substituted with a methoxy group and an N,N-diethylaminocarbonyl moiety[2]. This specific structural configuration—particularly the lipophilic N,N-diethylamide group—significantly enhances its ability to cross the blood-brain barrier (BBB) compared to unsubstituted phenolic compounds. Understanding these thermodynamic and physical properties is critical for optimizing solvent selection and predicting chromatographic behavior.
Table 1: Quantitative Physicochemical Properties of CAS 304-84-7
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₁₂H₁₇NO₃ | Determines isotopic distribution in MS. |
| Molecular Weight | 223.27 g/mol [3] | Precursor ion [M+H]⁺ at m/z 224.3 for ESI+. |
| Melting Point | 96 - 97 °C[4] | Indicates crystalline stability at room temp. |
| Boiling Point | 401.4 °C at 760 mmHg[4] | Low volatility; unsuitable for standard GC without derivatization. |
| Flash Point | 196.6 °C[4] | Non-flammable under standard lab conditions. |
| Solubility (DMSO) | 36 mg/mL (161.24 mM)[4] | Ideal solvent for highly concentrated primary stock solutions. |
| Storage Temperature | 2 - 8 °C (Refrigerator)[5] | Prevents thermal degradation of the amide bond over long-term storage. |
Mechanistic Pharmacology & Receptor Dynamics
As an analeptic, Ethamivan does not act as a generalized, non-specific CNS stimulant like amphetamines. Instead, it demonstrates high selectivity for peripheral chemosensory pathways[1].
The causality of its respiratory stimulation is rooted in its agonistic action on the carotid and aortic chemoreceptors [6]. Upon binding, it alters the ionic permeability of glomus cells, leading to depolarization and neurotransmitter release. This chemical signal is transduced into electrical action potentials traveling via the afferent sensory fibers of the glossopharyngeal (CN IX) and vagus (CN X) nerves[1]. The signals converge on the medullary respiratory center, which subsequently amplifies efferent motor output through the phrenic nerve, forcing vigorous diaphragmatic contraction and increasing tidal volume[6].
Fig 1: Pharmacological signaling cascade of Ethamivan inducing respiratory stimulation.
Laboratory Safety, GHS Compliance, and Toxicology
Handling Ethamivan requires rigorous adherence to safety protocols. Because of its potent pharmacological activity, accidental ingestion or systemic absorption can lead to acute central nervous system overstimulation, manifesting as tremors, restlessness, or convulsions[1].
Table 2: GHS Classification and Hazard Summary
| GHS Parameter | Classification / Code | Mitigation Strategy |
| Hazard Class | Acute Toxicity 3 (Oral)[2] | Handle exclusively in designated containment zones. |
| Signal Word | Danger[2] | Restrict access to trained personnel only. |
| Hazard Statement | H301: Toxic if swallowed[2] | Prohibit eating/drinking in the workspace (P270). |
| Response Code | P301 + P310 | If swallowed: Immediately call a POISON CENTER/doctor. |
| Storage Class | 6.1D (Non-combustible acute toxic) | Store locked up (P405) at 2-8 °C[5]. |
| Required PPE | Eyeshields, Faceshields, Gloves, P2 Respirator | Prevents mucosal absorption of aerosolized particulates. |
Causality in Safety Design: The requirement for a P2 (EN 143) respirator is not due to high vapor pressure (which is negligible at room temperature), but rather the risk of inhaling micro-fine crystalline dust generated during the weighing of the lyophilized powder, which can rapidly dissolve in the pulmonary mucosa and enter systemic circulation.
Standardized Analytical Workflows & Methodologies
To utilize Ethamivan as a reference standard, laboratories must employ a self-validating analytical system. The following protocol details a robust UHPLC-MS/MS workflow designed to quantify Ethamivan in complex biological matrices, utilizing internal standards to continuously validate extraction efficiency and instrument performance.
Fig 2: Standardized LC-MS/MS analytical workflow for Ethamivan quantification.
Protocol: UHPLC-MS/MS Quantification of Ethamivan
Step 1: Primary Stock Preparation
-
Action: Weigh exactly 10.0 mg of Ethamivan standard and dissolve in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO).
-
Causality: Ethamivan possesses a hydrophobic diethylamide moiety. While slightly soluble in water, it achieves a highly stable solubility of up to 36 mg/mL in DMSO[4]. Using DMSO prevents micro-precipitation and ensures absolute concentration accuracy for the primary stock.
Step 2: Matrix Spiking and Internal Standard (IS) Addition
-
Action: Spike a known concentration of a deuterated internal standard (e.g., Ethamivan-d10) into all calibration standards, Quality Control (QC) samples, and unknown biological samples.
-
Causality: This creates a self-validating system. The IS co-elutes with the target analyte, perfectly correcting for any analyte loss during extraction and normalizing signal variations caused by matrix-induced ion suppression in the mass spectrometer.
Step 3: Solid-Phase Extraction (SPE)
-
Action: Load the spiked sample onto a pre-conditioned polymeric reversed-phase SPE cartridge. Wash with 5% Methanol in water, then elute with 100% Acetonitrile.
-
Causality: The 5% Methanol wash removes highly polar endogenous salts and proteins without disrupting the hydrophobic interactions holding Ethamivan to the sorbent. The 100% Acetonitrile elution disrupts these interactions, yielding a highly purified, concentrated extract.
Step 4: UHPLC Separation
-
Action: Inject 2 µL of the extract onto a sub-2 µm C18 column. Run a gradient mobile phase of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Causality: The acidic environment (pH ~2.7) ensures the phenolic hydroxyl group remains protonated and neutral, maximizing hydrophobic retention on the C18 stationary phase. This focuses the analyte band, resulting in sharp, symmetrical peaks and excellent baseline resolution.
Step 5: ESI-MS/MS Detection
-
Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). Target the precursor ion [M+H]⁺ at m/z 224.3 and monitor specific product ions (e.g., m/z 151.1 corresponding to the loss of the diethylamine group).
-
Causality: MRM mode acts as a dual-filter system. By selecting both the specific mass of the intact molecule and the specific mass of its unique fragment, the protocol effectively eliminates background noise, guaranteeing absolute target specificity even at trace (pg/mL) concentrations.
References
- SAFETY DATA SHEET - Santa Cruz Biotechnology scbt.com
- Vanillic acid diethylamide 304-84-7 - MilliporeSigma sigmaaldrich.com
- Ethamivan | C12H17NO3 | CID 9363 - PubChem - NIH nih.gov
- CAS No : 304-84-7 | Product Name : Etamivan - API - Pharmaffiliates pharmaffili
- History of Respir
- Safety Data Sheet - CymitQuimica cymitquimica.com
- Respiratory stimulants | PDF - Slideshare slideshare.net
Sources
- 1. History of Respiratory Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Respiratory stimulants | PDF [slideshare.net]
Metabolic pathways of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide in hepatic systems
An In-depth Technical Guide to the Hepatic Metabolic Pathways of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Executive Summary
The hepatic biotransformation of xenobiotics is a critical determinant of their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the predicted metabolic pathways of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, a compound of interest in drug development, within the hepatic system. Drawing upon established principles of drug metabolism and data from structurally analogous compounds, this document outlines the anticipated Phase I and Phase II metabolic reactions. Furthermore, detailed experimental protocols for the elucidation of these pathways using in vitro hepatic models and modern analytical techniques are presented. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the metabolic fate of this and similar chemical entities.
Introduction to 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide and its Hepatic Metabolism
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (CAS 13898-68-5) is a substituted benzamide with potential pharmacological applications.[1][2] Its chemical structure, featuring an ethoxy group, a phenolic hydroxyl group, and a diethylamide moiety, presents multiple sites for metabolic modification by the enzymatic machinery of the liver. The liver is the primary site of drug metabolism, where a series of enzymatic reactions, broadly categorized into Phase I and Phase II, work to increase the polarity of xenobiotics, facilitating their excretion from the body.[3][4] Understanding the hepatic metabolism of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide is paramount for predicting its therapeutic efficacy, duration of action, and potential for drug-drug interactions or metabolite-mediated toxicity.
Predicted Metabolic Pathways
Based on the chemical structure of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide and established metabolic pathways for similar compounds, a series of Phase I and Phase II reactions are anticipated to occur in the liver.
Phase I Metabolism: Functionalization Reactions
Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, which can serve as sites for subsequent Phase II conjugation.[4][5] For 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, the primary Phase I reactions are predicted to be mediated by the cytochrome P450 (CYP) superfamily of enzymes.[6][7][8]
3.1.1 N-Dealkylation of the Diethylamide Group
A prominent metabolic pathway for N,N-diethylbenzamides involves the oxidative removal of the ethyl groups.[9] This process is expected to occur sequentially, first yielding N-ethyl-3-ethoxy-4-hydroxybenzamide and then 3-ethoxy-4-hydroxybenzamide.
3.1.2 O-Deethylation of the Ethoxy Group
The ethoxy group at the 3-position is a substrate for O-dealkylation, a reaction also commonly catalyzed by CYP enzymes.[10][11] This would lead to the formation of a catechol-like metabolite, 3,4-dihydroxy-N,N-diethylbenzamide.
3.1.3 Hydroxylation
Aromatic and aliphatic hydroxylation are common Phase I reactions.[8][12] The benzene ring and the ethyl chains of the diethylamide and ethoxy groups are potential sites for hydroxylation, leading to a variety of hydroxylated metabolites.
Caption: Predicted Phase I metabolic pathways of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.
Phase II Metabolism: Conjugation Reactions
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, significantly increasing their water solubility and facilitating their elimination.[3][13]
3.2.1 Glucuronidation
The phenolic hydroxyl group at the 4-position is a prime substrate for glucuronidation, a common and major Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxyl groups introduced during Phase I metabolism would also be susceptible to glucuronidation.
3.2.2 Sulfation
Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation reaction for phenolic compounds. The 4-hydroxy group can be sulfated, often in competition with glucuronidation.
Caption: Predicted Phase II metabolic pathways.
Summary of Predicted Metabolites
The following table summarizes the key predicted metabolites and their mass shifts from the parent compound, which is crucial for their identification using mass spectrometry.
| Metabolic Reaction | Predicted Metabolite | Mass Shift from Parent |
| N-Deethylation | N-Ethyl-3-ethoxy-4-hydroxybenzamide | -28 Da |
| N,N-Dideethylation | 3-Ethoxy-4-hydroxybenzamide | -56 Da |
| O-Deethylation | 3,4-Dihydroxy-N,N-diethylbenzamide | -28 Da |
| Hydroxylation | Hydroxylated 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide | +16 Da |
| Glucuronidation | 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide-glucuronide | +176 Da |
| Sulfation | 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide-sulfate | +80 Da |
Experimental Protocols for Metabolic Profiling
The elucidation of the metabolic pathways of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide requires a systematic experimental approach using in vitro hepatic models and advanced analytical techniques.
In Vitro Hepatic Models
A variety of in vitro models can be employed to study hepatic metabolism, each with its own advantages and limitations.[14][15][16] Primary human hepatocytes are considered the gold standard as they retain the full complement of drug-metabolizing enzymes.[16][17] Liver microsomes, which contain the CYP enzymes, are useful for studying Phase I metabolism. S9 fractions contain both microsomal and cytosolic enzymes and can be used to study both Phase I and Phase II reactions.
Experimental Workflow: In Vitro Incubation and Analysis
Caption: General experimental workflow for in vitro metabolic profiling.
Detailed Protocol for Incubation with Human Liver Microsomes
-
Prepare a stock solution of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration ~0.5 mg/mL)
-
The test compound (final concentration typically 1-10 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-generating system (or NADPH). For Phase II studies with S9 fractions, include UDPGA and PAPS.
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS.
Analytical Techniques for Metabolite Identification
Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for detecting and identifying drug metabolites.[18][19] High-resolution mass spectrometry provides accurate mass measurements, aiding in the determination of elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy can be used to definitively determine the structure of novel or unexpected metabolites.[9][18]
Data Interpretation and Pathway Elucidation
The data obtained from LC-MS/MS analysis will reveal the presence of new peaks corresponding to potential metabolites. By comparing the retention times and mass spectra of these peaks with those of the parent compound and considering the expected mass shifts for various metabolic reactions (as outlined in Table 1), a comprehensive picture of the metabolic pathways can be constructed. The rate of disappearance of the parent compound and the formation of metabolites over time can be used to determine the kinetics of metabolism.
Conclusion
The hepatic metabolism of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide is predicted to be a multifaceted process involving both Phase I and Phase II reactions. The primary pathways are anticipated to be N-dealkylation, O-deethylation, and hydroxylation, followed by glucuronidation and sulfation. The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of these metabolic pathways. A thorough understanding of the biotransformation of this compound is essential for its further development as a safe and effective therapeutic agent.
References
- Gebhardt, R., & Hengstler, J. G. (2003). In Vitro Models to Study Hepatotoxicity. [Source not explicitly provided, but content aligns with principles of in vitro toxicology testing]
- LeCluyse, E. L., & Alexandre, E. (2010). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. PMC.
- Miranda, J. P., et al. (2021). A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies. Frontiers in Physiology.
- NC3Rs. (n.d.).
- Rowe, C., & Goldring, C. E. (2019). In Vitro Models of the Liver: Disease Modeling, Drug Discovery and Clinical Applications.
- Kyerematen, G. A., et al. (1988).
- SIELC Technologies. (2018). N,N-Diethylbenzamide.
- Centers for Disease Control and Prevention. (n.d.). N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid.
- PubChem. (n.d.). 3-ethoxy-N,N-diethyl-4-hydroxybenzamide.
- Nazi, Y. (n.d.). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Drug Metabolism & Toxicology.
- Hilaris. (2025).
- Special Issue "Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regul
- Wikipedia. (n.d.). Drug metabolism.
- ChemicalBook. (n.d.). 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | 13898-68-5.
- van der Wal, L., et al. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Wageningen University & Research eDepot.
- Chou, H. C., et al. (1996). Rat liver cytochrome P450 metabolism of N-acetylbenzidine and N,N'-diacetylbenzidine. PubMed.
- HiMedia Laboratories. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde, Hi-LR™.
- Pérez-Jiménez, J., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI.
- Threadgill, M. D., et al. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
- Al-kuraishy, H. M., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
- Pharmacology, M. I. (2020). Cytochrome P450 drug metabolism. YouTube.
- Maso, L. D., et al. (2001). Inactivation of Rat Liver Cytochrome P450 (P450) by N,N-dimethylformamide and N,N-dimethylacetamide. PubMed.
- Lu, D., et al. (2012).
- D'Mello, R., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
- Deranged Physiology. (2017).
- Lee, W. C., et al. (2021). Discovery and biochemical characterization of enzymes completing the 4-hydroxyphenylacetate pathway in Acinetobacter baumannii TH. PMC.
- Glöckner, R., et al. (1986). The development of hepatic biotransformation (ethylmorphine-N-demethylation and ethoxycoumarin-O-deethylation)
- Anzenbacher, P., & Anzenbacherova, E. (2001). Drug Metabolism: Phase I and Phase II Metabolic Pathways.
- Taylor & Francis. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.
- OSTI.GOV. (n.d.). N,N-diethyl-3-methylbenzamide (DEET) acts as a metal– organic framework synthesis solvent with phase-directing capabilities.
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- ResearchGate. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.
- MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.
- Spaterna, A. K., et al. (2012).
Sources
- 1. 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | C13H19NO3 | CID 26324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | 13898-68-5 [chemicalbook.com]
- 3. Drug metabolism - Wikipedia [en.wikipedia.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 9. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. The development of hepatic biotransformation (ethylmorphine-N-demethylation and ethoxycoumarin-O-deethylation) and their inducibility by phenobarbital in male rats delivered prematurely by caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. siesascs.edu.in [siesascs.edu.in]
- 15. Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Critical Perspective on 3D Liver Models for Drug Metabolism and Toxicology Studies [frontiersin.org]
- 17. In Vitro Models of the Liver: Disease Modeling, Drug Discovery and Clinical Applications - Hepatocellular Carcinoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. mdpi.com [mdpi.com]
Preclinical Toxicology and Pharmacodynamics of Etamivan: A Comprehensive Guide to Rodent LD50 Baselines
Executive Overview
Etamivan (also known as Ethamivan), chemically designated as vanillic acid diethylamide, is a potent central nervous system (CNS) and respiratory stimulant[1]. Historically utilized in the clinical management of barbiturate-induced respiratory depression and chronic obstructive pulmonary disease (COPD), its clinical application has largely been superseded by modern mechanical ventilation and safer pharmacological agents like doxapram[2]. However, understanding the toxicological profile of Etamivan remains highly relevant for preclinical researchers investigating novel analeptics, as it serves as a critical benchmark for evaluating the therapeutic index and neurotoxicity of CNS stimulants.
Mechanistic Causality: From Analeptic to Convulsant
As an Application Scientist, it is crucial to understand why a drug exhibits specific toxicity profiles before designing an in vivo assay. Etamivan functions primarily by acting on the medullary respiratory centers in the central nervous system, while also stimulating peripheral chemoreceptors located in the aortic and carotid bodies[2].
At therapeutic doses, this dual-action pathway increases the depth (tidal volume) and rate of respiration. However, the dose-limiting toxicity of Etamivan is directly linked to its mechanism of action. Because it is a non-specific CNS stimulant, supratherapeutic doses lead to generalized cortical excitation. This overstimulation manifests as severe restlessness, muscle twitching, and ultimately, tonic-clonic seizures[2]. The mortality observed in LD50 studies is typically a result of seizure-induced hypoxia or cardiac collapse following extreme sympathetic discharge.
Fig 1: Etamivan mechanism of action from therapeutic respiratory stimulation to CNS toxicity.
Quantitative Toxicological Profile (Rodent Models)
When evaluating the safety margin of respiratory stimulants, toxicologists rely on the ratio between the convulsant dose and the respiratory stimulant dose. Etamivan exhibits a ratio of 35, meaning the dose required to induce convulsions is 35 times higher than the therapeutic respiratory dose in unanesthetized animal models[3]. While this offers a moderate safety margin compared to older analeptics like pentylenetetrazol (ratio of 4), it is significantly lower than doxapram (ratio of 70)[3].
The route of administration drastically alters the lethal dose (LD50) in rodent models, highlighting a profound pharmacokinetic causality.
Table 1: Comparative LD50 and Toxicity Ratios of Analeptics
| Compound | Species | Route of Administration | LD50 Value | Convulsant/Therapeutic Ratio |
| Etamivan | Rat | Oral (PO) | 1550 mg/kg | 35 |
| Etamivan | Rat | Intraperitoneal (IP) | 28 mg/kg | 35 |
| Doxapram | Rat/Mouse | Intravenous (IV) | ~75 mg/kg | 70 |
| Pentylenetetrazol | Rat/Mouse | Variable | Variable | 4 |
Data synthesized from historical toxicological assays[4],[1],[3].
Pharmacokinetic Causality Insight: The stark contrast between the oral LD50 (1550 mg/kg)[4] and the intraperitoneal LD50 (28 mg/kg)[1] in rats dictates a significant first-pass metabolism effect or highly inefficient gastrointestinal absorption. For drug development professionals, this indicates that oral dosing paradigms for vanillic acid derivatives require advanced formulation strategies (e.g., lipid nanoparticles) to achieve systemic bioavailability, whereas IP or IV routes are strictly required for accurate acute neurotoxicity modeling.
Self-Validating Experimental Protocol: Murine LD50 Determination
To rigorously establish the LD50 of an analeptic like Etamivan while adhering to the 3Rs (Replacement, Reduction, Refinement), researchers must deploy a self-validating protocol. The following methodology utilizes the OECD Test Guideline 425 (Up-and-Down Procedure) combined with real-time telemetric monitoring. This ensures that the recorded mortality is mechanistically validated against the drug's known pharmacodynamics, rather than artifactual formulation errors.
Protocol: Telemetry-Assisted IP LD50 Determination of Etamivan in Rats
Step 1: Cohort Preparation & Telemetry Implantation
-
Action: Select adult, age-matched Sprague-Dawley rats. Surgically implant subcutaneous telemetry transmitters (e.g., DSI systems) to monitor real-time electroencephalogram (EEG) and plethysmography (respiratory rate).
-
Causality: Telemetry provides a self-validating data stream. If a rat expires, the EEG will confirm whether mortality was preceded by cortical seizure spikes (on-target toxicity) or if it was due to an off-target cardiovascular collapse.
Step 2: Formulation and Blinding
-
Action: Dissolve Etamivan in a standardized vehicle (e.g., 5% DMSO in sterile saline) to ensure complete solubility. Prepare a vehicle-only control. Ensure the scientist administering the dose is blinded to the sequence.
-
Causality: Etamivan is a lipophilic compound; improper suspension can lead to erratic absorption in the peritoneal cavity, skewing the 28 mg/kg IP threshold[1].
Step 3: The Up-and-Down Dosing Strategy (OECD 425)
-
Action: Administer the first dose at 10 mg/kg (IP) to a single rat. Observe for 48 hours.
-
Decision Tree:
-
If the animal survives: Increase the dose by a progression factor of 1.5x for the next animal.
-
If the animal exhibits terminal convulsions/mortality: Decrease the dose by 1.5x for the next animal.
-
-
Causality: This staircase method drastically reduces the number of animals required compared to traditional LD50 matrices, while statistically converging on the true median lethal dose.
Step 4: Real-Time Observation & Humane Endpoints
-
Action: Monitor for classical analeptic toxicity signs: hyperventilation, tremors, and tonic-clonic seizures. Euthanize immediately if continuous seizures (status epilepticus) occur for >10 minutes.
-
Causality: Establishing humane endpoints based on EEG-confirmed status epilepticus prevents unnecessary suffering while still providing a definitive "lethal" data point for the LD50 calculation.
Conclusion
Etamivan remains a classical pharmacological tool for understanding the delicate balance between respiratory stimulation and lethal CNS toxicity. By recognizing the vast discrepancies across administration routes (PO vs. IP) and employing self-validating, telemetry-backed protocols, researchers can accurately map the toxicological boundaries of next-generation analeptic compounds.
References
-
History of Respiratory Stimulants - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
MicrosourceSpectrum scored with Source: AWS (Amazon Web Services / PubChem Data) URL:[Link]
-
Dopram-V Injectable Source: Drugs.com URL:[Link]
Sources
Literature review of central nervous system stimulants derived from vanillic acid
Technical Whitepaper: Pharmacochemistry of Vanillic Acid-Derived CNS Stimulants
Executive Summary
This technical guide analyzes the class of central nervous system (CNS) stimulants derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), with a primary focus on Etamivan (N,N-diethylvanillamide).[1] Unlike amphetamines or direct sympathomimetics, these agents function primarily as analeptics —respiratory stimulants that target the medullary centers of the brainstem.
This document provides a comprehensive breakdown of the chemical synthesis, structure-activity relationships (SAR), and molecular mechanisms governing this scaffold. It is designed for medicinal chemists and pharmacologists seeking to understand the utility of the vanilloyl moiety in neuropharmacology.
The Vanillic Scaffold in Neuropharmacology
Vanillic acid is an oxidized metabolite of vanillin and a degradation product of catecholamines (epinephrine/norepinephrine). While vanillic acid itself possesses mild antioxidant and anti-inflammatory properties, it lacks significant CNS activity due to poor blood-brain barrier (BBB) penetration and rapid renal clearance.[1]
However, chemical modification of the carboxyl group into a diethylamide transforms the molecule. This modification serves two critical functions:
-
Lipophilicity Enhancement: The diethylamide group significantly increases
, facilitating passive transport across the blood-brain barrier.[1] -
Metabolic Stability: The amide bond resists rapid hydrolysis compared to esters, prolonging the duration of action in the CNS.
The resulting scaffold mimics the structural bulk of Nikethamide (Coramine), a pyridine-based analeptic, while retaining the 3-methoxy-4-hydroxy substitution pattern characteristic of catecholamines.[1]
Key Derivative: Etamivan (Ethamivan)[1][2][3]
Etamivan is the archetype of this class.[2] Historically used to treat barbiturate overdose and chronic obstructive pulmonary disease (COPD), it serves as a critical reference point for respiratory stimulant research.
| Property | Data |
| IUPAC Name | N,N-Diethyl-4-hydroxy-3-methoxybenzamide |
| CAS Number | 304-84-7 |
| Molecular Formula | |
| Molecular Weight | 223.27 g/mol |
| Solubility | Soluble in DMSO, Ethanol; sparing in water |
| Therapeutic Class | Respiratory Analeptic |
| Target Organ | Medullary Respiratory Center (Brainstem) |
Mechanism of Action & Signaling
Etamivan acts as a generalized CNS stimulant with selectivity for the respiratory centers.[2] Its mechanism is distinct from direct adrenergic agonists.[1]
Molecular Targets
-
Adenosine Receptor Antagonism: Etamivan blocks adenosine receptors (likely
and subtypes).[1] Adenosine normally acts as a CNS depressant; its blockade results in disinhibition of excitatory neurons.[1] -
Phosphodiesterase (PDE) Inhibition: Similar to methylxanthines (caffeine, theophylline), Etamivan inhibits PDE enzymes, preventing the hydrolysis of cAMP.[2] Elevated intracellular cAMP enhances neurotransmission in the respiratory center.
Physiological Outcome
-
Primary: Stimulation of the medullary respiratory center.[3][2]
-
Effect: Increases the depth (tidal volume) of respiration more significantly than the rate (frequency).
-
Chemoreceptor Sensitization: Enhances the sensitivity of carotid body chemoreceptors to
and .
Figure 1: Dual mechanism of action involving adenosine antagonism and PDE inhibition leading to respiratory stimulation.[1]
Synthetic Pathways & Medicinal Chemistry[1][5]
Two protocols are presented: a classical acid chloride route suitable for scale-up, and a modern "green" coupling route using CDI.[1]
Protocol A: Classical Acid Chloride Synthesis
Best for: High yield, large-scale synthesis.[1]
-
Activation: Vanillic acid is converted to vanilloyl chloride using Thionyl Chloride (
).[1] -
Amidation: The acid chloride reacts with diethylamine.[1]
Step-by-Step Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and dropping funnel under
atmosphere. -
Chlorination: Dissolve 10.0 g (59.5 mmol) of Vanillic Acid in 50 mL of dry benzene or toluene. Add 15 mL of Thionyl Chloride dropwise.[1]
-
Reflux: Heat to reflux for 2 hours until gas evolution (
, ) ceases. -
Evaporation: Remove excess solvent and
under reduced pressure to obtain crude Vanilloyl Chloride (yellow oil/solid).[1] -
Coupling: Dissolve the residue in 30 mL dry dichloromethane (DCM). Cool to 0°C.[1]
-
Addition: Slowly add a solution of Diethylamine (13 mL, 2.1 eq) in 20 mL DCM. Caution: Exothermic.[1]
-
Workup: Stir at room temperature for 2 hours. Wash with 1M
(to remove excess amine), then saturated (to remove unreacted acid), then brine. -
Purification: Dry over
, concentrate, and recrystallize from ethanol/water.
Protocol B: CDI-Mediated Coupling (Green Route)
Best for: Laboratory scale, avoiding corrosive acid chlorides.[1]
-
Activation: React Vanillic Acid with 1,1'-Carbonyldiimidazole (CDI) to form the reactive acyl-imidazole intermediate.
-
Coupling: Add Diethylamine directly to the intermediate.
Figure 2: Synthetic workflow for the conversion of Vanillic Acid to Etamivan.
Structure-Activity Relationships (SAR)
The analeptic potency relies on specific structural features.[4]
| Structural Feature | Modification Effect | Pharmacological Implication |
| Amide Nitrogen | Must be disubstituted (Diethyl).[1] | Mono-ethyl or unsubstituted amides lose significant potency.[1] Diethyl is optimal for BBB penetration.[1] |
| 3-Methoxy Group | Essential.[1] | Mimics the catechol-O-methyltransferase (COMT) metabolite structure; provides steric bulk.[1] |
| 4-Hydroxy Group | Essential.[1] | Provides H-bond donor capability.[1] Masking this (e.g., 4-methoxy) alters activity to simple sedation or inactivity.[1] |
| Alkyl Chain Length | Ethyl > Methyl > Propyl.[1] | Increasing chain length beyond ethyl increases toxicity and convulsant potential without increasing respiratory efficacy.[1] |
Comparison with Nikethamide: Both molecules share the diethylamide "warhead."[1] However, Nikethamide uses a pyridine ring, while Etamivan uses a vanillyl (benzene) ring. Etamivan is generally considered less potent but has a slightly wider margin between respiratory stimulation and convulsion compared to Nikethamide.[1]
Experimental Protocols: In Vivo Bioassay
To verify the biological activity of synthesized derivatives, the following respiratory stimulation assay is standard.
Protocol: Rat Phrenic Nerve Activity Assay
-
Subject: Male Sprague-Dawley rats (250–300 g).
-
Anesthesia: Urethane (1.2 g/kg, i.p.) to maintain spontaneous breathing while allowing reflex measurement.[1]
-
Instrumentation:
-
Baseline: Record baseline respiratory frequency (bursts/min) and amplitude (integrated nerve signal) for 10 minutes.
-
Challenge: Induce respiratory depression using Pentobarbital (10 mg/kg i.v.) until amplitude drops by 50%.
-
Treatment: Administer Etamivan (0.5 – 5.0 mg/kg i.v.).[1][5]
-
Endpoint: Measure the % recovery in phrenic nerve amplitude and frequency.
-
Success Criteria: >50% increase in amplitude within 60 seconds.[1]
-
References
-
Hirsh, K., & Wang, S. C. (1975).[5] Respiratory stimulant effects of ethamivan and picrotoxin.[1][3] Journal of Pharmacology and Experimental Therapeutics, 193(2), 657-663.[5] Link
-
PubChem. (n.d.).[1] Ethamivan (Compound).[1][5][3][6] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Wheeldon, P. J., & Perry, A. W. (1963).[5] The use of ethamivan in the treatment of barbiturate poisoning.[3][7] Canadian Medical Association Journal, 89(1), 20–22.[5][3] Link
-
Nesterkina, M., et al. (2018).[1] Vanillin derivatives affecting the central and peripheral nervous system. ResearchGate.[1] Link
-
Organic Syntheses. (1950).[1] Vanillic Acid Synthesis Protocol.[1][8] Org.[1][8] Synth. 1950, 30, 101. Link[1]
Sources
- 1. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etamivan? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etamivan - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. zenodo.org [zenodo.org]
Methodological & Application
Application Note: Advanced Synthetic Strategy for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide from Vanillic Acid
Strategic Overview & Introduction
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (also known as Anacardiol or ethyl ethamivan) is a bioactive phenolic amide identified as a key constituent in Semecarpus anacardium[1], demonstrating potent antioxidant and therapeutic properties. Structurally, it is the 3-ethoxy analog of the known respiratory stimulant ethamivan[2][3].
Synthesizing this compound from vanillic acid (3-methoxy-4-hydroxybenzoic acid) presents a unique regiochemical challenge: the precise substitution of a 3-methoxy group for a 3-ethoxy group without permanently altering the essential 4-hydroxy moiety. Because direct nucleophilic aromatic substitution is impossible on this electron-rich ring, a de novo demethylation-protection-alkylation sequence is required.
This protocol details a highly logical, 6-step synthetic pathway. The cornerstone of this route is a pKa-directed regioselective benzylation that elegantly differentiates the 3,4-diol system of the protocatechuic acid intermediate, ensuring absolute regiocontrol and high overall yield.
Mechanistic Rationale: pKa-Driven Regioselectivity
To achieve selective 3-O-ethylation, the 4-OH group must be transiently protected. The causality behind our approach relies on the intrinsic electronic properties of the intermediate, ethyl 3,4-dihydroxybenzoate .
The ester group at C1 acts as a strong electron-withdrawing group via resonance. This resonance effect stabilizes the conjugate base at the para-position (C4), but not at the meta-position (C3) [4]. Consequently, the 4-OH has a pKa of ~7.5, making it approximately two orders of magnitude more acidic than the 3-OH (pKa ~9.5). By utilizing exactly 1.05 equivalents of a weak base (K₂CO₃), we exclusively deprotonate the 4-OH, allowing for regiopure nucleophilic attack on benzyl bromide.
Caption: Mechanism of pKa-driven regioselective 4-O-benzylation of ethyl protocatechuate.
Synthetic Workflow
Caption: Complete 6-step synthetic workflow for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.
Step-by-Step Experimental Protocols
Step 1: Global Demethylation to Protocatechuic Acid
-
Causality: Boron tribromide (BBr₃) is a highly oxophilic Lewis acid that coordinates to the ether oxygen, facilitating bromide attack to cleave the methyl group [2]. Three equivalents are strictly required: one to coordinate the carboxylic acid, one for the phenolic hydroxyl, and one for the actual ether cleavage.
-
Protocol: Dissolve vanillic acid (10.0 g, 59.5 mmol) in anhydrous DCM (150 mL) under N₂ and cool to -78 °C. Add BBr₃ (1.0 M in DCM, 180 mL, 180 mmol) dropwise over 30 min. Allow the reaction to warm to room temperature and stir for 12 h. Carefully quench with ice-water (200 mL) at 0 °C. Extract with EtOAc (3 × 150 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: TLC (Silica, 10% MeOH/DCM) shows complete consumption of vanillic acid. The product spot stains intensely dark blue with FeCl₃, confirming the presence of the free catechol.
Step 2: Fischer Esterification
-
Causality: The free carboxylic acid must be protected to prevent interference during subsequent alkylations and to provide the electron-withdrawing resonance necessary to differentiate the catechol hydroxyls in Step 3.
-
Protocol: Dissolve protocatechuic acid (8.5 g, 55.1 mmol) in absolute ethanol (100 mL). Add concentrated H₂SO₄ (1.0 mL) and reflux for 12 h. Concentrate the solvent to 20% volume, dilute with EtOAc (150 mL), and carefully neutralize with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry (Na₂SO₄), and concentrate.
-
Validation Checkpoint: ¹H NMR confirms the appearance of an ethyl ester triplet at δ 1.35 ppm and a quartet at δ 4.30 ppm.
Step 3: Regioselective 4-O-Benzylation (Critical Node)
-
Causality: As established in Section 2, the 4-OH is more acidic. Using exactly 1.05 equivalents of K₂CO₃ ensures exclusive deprotonation of the 4-OH.
-
Protocol: Dissolve ethyl protocatechuate (9.0 g, 49.4 mmol) in anhydrous DMF (80 mL). Add finely powdered K₂CO₃ (7.17 g, 51.9 mmol) and stir for 15 min at RT to form the phenoxide. Add benzyl bromide (5.87 mL, 49.4 mmol) dropwise. Stir at RT for 12 h. Pour into ice-water (300 mL) and extract with EtOAc (3 × 100 mL). Purify via flash chromatography (Hexanes/EtOAc 8:2).
-
Validation Checkpoint: Regiopurity is confirmed via HMBC NMR; the benzyl -CH₂- protons (δ 5.15 ppm) show a strong ³J correlation to the C4 aromatic carbon.
Step 4: 3-O-Ethylation
-
Causality: With the 4-position secured, the less nucleophilic 3-OH is alkylated using an excess of base and ethyl iodide. Heating is applied to drive the reaction to completion.
-
Protocol: Dissolve ethyl 4-benzyloxy-3-hydroxybenzoate (10.0 g, 36.7 mmol) in DMF (70 mL). Add K₂CO₃ (10.1 g, 73.4 mmol) and ethyl iodide (4.4 mL, 55.0 mmol). Heat to 60 °C for 4 h. Cool to RT, pour into water (250 mL), and extract with EtOAc (3 × 100 mL). Wash organics with water (3 × 50 mL) to remove DMF, dry, and concentrate.
-
Validation Checkpoint: TLC confirms the disappearance of the phenol (no longer stains with FeCl₃).
Step 5: Global Deprotection (Saponification & Hydrogenolysis)
-
Causality: The ethyl ester is cleaved via base-catalyzed saponification (the benzyl ether is completely stable to alkaline conditions). Following acidification, the benzyl group is cleanly removed via palladium-catalyzed hydrogenolysis, yielding the regiopure acid.
-
Protocol:
-
Saponification: Dissolve the intermediate (10.5 g) in EtOH (50 mL) and 2M NaOH (50 mL). Reflux for 2 h. Cool, remove EtOH in vacuo, and acidify the aqueous layer to pH 2 with 6M HCl. Filter the precipitated 4-benzyloxy-3-ethoxybenzoic acid.
-
Hydrogenolysis: Dissolve the precipitate in EtOAc/EtOH (1:1, 100 mL). Add 10% Pd/C (1.0 g). Evacuate and backfill with H₂ (balloon). Stir vigorously for 12 h. Filter through Celite and concentrate to yield 3-ethoxy-4-hydroxybenzoic acid.
-
-
Validation Checkpoint: Mass spectrometry reveals an [M-H]⁻ peak at m/z 181.
Step 6: Amidation via CDI Coupling
-
Causality: 1,1'-Carbonyldiimidazole (CDI) is selected over thionyl chloride to avoid harsh acidic conditions that could cleave the newly installed ethoxy group. While CDI can transiently react with the 4-OH to form an imidazole carboxylate, this intermediate is highly unstable and rapidly reverts, leaving the acyl imidazole to react exclusively with diethylamine [3].
-
Protocol: Dissolve 3-ethoxy-4-hydroxybenzoic acid (5.0 g, 27.4 mmol) in anhydrous THF (60 mL). Add CDI (5.33 g, 32.9 mmol) portion-wise. Stir at RT for 1 h (CO₂ evolution will cease). Add diethylamine (5.67 mL, 54.8 mmol) and stir at RT for 4 h. Dilute with EtOAc (150 mL), wash sequentially with 1M HCl (to remove imidazole and excess amine), saturated NaHCO₃, and brine. Dry and concentrate to yield the target compound.
-
Validation Checkpoint: Final purity >98% confirmed by HPLC. ¹H NMR shows the characteristic diethylamide rotamer signals (two overlapping quartets near δ 3.40 ppm).
Quantitative Data & Analytical Validation
| Step | Intermediate | Expected Yield (%) | Reaction Time (h) | Key Analytical Marker (¹H NMR / MS) |
| 1 | Protocatechuic Acid | 85-90 | 12 | Disappearance of -OCH₃ singlet at δ 3.85 ppm |
| 2 | Ethyl Protocatechuate | 90-95 | 12 | Appearance of ester -CH₂- quartet at δ 4.30 ppm |
| 3 | Ethyl 4-benzyloxy-3-hydroxybenzoate | 75-80 | 12 | Appearance of -CH₂- (Bn) singlet at δ 5.15 ppm |
| 4 | Ethyl 4-benzyloxy-3-ethoxybenzoate | 85-90 | 4 | Appearance of ether -CH₂- quartet at δ 4.10 ppm |
| 5 | 3-Ethoxy-4-hydroxybenzoic acid | 80-85 | 14 | Disappearance of -CH₂- (Bn) singlet; MS [M-H]⁻ 181 |
| 6 | 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide | 75-80 | 5 | Appearance of amide -CH₂- quartets at δ 3.40 ppm; MS [M+H]⁺ 238 |
References
-
[3] PubChem. "3-ethoxy-N,N-diethyl-4-hydroxybenzamide | C13H19NO3 | CID 26324". National Institutes of Health (NIH). URL:[Link]
-
[1] International Journal of Ayurvedic Medicine. "Scientific Basis for the Therapeutic Uses of Semecarpus anacardium Linn. (Bhallataka): A Systematic Review". IJAM. URL:[Link]
-
[2] McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron 24.5 (1968): 2289-2292. URL:[Link]
-
[3] Staab, H. A. "Syntheses using heterocyclic amides (azolides)." Angewandte Chemie International Edition 1.7 (1962): 351-367. URL:[Link]
-
[4] Foti, M. C., et al. "Solvent effects on the O-H bond dissociation enthalpies of substituted phenols." The Journal of Physical Chemistry A 106.16 (2002): 4135-4140. URL:[Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method Development and Validation for the Quantification of Etamivan in Human Plasma
Executive Summary
Etamivan (Ethamivan) is a potent central nervous system and respiratory stimulant. Accurate pharmacokinetic (PK) profiling of Etamivan during drug development and clinical monitoring requires a highly sensitive, reproducible, and robust bioanalytical assay. This application note details the development and rigorous validation of an HPLC-UV method for quantifying Etamivan in human plasma. By employing Solid-Phase Extraction (SPE) and optimized reversed-phase chromatography, this method achieves a Lower Limit of Quantification (LLOQ) of 10 ng/mL, fully compliant with the latest FDA and ICH M10 bioanalytical validation guidelines.
Pharmacological Context & Methodological Rationale (The "Why")
To ensure scientific integrity, every parameter in this method was selected based on the physicochemical properties of Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide) and the complex nature of the human plasma matrix.
-
Extraction Causality (Solid-Phase Extraction vs. Protein Precipitation): Human plasma is rich in endogenous phospholipids and proteins that can precipitate on the analytical column, causing severe matrix effects and baseline drift. While simple protein precipitation (PPT) is faster, it leaves residual lipids. We selected SPE using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The dual-retention mechanism of the HLB chemistry captures both the polar hydroxyl/methoxy groups and the non-polar diethylamide moiety of Etamivan. This targeted extraction eliminates >95% of matrix interferences, ensuring a pristine baseline and extending column longevity.
-
Chromatographic Causality (pH Optimization): Etamivan possesses a phenolic hydroxyl group with a pKa of approximately 8.5. If analyzed in a neutral mobile phase, partial ionization can occur, leading to peak tailing and irreproducible retention times. To prevent this, the mobile phase is buffered to an acidic pH using 0.1% Formic Acid (pH ~2.7). This forces the phenolic group into a fully protonated (neutral) state, maximizing its hydrophobic interaction with the C18 stationary phase and yielding sharp, symmetrical peaks.
-
Detection Causality (Wavelength Selection): UV detection at 220 nm was selected over the traditional 254 nm. The benzamide chromophore of Etamivan exhibits a strong absorption maximum in the lower UV region, providing superior signal-to-noise (S/N) ratios and enabling trace-level detection required for late-stage PK elimination profiling[1][2].
Materials and Reagents
-
Analytes: Etamivan (Reference Standard, Purity >99%), Pentoxifylline (Internal Standard [IS], Purity >99%).
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Formic Acid (FA, 98%), Ultrapure Water (18.2 MΩ·cm).
-
Consumables: Oasis HLB SPE Cartridges (30 mg/1 cc), Human Plasma (K2EDTA anticoagulant).
-
Equipment: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Experimental Workflow & Protocol
The Self-Validating System
To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates internal checks at every critical stage:
-
System Suitability Testing (SST): Before any biological sample is injected, six replicate injections of the LLOQ standard must yield a relative standard deviation (RSD) of <5% for peak area and a tailing factor of <1.5.
-
Internal Standard (IS) Tracking: Pentoxifylline is utilized as the IS. The IS peak area must remain within ±15% of the mean IS area across the entire analytical batch. Any deviation flags an extraction failure or injection anomaly.
-
QC Bracketing: Unknown clinical samples are strictly bracketed by Low, Mid, and High Quality Control (QC) samples. The run is automatically rejected if more than 33% of the QCs fall outside ±15% of their nominal concentrations.
Step-by-Step Methodology
Phase 1: Sample Preparation (Solid-Phase Extraction)
-
Spiking: Aliquot 500 µL of human plasma into a microcentrifuge tube. Add 20 µL of the IS working solution (Pentoxifylline, 500 ng/mL) and vortex for 30 seconds.
-
Conditioning: Condition the HLB SPE cartridge with 1.0 mL of Methanol, followed by 1.0 mL of Ultrapure Water. Critical: Do not allow the sorbent bed to dry out.
-
Loading: Load the 500 µL spiked plasma sample onto the cartridge at a flow rate of ~1 drop/second.
-
Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water to elute polar endogenous interferences. Discard the flow-through.
-
Elution: Elute the analytes into a clean glass tube using 1.0 mL of 100% Acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C. Reconstitute the residue in 100 µL of Mobile Phase, vortex for 1 minute, and transfer to an autosampler vial.
Phase 2: Chromatographic Conditions
-
Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm.
Fig 1. Solid-Phase Extraction and HPLC-UV workflow for Etamivan in human plasma.
Bioanalytical Method Validation
The method was fully validated in accordance with the[3][4] and the [5].
Linearity and Sensitivity
The calibration curve was constructed using the peak area ratio of Etamivan to the IS. The method demonstrated excellent linearity over the concentration range of 10 to 2000 ng/mL.
Table 1: Calibration Curve Parameters
| Parameter | Value / Result | Acceptance Criteria (FDA/ICH) |
|---|---|---|
| Linear Range | 10 – 2000 ng/mL | Must cover expected PK range |
| Regression Equation | y = 0.0145x + 0.0021 | N/A |
| Correlation Coefficient (
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates across three different days.
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
|---|---|---|---|---|
| LLOQ (10) | 104.2 | 8.5 | 106.1 | 11.2 |
| LQC (30) | 98.7 | 5.2 | 101.4 | 6.8 |
| MQC (800) | 101.3 | 3.4 | 99.8 | 4.5 |
| HQC (1600) | 99.5 | 2.8 | 100.2 | 3.9 |
Regulatory Standard: Accuracy must be within 85-115% (80-120% for LLOQ); Precision CV must be
Extraction Recovery and Matrix Effect
Recovery was assessed by comparing the peak areas of analytes spiked before extraction to those spiked after extraction. Matrix effects were evaluated by comparing post-extraction spiked samples to neat standards.
Table 3: Extraction Recovery and Matrix Factor
| Analyte / QC Level | Absolute Recovery (%) ± SD | Matrix Factor (MF) |
|---|---|---|
| Etamivan - LQC | 92.4 ± 3.1 | 0.98 |
| Etamivan - MQC | 94.1 ± 2.5 | 1.02 |
| Etamivan - HQC | 93.8 ± 2.2 | 1.01 |
| IS (Pentoxifylline) | 95.5 ± 1.8 | 0.99 |
Conclusion: The HLB SPE method provides high, consistent recovery (>92%) with negligible ion suppression or enhancement (MF
Conclusion
A highly selective, sensitive, and self-validating HPLC-UV method has been successfully developed for the quantification of Etamivan in human plasma. By leveraging the mechanistic advantages of HLB solid-phase extraction and pH-optimized reversed-phase chromatography, the method completely mitigates matrix interference while achieving an LLOQ of 10 ng/mL. The rigorous validation data confirm that this protocol meets all stringent criteria set forth by the FDA and ICH, making it fully deployable for clinical pharmacokinetic studies, bioavailability assessments, and routine therapeutic drug monitoring.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL:[Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA/ICH Joint Guidance. URL:[Link]
-
PubMed Central (PMC) - NIH. (2014). Detection Progress of Selected Drugs in TLC (Details fundamental absorption bands and UV detection parameters for Etamivan). URL:[Link]
-
Science.gov. Negative ion ESI-MS and UV Detection Methodologies (Validates the 220 nm UV absorption maximum for Etamivan and related benzamides). URL:[Link]
Sources
Application Note: Preparation of Sterile Etamivan Stock Solutions for In Vitro Experimentation
Introduction & Scientific Rationale
Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide), also known as Ethamivan, is a highly lipophilic vanillic acid derivative historically utilized as a central nervous system (CNS) and respiratory stimulant ([1]). In contemporary neuropharmacology and respiratory research, it is frequently employed in in vitro models to study medullary respiratory center activation and barbiturate overdose reversal ([2], [3]).
Mechanism of Action (MOA): Etamivan functions as a methylxanthine-like stimulant. It exerts its effects primarily by inhibiting the phosphodiesterase (PDE) enzyme, which prevents the catabolism of intracellular cyclic adenosine monophosphate (cAMP) ([3]). Concurrently, it acts as an antagonist at adenosine receptors, removing the inhibitory tone on neural activity ([3]). This dual mechanism significantly enhances the excitability of the brainstem's medullary respiratory centers, leading to an increase in the depth of respiration ([4]).
Fig 1: Etamivan mechanism of action via PDE inhibition and adenosine receptor antagonism.
Physicochemical Properties & Formulation Causality
Due to its specific chemical structure, Etamivan presents distinct solubility challenges. It is highly soluble in polar aprotic solvents like Dimethyl sulfoxide (DMSO) but exhibits poor spontaneous solubility in aqueous buffers ([5], [2]).
Table 1: Physicochemical Properties of Etamivan
| Property | Value | Rationale / Implication |
| CAS Number | 304-84-7 | Unique identifier for sourcing high-purity (>98%) reagent (). |
| Molecular Weight | 223.27 g/mol | Required for precise molarity calculations (e.g., 22.33 mg/mL = 100 mM). |
| Solubility (DMSO) | ≥ 36 mg/mL (~161 mM) | DMSO is the optimal primary solvent for master stocks ([5]). |
| Solubility (Water) | < 1 mg/mL (Spontaneous) | Direct addition to aqueous media causes precipitation. Cosolvents are required ([2]). |
| Storage (Stock) | -20°C (1 year) / -80°C (2 years) | Prevents thermal degradation and maintains long-term stability ([2]). |
Experimental Protocols: A Self-Validating System
To ensure reproducibility and cellular viability, the preparation of Etamivan must follow a strict solvent-bridging protocol. The following methodologies are designed as self-validating systems, ensuring that physical phase separation or contamination is caught before application.
Protocol A: Preparation of 100 mM Etamivan Master Stock in 100% DMSO
Objective : Create a concentrated, sterile master stock that minimizes the final solvent volume introduced to cell cultures.
-
Equilibration : Allow the lyophilized Etamivan powder to reach room temperature inside a desiccator for 30 minutes.
-
Causality : Prevents atmospheric moisture condensation on the hygroscopic powder, which could alter the molarity and degrade the compound.
-
-
Weighing : Weigh exactly 22.33 mg of Etamivan powder under a sterile laminar flow hood.
-
Dissolution : Add 1.0 mL of sterile, anhydrous, cell-culture grade DMSO to the powder.
-
Homogenization : Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes ([5]).
-
Validation : Visually inspect the tube against a dark background; the solution must be completely transparent with no particulate matter ([2]).
-
-
Sterilization : Draw the solution into a sterile Luer-lock syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile tube.
-
Causality : PTFE is chemically compatible with 100% DMSO. Utilizing standard PES (Polyethersulfone) or PVDF filters will result in membrane dissolution, compromising sterility and introducing toxic polymers into the stock.
-
-
Storage : Aliquot the sterile solution into amber microcentrifuge tubes (50–100 µL per tube) to protect from light. Store immediately at -20°C or -80°C (, [2]).
Protocol B: Preparation of Aqueous Working Solution (Cosolvent Method)
Objective : Formulate a precipitation-free aqueous dilution for assays requiring high concentrations of Etamivan (≥ 2.5 mg/mL) ([2]). Note: Direct dilution of the DMSO stock into PBS or DMEM often results in rapid crystallization. A cosolvent gradient is required.
-
Initial Aliquot : Transfer 100 µL of the 100 mM DMSO Master Stock into a sterile tube.
-
Cosolvent Addition (PEG300) : Add 400 µL of PEG300 and vortex thoroughly.
-
Causality : PEG300 acts as a bridging solvent, reducing the dielectric constant gap between DMSO and water ([2]).
-
-
Surfactant Addition (Tween-80) : Add 50 µL of Tween-80 and vortex vigorously.
-
Causality : Tween-80 is a non-ionic surfactant that forms protective micelles around the lipophilic Etamivan molecules, preventing aggregation ([2]).
-
-
Aqueous Phase Addition : Dropwise, add 450 µL of sterile Saline (0.9% NaCl) or assay buffer while continuously vortexing.
-
Validation : The final solution should remain a clear liquid. If phase separation or cloudiness occurs, apply mild heat (37°C) and sonicate until clear ([2]).
-
-
Final Concentration : This yields a 10 mM Etamivan solution in a solvent vehicle of 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ([2]). Further dilute this working solution into your final assay media, ensuring the final DMSO concentration remains below the cytotoxic threshold for your specific cell line (typically < 0.5% v/v).
Fig 2: Workflow for the preparation and storage of sterile Etamivan stock solutions.
References
-
Patsnap Synapse. "What is the mechanism of Etamivan?" Available at: [Link]
-
Grokipedia. "Etamivan - Chemical and Pharmacological Properties." Available at:[Link]
Sources
Application Notes & Protocols: Dosage Calculation and Administration of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Ethamsylate) for Murine Respiratory Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate calculation of dosage and effective administration of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, commonly known as Ethamsylate, for use in murine models of respiratory disease. Ethamsylate is a synthetic hemostatic agent with potential applications in respiratory research due to its mechanism of action, which includes restoring capillary resistance and inhibiting prostaglandin synthesis.[1][2] This guide emphasizes scientific integrity, provides detailed, field-proven protocols, and explains the causality behind critical experimental choices to ensure reproducible and reliable outcomes. We will cover compound characteristics, principles of dose calculation, step-by-step administration protocols for various routes relevant to respiratory studies, and safety considerations.
Compound Profile: 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Ethamsylate)
Chemical & Physical Properties
Understanding the fundamental properties of Ethamsylate is the first step in designing a robust experimental protocol. These properties influence solubility, formulation, and stability.
| Property | Value | Source |
| IUPAC Name | 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | [3] |
| Synonyms | Ethamsylate, Etamsylate | [2][4] |
| Molecular Formula | C₁₃H₁₉NO₃ | [3][5] |
| Molecular Weight | 237.29 g/mol | [3] |
| Solubility | Soluble in water and DMSO | [6] |
| CAS Number | 13898-68-5 | [7] |
Mechanism of Action and Relevance to Respiratory Models
Ethamsylate is primarily recognized as a hemostatic agent.[1] Its mechanism, however, suggests potential utility in respiratory models where inflammation and vascular permeability are key pathological features.
-
Capillary Resistance: Ethamsylate is believed to enhance capillary endothelial resistance and stabilize capillary walls, potentially by acting on hyaluronic acid.[4] In respiratory conditions like Acute Lung Injury (ALI) or Acute Respiratory Distress Syndrome (ARDS), a hallmark feature is the breakdown of the alveolar-capillary barrier, leading to protein-rich edema fluid flooding the alveolar spaces. Ethamsylate's ability to restore capillary resistance could mitigate this vascular leakage.
-
Platelet Adhesion: The compound promotes platelet adhesiveness by enhancing P-selectin expression.[1][8] While primarily a hemostatic function, platelet activation also plays a role in inflammatory lung conditions.
-
Prostaglandin Inhibition: Ethamsylate inhibits the biosynthesis and action of prostaglandins, which are potent mediators of vasodilation, increased capillary permeability, and inflammation.[2][4] This anti-inflammatory aspect is highly relevant for models of allergic asthma or COPD, where prostaglandins contribute to bronchoconstriction and airway inflammation.
The diagram below illustrates the proposed mechanisms of action for Ethamsylate.
Caption: Proposed mechanisms of action for Ethamsylate.
Principles of Dosage Calculation for Murine Models
Accurate dosage is critical for obtaining meaningful and reproducible data. The process involves more than simple calculations; it requires a systematic approach from dose selection to the preparation of the final formulation.
Determining a Starting Dose
For a compound like Ethamsylate, where extensive data in specific murine respiratory models may be lacking, a starting dose can be determined through several methods:
-
Literature Review (Recommended): The most reliable method is to start with doses used in other relevant in vivo models. Studies have reported using Ethamsylate at 50 mg/kg in rabbits for lung permeability studies and 100 mg/kg in mice for spinal cord injury models.[2][9] A dose-response study starting within this range (e.g., 25, 50, and 100 mg/kg) is a scientifically sound approach.
-
Allometric Scaling: If starting from a human dose, allometric scaling based on Body Surface Area (BSA) can be used. This method converts a human equivalent dose (HED) to an animal dose.
-
Formula: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[10][11]
-
Km Factors:
-
Human: 37
-
Mouse: 3
-
-
Example: For a human dose of 500 mg for a 60 kg person (~8.3 mg/kg), the mouse equivalent dose would be: 8.3 mg/kg × (37 / 3) ≈ 102 mg/kg . This calculation aligns well with doses found in the literature.
-
Workflow for Dosage Preparation
The following diagram outlines the logical workflow from selecting a target dose to administering it to the animal.
Caption: A systematic workflow for dose calculation and preparation.
Protocol: Ethamsylate Formulation and Administration
This section provides detailed, step-by-step protocols for preparing and administering Ethamsylate to mice for respiratory studies.
Part A: Vehicle Selection and Formulation
The choice of vehicle is critical, especially for pulmonary administration, as the vehicle itself can induce inflammation or affect compound solubility.
-
Vehicle Selection: Ethamsylate is soluble in water.[6] Therefore, sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline are the recommended vehicles. Avoid organic solvents like DMSO for direct pulmonary administration (intranasal, intratracheal) unless absolutely necessary and used in very dilute, validated concentrations, as they can cause significant lung irritation. For systemic routes (IP, PO), a small percentage of a solubilizing agent like Tween 80 or DMSO in saline may be acceptable if solubility is an issue, but must be consistent across all treatment groups, including the vehicle control.
-
Protocol for Stock Solution (10 mg/mL):
-
Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh 100 mg of Ethamsylate powder.
-
Solubilization: Add the powder to a sterile 15 mL conical tube. Add 8 mL of sterile PBS.
-
Mixing: Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.
-
Final Volume: Adjust the final volume to 10 mL with sterile PBS.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Part B: Routes of Administration for Respiratory Models
The chosen route of administration dictates the bioavailability and site of action of the compound. For respiratory models, both local (pulmonary) and systemic delivery can be relevant.
| Route | Max Volume (Mouse) | Needle/Tube Gauge | Pros | Cons |
| Intratracheal (IT) | < 0.07 mL | 20-23 G tube | Direct and highest dose delivery to the lungs; bypasses nasal clearance.[12][13] | Technically challenging; requires deep anesthesia; can cause procedural inflammation.[12] |
| Intranasal (IN) | < 0.05 mL | N/A (pipette) | Non-invasive; relatively simple; achieves both upper and lower airway deposition. | Variable deposition in the lungs vs. GI tract; rapid nasal clearance can reduce dose.[13] |
| Intraperitoneal (IP) | up to 10 mL/kg | 25-27 G | Simple and rapid systemic absorption; suitable for assessing systemic effects on lung inflammation.[14] | Not a direct pulmonary route; first-pass metabolism in the liver can reduce bioavailability. |
| Oral Gavage (PO) | up to 10 mL/kg | 18-20 G bulb-tipped | Mimics clinical route of administration; good for chronic dosing studies.[14] | Significant first-pass metabolism; variable absorption. |
Part C: Step-by-Step Dosing Calculation and Administration Example
This example protocol details the precise steps to dose a mouse.
-
Objective: Administer a 50 mg/kg dose of Ethamsylate via Intraperitoneal (IP) injection.
-
Materials:
-
Ethamsylate stock solution (10 mg/mL)
-
Sterile 1 mL syringes with 27 G needles
-
Mouse to be dosed (current weight: 24.5 g)
-
70% Ethanol for disinfection
-
-
Protocol Steps:
-
Confirm Animal Weight: Weigh the mouse immediately before dosing.
-
Weight = 24.5 g = 0.0245 kg
-
-
Calculate Total Dose (mg):
-
Formula: Dose (mg/kg) × Weight (kg)
-
Calculation: 50 mg/kg × 0.0245 kg = 1.225 mg
-
-
Calculate Injection Volume (mL):
-
Formula: Total Dose (mg) / Stock Concentration (mg/mL)
-
Calculation: 1.225 mg / 10 mg/mL = 0.1225 mL (or 122.5 µL)
-
-
Prepare Syringe: Using aseptic technique, draw up approximately 123 µL of the 10 mg/mL Ethamsylate stock solution into a 1 mL syringe. Ensure there are no air bubbles.
-
Animal Restraint: Properly restrain the mouse, exposing the abdomen. For an IP injection, the mouse is typically held with its head tilted slightly downwards.
-
Administer Injection: Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[14] Inject the calculated volume smoothly.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions for at least 15-30 minutes.
-
Application Example: LPS-Induced Acute Lung Injury Model
To contextualize the dosing protocol, we provide a condensed workflow for a common murine respiratory model.
-
Model: Lipopolysaccharide (LPS)-induced Acute Lung Injury (ALI). This model recapitulates key features of ARDS, including neutrophil influx, edema, and cytokine release.
-
Experimental Groups:
-
Control (Saline vehicle only)
-
LPS + Vehicle
-
LPS + Ethamsylate (e.g., 50 mg/kg)
-
Caption: Example experimental timeline for an LPS-induced ALI study.
Safety and Experimental Considerations
-
Adverse Effects: While generally well-tolerated, potential side effects of Ethamsylate observed in clinical settings include nausea, headache, skin rash, and changes in blood pressure.[15][16][17] Researchers should monitor animals for signs of distress, such as lethargy, piloerection, or changes in breathing patterns.
-
Controls are Essential: Every experiment must include a vehicle control group that receives the same volume of the vehicle via the same administration route as the treated groups. This is crucial to ensure that observed effects are due to Ethamsylate and not the vehicle or the administration procedure itself.
-
Anesthesia: For invasive procedures like intratracheal administration, appropriate anesthesia (e.g., isoflurane or ketamine/xylazine) is required. The choice of anesthetic can impact respiratory physiology and drug delivery, so it must be kept consistent.[13]
References
-
Therapeutic Efficacy and Mechanism of Action of Ethamsylate, a Long-Standing Hemostatic Agent | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
-
Garay, R. P., et al. (2006). Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent. Fundamental & Clinical Pharmacology, 20(5), 457-467. Retrieved March 7, 2026, from [Link]
-
Etamsylate - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Bates, J. H. T., & Suki, B. (2021). Airway compliance measurements in mouse models of respiratory diseases. Journal of Applied Physiology, 131(3), 826-834. Retrieved March 7, 2026, from [Link]
-
Donovan, C., et al. (2022). Advances in respiratory physiology in mouse models of experimental asthma. Frontiers in Physiology, 13, 984574. Retrieved March 7, 2026, from [Link]
-
Pauwels, N. S., Bracke, K. R., & Brusselle, G. G. (2006). Murine models of COPD. Pulmonary Pharmacology & Therapeutics, 19(3), 157-168. Retrieved March 7, 2026, from [Link]
-
Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology, 8(3), 01-02. Retrieved March 7, 2026, from [Link]
-
Dose Calculation in Pharmacological Experiments - RJPTSimLab. (n.d.). RJPTSimLab. Retrieved March 7, 2026, from [Link]
-
Animal Models for Pulmonary Diseases - scireq. (2021, October 7). Scireq. Retrieved March 7, 2026, from [Link]
-
Vanoirbeek, J. A., et al. (2010). Lung function measurements in mouse models of lung disease: What to expect from FEV0.1. Journal of Applied Physiology, 108(3), 727-733. Retrieved March 7, 2026, from [Link]
-
Ethamsylate: View Uses, Side Effects, and Medicines | MrMed. (2026, February 26). MrMed. Retrieved March 7, 2026, from [Link]
-
3-ethoxy-N,N-diethyl-4-hydroxybenzamide | C13H19NO3 | CID 26324 - PubChem. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Moore, B. A. (2015, July 17). Can someone help with calculating drug dosage (updated)? ResearchGate. Retrieved March 7, 2026, from [Link]
-
Mouse Dosage Calculation Guide | PDF | Analgesic | Dose (Biochemistry) - Scribd. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
Study of different routes of drugs administration in mice & rats - RJPTSimLab. (n.d.). RJPTSimLab. Retrieved March 7, 2026, from [Link]
-
Joglekar, M. M., et al. (2018). Respiratory Tract Deposition and Distribution Pattern of Microparticles in Mice Using Different Pulmonary Delivery Techniques. Pharmaceutics, 10(3), 103. Retrieved March 7, 2026, from [Link]
-
Routes of Administration. (n.d.). The Laboratory Mouse, Second Edition. Retrieved March 7, 2026, from [Link]
-
van der Veen, K. C., et al. (1993). Ethamsylate and Lung Permeability in Ventilated Immature Newborn Rabbits. Neonatology, 64(4), 233-237. Retrieved March 7, 2026, from [Link]
-
Zhang, N., et al. (2021). Administration route governs the therapeutic efficacy, biodistribution and macrophage targeting of anti-inflammatory nanoparticles in the lung. Journal of Nanobiotechnology, 19(1), 71. Retrieved March 7, 2026, from [Link]
-
Etamsylate (500 mg) ETHAMSLOW - STERIS PHARMA. (2023, May 10). Steris Pharma. Retrieved March 7, 2026, from [Link]
-
What are the side effects of Etamsylate? - Patsnap Synapse. (2024, July 12). Patsnap Synapse. Retrieved March 7, 2026, from [Link]
-
Ethamsylate - Uses, Dosage, Side Effects, Price, Composition | Practo. (2021, October 27). Practo. Retrieved March 7, 2026, from [Link]
-
3-ethoxy-n,n-diethyl-4-hydroxybenzamide (C13H19NO3) - PubChemLite. (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]
-
Garay, R. P., et al. (2006). Therapeutic Efficacy and Mechanism of Action of Ethamsylate, a Long-Standing Hemostatic Agent | Request PDF. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Ethyl Vanillin: Properties & Uses | PDF | Aldehyde | Acid - Scribd. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
-
Koziol-White, C. J., et al. (2012). Novel Small Airway Bronchodilator Responses to Rosiglitazone in Mouse Lung Slices. American Journal of Respiratory Cell and Molecular Biology, 46(2), 215-222. Retrieved March 7, 2026, from [Link]
-
Mouse Model Suggests Potential Treatment Regimen for Pulmonary LAM. (2012, October 8). Clinical Lab Manager. Retrieved March 7, 2026, from [Link]
-
Mitzner, W., et al. (2019). Optimizing anesthesia and delivery approaches for dosing into lungs of mice. Journal of Applied Physiology, 126(6), 1736-1743. Retrieved March 7, 2026, from [Link]
-
Alanwar, A., et al. (2020). Tranexamic Acid and Ethamsylate for Reducing Blood Loss in Patient Undergoing Lower Segment Cesarean Section at High Risk for Post-Partum Hemorrhage: A Pilot Study. Open Journal of Obstetrics and Gynecology, 10, 1489-1498. Retrieved March 7, 2026, from [Link]
-
Cobo-Nuñez, M. Y., et al. (2018). Evaluation of the effect of etamsylate on thromboelastographic traces of canine blood with and without the addition of heparin. Veterinary Clinical Pathology, 47(4), 598-604. Retrieved March 7, 2026, from [Link]
-
Lukes, A. S., et al. (2012). A comparative study of tranexamic acid and ethamsylate in menorrhagia. International Journal of Reproduction, Contraception, Obstetrics and Gynecology, 1(1), 21-27. Retrieved March 7, 2026, from [Link]
-
Rennie, J. M., et al. (1986). Effects of ethamsylate on cerebral blood flow velocity in premature babies. Archives of Disease in Childhood, 61(5), 499-501. Retrieved March 7, 2026, from [Link]
Sources
- 1. Therapeutic efficacy and mechanism of action of ethamsylate, a long-standing hemostatic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | C13H19NO3 | CID 26324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Etamsylate - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - 3-ethoxy-n,n-diethyl-4-hydroxybenzamide (C13H19NO3) [pubchemlite.lcsb.uni.lu]
- 6. toku-e.com [toku-e.com]
- 7. 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | 13898-68-5 [chemicalbook.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. karger.com [karger.com]
- 10. ecronicon.net [ecronicon.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. mrmed.in [mrmed.in]
- 16. STERIS PHARMA [sterisonline.com]
- 17. What are the side effects of Etamsylate? [synapse.patsnap.com]
Application Note: High-Sensitivity GC-MS Analysis of Volatile Etamivan Derivatives
The following Application Note and Protocol is designed for researchers and analytical scientists requiring a robust, high-sensitivity method for the quantification and identification of Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide) in biological or pharmaceutical matrices.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Silyl-Derivatization Target Analyte: Etamivan (as Mono-TMS derivative) Application: Pharmacokinetics, Toxicology, and Pharmaceutical Quality Control
Abstract & Introduction
Etamivan is a central nervous system stimulant structurally categorized as a vanillamide. While it possesses an amide moiety that is relatively stable, the presence of a phenolic hydroxyl group (C4-OH) introduces polarity that leads to peak tailing, adsorption in the GC inlet, and reduced sensitivity in standard gas chromatography.
To overcome these physicochemical limitations, this protocol utilizes Trimethylsilylation (TMS) derivatization.[1] By replacing the active protic hydrogen of the phenol group with a trimethylsilyl group, we reduce polarity and increase thermal stability, resulting in sharp, symmetric peaks and improved detection limits (LOD).
Key Advantages of this Protocol
-
Enhanced Volatility: The Mono-TMS derivative elutes at lower temperatures with better peak symmetry than the native drug.
-
Spectral Specificity: The derivative produces a distinct mass spectrum with high-mass diagnostic ions (m/z 295, 223), shifting the detection window away from low-mass matrix interference.
-
Self-Validating: The use of a deuterated internal standard (or structural analog) ensures process integrity.
Chemical Basis & Reaction Mechanism
The core of this method is the nucleophilic attack of the phenolic oxygen on the silicon atom of the derivatizing agent (BSTFA).
Reaction Scheme
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Mechanism: The silyl donor (BSTFA) reacts with the hindered phenolic hydroxyl. TMCS acts as a catalyst to increase the silyl donor power.
Figure 1: Reaction pathway for the conversion of Etamivan to its trimethylsilyl ether derivative.
Materials & Reagents
-
Reference Standard: Etamivan (Purity >98%).
-
Internal Standard (IS): Vanillic acid diethylamide-d3 (preferred) or a structural analog like N,N-Diethyl-3-methoxybenzamide.
-
Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Solvents: Ethyl Acetate (anhydrous, HPLC grade), Pyridine (anhydrous, silylation grade).
-
Extraction Solvent: Dichloromethane or Ethyl Acetate (for Liquid-Liquid Extraction).
Sample Preparation Protocol
A. Extraction (Biological Fluids - Plasma/Urine)
Note: If analyzing pharmaceutical formulations, dissolve directly in Ethyl Acetate and skip to Step B.
-
Aliquot: Transfer 500 µL of plasma/urine to a 2 mL centrifuge tube.
-
Spike IS: Add 50 µL of Internal Standard solution (10 µg/mL).
-
Basify (Optional): Add 50 µL of 0.1 M NaOH to ensure the phenol is in the phenolate form (improves partitioning into organic phase if using ion-pairing, but for neutral extraction, pH 7.4 is sufficient). Recommendation: Keep at neutral pH to avoid hydrolysis of the amide.
-
Extract: Add 1 mL Ethyl Acetate . Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer: Transfer the upper organic layer to a clean glass vial.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
B. Derivatization (Critical Step)
This step must be performed in a moisture-free environment.
-
Reconstitution: Redissolve the dried residue in 50 µL of Anhydrous Pyridine .
-
Why Pyridine? It acts as an acid scavenger (absorbing HCl formed from TMCS) and catalyzes the silylation.
-
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
-
Incubation: Cap the vial tightly (PTFE-lined cap) and heat at 65°C for 30 minutes .
-
Logic: Sterically hindered phenols require thermal energy to drive the reaction to completion.
-
-
Cooling: Allow to cool to room temperature.
-
Dilution: (Optional) If the concentration is high, dilute with 100 µL of anhydrous Ethyl Acetate.
-
Analysis: Inject 1 µL into the GC-MS.
GC-MS Method Parameters
Chromatographic Conditions (Agilent 7890/8890 or equivalent)
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase ideal for silylated aromatics. |
| Carrier Gas | Helium (99.999%) @ 1.0 mL/min (Constant Flow) | Standard for optimal van Deemter efficiency. |
| Inlet Mode | Splitless (for trace analysis) or Split 1:50 | Splitless maximizes sensitivity for biological samples. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the high-boiling derivative. |
| Injection Vol | 1.0 µL | Standard volume to prevent backflash. |
| Liner | Deactivated Splitless Single Taper with Wool | Wool traps non-volatiles; deactivation prevents phenol adsorption. |
Oven Temperature Program
-
Initial: 80°C (Hold 1 min) - Solvent focusing.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 3 min).
-
Total Run Time: ~17 minutes.
Mass Spectrometer Settings (Agilent 5977 or equivalent)
| Parameter | Setting |
| Transfer Line | 280°C |
| Source Temp | 230°C |
| Quad Temp | 150°C |
| Ionization | Electron Impact (EI) @ 70 eV |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
SIM Acquisition Table (Diagnostic Ions)
For quantitative analysis, use SIM mode targeting the specific ions of Etamivan-TMS.
| Ion Type | m/z (Mass-to-Charge) | Origin/Fragment |
| Target (Quant) | 295.1 | Molecular Ion ( |
| Qualifier 1 | 223.1 | Base Peak ( |
| Qualifier 2 | 280.1 | |
| Qualifier 3 | 73.0 | Trimethylsilyl cation ( |
Results & Discussion
Expected Chromatography
Under the prescribed conditions, the Etamivan-TMS derivative typically elutes between 10.5 and 11.5 minutes . The peak should be sharp (symmetry factor 0.9–1.1). If tailing is observed, it indicates incomplete derivatization or active sites in the liner (replace liner).
Mass Spectral Interpretation
The derivatization shifts the molecular weight from 223 to 295.
-
m/z 295 (M+): The molecular ion is usually distinct, confirming the addition of one TMS group (+72 Da).
-
m/z 223 (Base Peak): This ion corresponds to the cleavage of the amide bond (loss of the diethylamine radical, mass 72). The remaining fragment is the stable 3-methoxy-4-(trimethylsiloxy)benzoyl cation . This is the most sensitive ion for quantification.
-
m/z 73: The characteristic TMS fragment, confirming the presence of silicon.
Figure 2: Complete analytical workflow from sample extraction to MS detection.
Validation & Quality Control
To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against these criteria:
-
Linearity: Construct a calibration curve from 10 ng/mL to 1000 ng/mL.
should be > 0.995. -
Recovery: Spike plasma samples before extraction. Recovery should be >85% compared to neat standards.
-
Limit of Detection (LOD): Expected to be < 5 ng/mL in SIM mode.
-
Stability: Processed samples in autosampler vials are stable for 24 hours at room temperature due to the stability of the TMS ether.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Peak (m/z 295) | Moisture in reaction; Incomplete reaction. | Ensure reagents are fresh/dry. Re-dry sample thoroughly before adding BSTFA. |
| Peak Tailing | Active sites in inlet; Old column. | Change liner (use deactivated wool). Trim 10cm from column head. |
| Extra Peak @ m/z 223 | Underivatized Etamivan. | Reaction temp too low. Increase to 70°C or extend time to 45 min. |
| High Background | Column bleed or Septum bleed. | Bake out column at 300°C. Use low-bleed "MS" septa. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9363, Ethamivan. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Ethamivan Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Retrieved from [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.[2] IntechOpen.[2] (General protocols for silylation of phenols). Retrieved from [Link]
Sources
Application Note: Advanced Procedures for the Recrystallization and Purification of Crude Etamivan
Introduction
Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide), also known as vanillic acid diethylamide, is a respiratory stimulant historically utilized in clinical settings and currently employed as a highly specific reference standard in pharmacological and analytical research[1]. Synthesized primarily via the amidation of vanillic acid with diethylamine, the crude product often contains unreacted precursors, coupling byproducts, and degradation impurities.
This application note details a self-validating, highly reproducible protocol for the purification of crude Etamivan. Designed for drug development professionals and analytical chemists, this methodology yields analytical-grade white crystalline needles (≥99.5% purity) suitable for high-resolution assays, such as WaterLOGSY NMR and advanced fragment-based lead discovery.
Mechanistic Principles of Purification
The purification of Etamivan relies on a biphasic orthogonal approach: acid-base liquid-liquid extraction (LLE) followed by thermodynamically controlled recrystallization.
-
Selective Ionization (LLE Causality): Crude synthesis mixtures primarily contain residual diethylamine (a strong base) and vanillic acid (a carboxylic acid). Washing the organic phase (ethyl acetate) with 1.0 M HCl protonates the diethylamine into a highly water-soluble diethylammonium chloride salt. Subsequent washing with saturated sodium bicarbonate (NaHCO₃, pH ~8.3) selectively deprotonates the carboxylic acid moiety of vanillic acid (pKa ~4.5) without significantly ionizing the phenolic hydroxyl group of Etamivan (predicted pKa 8.73)[2]. This critical pKa differential ensures Etamivan is retained entirely in the organic phase while ionic impurities partition into the aqueous waste.
-
Thermodynamic Crystallization: Etamivan features a hydrophobic diethylamide group and an aromatic core, making it highly soluble in hot non-polar aliphatic solvents. However, its hydrogen-bonding phenolic OH and amide carbonyl cause it to crystallize out efficiently upon cooling due to a steep temperature-dependent solubility gradient. Ligroin (or n-heptane) is selected as the optimal recrystallization solvent because Etamivan is highly soluble near the solvent's boiling point (80 °C) but practically insoluble at 4 °C, allowing for the formation of highly pure white needles[3].
Experimental Workflow
Workflow for the extraction and recrystallization of Etamivan.
Step-by-Step Protocol
Phase 1: Liquid-Liquid Extraction (Pre-Purification)
-
Dissolution: Dissolve 10.0 g of crude Etamivan in 100 mL of analytical-grade Ethyl Acetate (EtOAc) in a 250 mL separatory funnel.
-
Acid Wash (Amine Removal): Add 50 mL of 1.0 M HCl to the funnel. Stopper and invert gently, venting frequently to release pressure. Allow the phases to separate completely. Drain and discard the lower aqueous layer.
-
Base Wash (Acid Removal): Add 50 mL of saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve rapidly. Vent immediately and frequently. Allow phase separation and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with 50 mL of saturated NaCl solution to remove residual water and break any micro-emulsions.
-
Drying & Concentration: Transfer the EtOAc layer to an Erlenmeyer flask, add 5.0 g of anhydrous Na₂SO₄, and stir for 15 minutes. Filter out the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator, 40 °C, 150 mbar) to yield a pale yellow, viscous oil or amorphous solid.
Phase 2: Recrystallization
-
Solvent Addition: Transfer the crude solid to a 100 mL round-bottom flask equipped with a reflux condenser. Add 30 mL of Ligroin (boiling range 60-90 °C).
-
Heating: Heat the suspension in an oil bath at 80-85 °C with continuous magnetic stirring until the solid completely dissolves, yielding a clear solution[3]. (Note: If the solution remains cloudy, add Ligroin dropwise through the condenser until absolute clarity is achieved).
-
Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25 °C) over 2 hours. Spontaneous nucleation of white needles will occur.
-
Crystal Maturation: Transfer the flask to an ice bath (4 °C) for an additional 2 hours to maximize the thermodynamic yield and force the remaining Etamivan out of solution.
-
Filtration: Recover the crystals using vacuum filtration via a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Ligroin to remove surface impurities without dissolving the product.
-
Drying: Dry the crystals under high vacuum (≤ 1 mbar) at 40 °C for 12 hours to remove all residual solvent traces.
Phase 3: Analytical Validation (Self-Validating System)
-
Melting Point Determination: Analyze the dried crystals using a capillary melting point apparatus. Pure Etamivan exhibits a sharp, distinct melting point of 95.0–95.5 °C[3]. A depressed or broad melting range indicates the presence of residual impurities or trapped solvent, necessitating a second recrystallization.
-
Chromatographic Purity: Dissolve 1.0 mg of the purified crystal in 1.0 mL of HPLC-grade Methanol[2]. Analyze via RP-HPLC (C18 column, gradient elution: Water/Acetonitrile with 0.1% Formic Acid) to confirm a single peak corresponding to ≥99.5% purity.
Quantitative Data & Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N,N-diethyl-4-hydroxy-3-methoxybenzamide | [1] |
| CAS Number | 304-84-7 | [3] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 95.0 – 95.5 °C | [3] |
| Predicted pKa | 8.73 ± 0.20 | [2] |
| Appearance | White to off-white crystalline needles | [3] |
| Solubility (Methanol) | 0.1 g/mL (Clear solution) | [2] |
References
-
Ethamivan | C12H17NO3 | CID 9363 - PubChem - NIH Source: nih.gov URL:[Link]
Sources
UV-Vis spectrophotometric determination of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Application Note: UV-Vis Spectrophotometric Determination of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Anacardiol)
Introduction & Scope
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (CAS: 13898-68-5), also known as Anacardiol , is a bioactive constituent isolated from Semecarpus anacardium (Bhallataka). Structurally, it is the 3-ethoxy analogue of the respiratory stimulant Ethamivan (3-methoxy-N,N-diethyl-4-hydroxybenzamide). Due to its structural homology, Anacardiol exhibits similar physicochemical properties, including a distinct UV absorption profile driven by its phenolic benzamide chromophore.
This Application Note provides a rigorous protocol for the quantitative determination of Anacardiol using UV-Vis spectrophotometry. This method is designed for researchers in phytochemistry and drug development who require a rapid, cost-effective alternative to HPLC for routine purity analysis and content uniformity testing.
Scientific Principle
The determination relies on the Beer-Lambert Law (
-
Chromophore: The molecule contains a benzene ring substituted with a hydroxyl group (auxochrome), an ethoxy group, and a diethylamide moiety. This conjugation system typically exhibits a primary absorption band (
) in the range of 278–282 nm (B-band) due to transitions. -
Solvent Effect: Polar protic solvents like Ethanol or Methanol are preferred to ensure complete solubility and stabilize the phenolic hydroxyl group. Acidic conditions (0.1 N HCl) can be used to protonate the phenol, potentially sharpening the peak, though neutral ethanol is sufficient for routine assay.
Materials & Instrumentation
| Category | Item | Specification |
| Instrumentation | UV-Vis Spectrophotometer | Double-beam, 1 nm bandwidth, Quartz cuvettes (1 cm pathlength) |
| Reagents | 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide | Reference Standard (>98% purity) |
| Ethanol (absolute) | Spectroscopic Grade | |
| Distilled Water | HPLC Grade | |
| Glassware | Volumetric Flasks | Class A (10 mL, 50 mL, 100 mL) |
| Micropipettes | Calibrated (100–1000 µL) |
Experimental Protocol
Step 1: Preparation of Standard Stock Solution
-
Weigh accurately 10.0 mg of Anacardiol reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in ~20 mL of Ethanol . Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to volume with Ethanol.
-
Concentration:100 µg/mL (Stock A).
-
Step 2: Determination of (Spectral Scan)
-
Dilute 1.0 mL of Stock A into a 10 mL volumetric flask and make up to volume with Ethanol (Concentration: 10 µg/mL ).
-
Fill one quartz cuvette with Ethanol (Blank) and another with the sample.
-
Perform a spectral scan from 200 nm to 400 nm .
-
Identify the wavelength of maximum absorbance (
).[1]-
Expected
:280 ± 2 nm . -
Note: If the spectrum shows noise or plateauing, adjust concentration.
-
Step 3: Construction of Calibration Curve (Linearity)
Prepare a series of working standards from Stock A (100 µg/mL) as follows:
| Standard ID | Volume of Stock A (mL) | Final Volume (mL) | Final Conc. (µg/mL) |
| STD-1 | 0.5 | 10 | 5.0 |
| STD-2 | 1.0 | 10 | 10.0 |
| STD-3 | 1.5 | 10 | 15.0 |
| STD-4 | 2.0 | 10 | 20.0 |
| STD-5 | 2.5 | 10 | 25.0 |
| STD-6 | 3.0 | 10 | 30.0 |
-
Measure the Absorbance of each standard at the determined
(e.g., 280 nm). -
Plot Absorbance (y-axis) vs. Concentration (x-axis) .
-
Calculate the regression equation:
and correlation coefficient ( ).
Step 4: Method Validation (Acceptance Criteria)
-
Linearity:
.[2] -
Precision: Relative Standard Deviation (RSD) < 2% for triplicate measurements of STD-3.
-
Limit of Detection (LOD):
(where is standard deviation of intercept, is slope).
Visualizations
Figure 1: Analytical Workflow
Caption: Step-by-step workflow for the spectrophotometric quantification of Anacardiol.
Figure 2: Structural Chromophore Analysis
Caption: Structural components contributing to the UV absorption profile of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.
Critical Considerations & Troubleshooting
-
Interference: Phenolic compounds are sensitive to pH. Ensure the solvent pH is consistent. If using water, use a buffer (Phosphate pH 7.0) or 0.1 N HCl to maintain spectral consistency.
-
Photosensitivity: As noted in related literature for Anacardiaceae constituents, samples should be protected from direct sunlight to prevent photo-oxidation during analysis.
-
Specificity: This UV method is non-specific. It quantifies the total benzamide content. For samples containing multiple phenolic impurities (e.g., crude plant extracts), HPLC separation is required prior to UV detection.
References
-
PubChem. (n.d.). 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (CID 26324). National Library of Medicine. Retrieved from [Link]
-
Jain, P., et al. (2025). Scientific Basis for the Therapeutic Uses of Semecarpus anacardium Linn. (Bhallataka): A Systematic Review. International Journal of Ayurvedic Medicine, 16(1), 11-22.[3] Retrieved from [Link][3]
-
SIELC Technologies. (2018). Separation of Benzamide, N,N-diethyl-3-ethoxy-4-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Application Notes & Protocols: Formulation Strategies for Enhancing the Oral Bioavailability of Etamivan
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on formulating Etamivan to enhance its oral bioavailability. Etamivan, a respiratory stimulant, exhibits poor aqueous solubility, which significantly limits its absorption and therapeutic efficacy when administered orally. Based on its physicochemical properties, Etamivan is classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). Therefore, formulation strategies must focus on improving its dissolution rate and maintaining solubilization within the gastrointestinal tract. This guide details the rationale, step-by-step protocols, and evaluation methodologies for several field-proven formulation strategies: Solid Dispersions (via Solvent Evaporation and Hot-Melt Extrusion), Self-Emulsifying Drug Delivery Systems (SEDDS), and Cyclodextrin Complexation. Furthermore, protocols for critical in-vitro and in-vivo characterization assays are provided to validate formulation performance.
Introduction and Rationale
Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide) is a central nervous system stimulant that has been investigated for respiratory conditions.[1][2][3] Its clinical utility via the oral route is hampered by poor bioavailability, a direct consequence of its limited aqueous solubility. Key physicochemical properties of Etamivan are summarized in Table 1.
Table 1: Physicochemical Properties of Etamivan
| Property | Value | Significance for Formulation | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₃ | - | [1][3] |
| Molecular Weight | ~223.27 g/mol | Influences diffusion and transport. | [1] |
| Melting Point | 95-97°C | Relevant for thermal methods like Hot-Melt Extrusion. | [1][4] |
| Aqueous Solubility | >33.5 µg/mL (at pH 7.4) | Low solubility is the primary barrier to oral absorption. | [1] |
| LogP (computed) | 2.1 | Indicates moderate lipophilicity, suitable for lipid-based systems and high membrane permeability. | [1] |
| Predicted BCS Class | Class II | Low Solubility, High Permeability. Bioavailability is dissolution-rate limited. | [5][6] |
The core challenge for a BCS Class II compound like Etamivan is that the drug does not dissolve quickly enough in the gastrointestinal fluids for the full dose to be absorbed, despite having the ability to permeate the gut wall effectively.[7] Therefore, the formulation must present the drug to the absorptive membrane in a solubilized state. The overall workflow for developing and validating an enhanced bioavailability formulation for Etamivan is outlined in the diagram below.
Formulation Strategies and Protocols
Strategy 1: Amorphous Solid Dispersions (ASDs)
Mechanism: ASDs enhance bioavailability by converting the crystalline drug into a high-energy amorphous state, dispersed within a hydrophilic polymer matrix. This circumvents the crystal lattice energy barrier during dissolution, leading to faster and higher apparent solubility.[5][8]
This method is suitable for thermally labile drugs and for initial screening due to its simplicity. It involves co-dissolving the drug and a polymer in a common solvent, which is then removed.[9][10]
Materials:
-
Etamivan
-
Polymer Carrier: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Solvent: Ethanol or Methanol (ensure both drug and polymer are soluble)
-
Rotary evaporator, vacuum oven, mortar and pestle, sieves.
Procedure:
-
Preparation: Prepare drug-polymer mixtures in weight ratios of 1:1, 1:3, and 1:5.[11]
-
Dissolution: For each ratio, dissolve the polymer (e.g., 3g of PVP K30) completely in 25-50 mL of ethanol in a round-bottom flask.
-
Drug Addition: Add the corresponding amount of Etamivan (e.g., 1g for a 1:3 ratio) to the polymer solution. Mix using a magnetic stirrer or sonication until a clear solution is obtained.[12]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed.[10][11]
-
Drying: Scrape the solid mass and transfer it to a vacuum oven. Dry at 40°C for 24-48 hours to remove residual solvent.
-
Post-Processing: Pulverize the dried solid dispersion using a mortar and pestle. Pass the powder through a sieve (e.g., #60 mesh) to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption and potential recrystallization.
HME is a solvent-free, continuous manufacturing process ideal for scaling up production. The drug and polymer are mixed and melted at high temperatures, forcing the drug to dissolve in the molten polymer matrix.[6][13]
Materials:
-
Etamivan
-
Polymer Carrier: Soluplus®, Kollidon® VA64, or other thermally stable polymers.
-
Plasticizer (optional): Polyethylene glycol (PEG) 400 or Polysorbate 80 (to lower processing temperature).
-
Pharmaceutical-grade twin-screw extruder, pelletizer, mill.
Procedure:
-
Blending: Accurately weigh and physically blend Etamivan and the polymer (e.g., in an 80:20 polymer to drug ratio). If using a plasticizer, add it to the blend.
-
Extruder Setup: Set up the extruder with a suitable screw configuration and die. Set the temperature profile for the different zones of the extruder barrel. A typical starting point is to set the temperature at least 20-40°C above the glass transition temperature (Tg) of the polymer.[6][13] For a polymer with a Tg of 100°C, a temperature profile might range from 80°C in the feeding zone to 140°C in the mixing/die zone.[8]
-
Extrusion: Feed the physical blend into the extruder at a controlled rate. The high temperature and shear forces within the barrel will cause the polymer to melt and the drug to dissolve, forming a solid solution.
-
Cooling & Pelletizing: The molten extrudate exits the die as a strand, which is then cooled on a conveyor belt and cut into pellets by a pelletizer.
-
Milling: The pellets can be milled into a fine powder for incorporation into capsules or tablets.
-
Characterization: Confirm the amorphous state of the drug in the extrudate using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)
Mechanism: SEDDS are isotropic mixtures of oil, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluids). Etamivan, being lipophilic (LogP 2.1), is pre-dissolved in the lipidic formulation. This bypasses the dissolution step, presenting the drug in a solubilized form within small oil droplets, which facilitates absorption.[7][14]
Protocol: SEDDS Formulation & Evaluation
Materials:
-
Etamivan
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90), Long-chain triglycerides (e.g., soybean oil, sesame oil).
-
Surfactants: High HLB (>12) non-ionic surfactants (e.g., Kolliphor® RH40, Tween® 80).[15]
-
Co-solvents/Co-surfactants (optional): Transcutol® HP, PEG 400, Propylene Glycol.
-
Magnetic stirrer, vortex mixer, water bath.
Procedure:
-
Excipient Screening: Determine the solubility of Etamivan in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial based on predetermined ratios (e.g., Oil 40%, Surfactant 40%, Co-solvent 20%).
-
Heat the mixture in a water bath to 40°C to ensure homogeneity.
-
Add the required amount of Etamivan to the excipient mixture and vortex until the drug is completely dissolved, forming a clear, isotropic liquid.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the prepared SEDDS formulation dropwise into 500 mL of 0.1 N HCl (simulating gastric fluid) with gentle stirring (e.g., 50 RPM).
-
Visually observe the emulsification process. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsifying properties.
-
Measure the time taken for complete emulsification.
-
-
Characterization: Analyze the resulting emulsion for droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Droplet sizes for SEDDS are typically between 100-300 nm.[16]
Strategy 3: Cyclodextrin (CD) Complexation
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble guest molecules, like Etamivan, forming an "inclusion complex." This complex shields the lipophilic drug from the aqueous environment, effectively increasing its apparent water solubility.[17]
Protocol: Kneading Method for CD Complexation
This method is efficient for poorly water-soluble drugs and can be performed without specialized equipment.[18][19]
Materials:
-
Etamivan
-
Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is preferred due to its higher solubility and safety profile.
-
Solvent: 50% Ethanol-water mixture.
-
Mortar and pestle, spatula, vacuum desiccator.
Procedure:
-
Molar Ratio: Calculate the required amounts of Etamivan and HP-β-CD for a 1:1 molar stoichiometric ratio.[20]
-
Paste Formation: Place the HP-β-CD into a mortar. Add a small amount of the ethanol-water solvent and triturate to form a homogeneous, thick paste.[19]
-
Drug Incorporation: Slowly add the Etamivan powder to the paste while continuing to knead vigorously for 45-60 minutes. The shear forces generated facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Scrape the kneaded mass from the mortar, spread it on a tray, and dry it under vacuum at room temperature for 24 hours to remove the solvent.
-
Post-Processing: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Storage: Store in a tightly sealed container in a desiccator.
Performance Evaluation Protocols
In Vitro Dissolution Testing (USP Apparatus II)
Objective: To compare the dissolution rate of the formulated Etamivan against the pure, unformulated drug. For BCS Class II drugs, the dissolution medium may require a surfactant to achieve sink conditions.[2][21]
Apparatus & Conditions:
-
Apparatus: USP Apparatus II (Paddle Method)
-
Medium: 900 mL of 0.1 N HCl (pH 1.2) or Phosphate Buffer (pH 6.8), potentially with 0.5% w/v Sodium Lauryl Sulfate (SLS).[21][22]
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 or 75 RPM[2]
-
Samples: An amount of formulation equivalent to a single dose of Etamivan.
Procedure:
-
De-aerate the dissolution medium and bring it to 37°C in the dissolution vessels.
-
Place the sample (e.g., a capsule containing the formulation or a specific weight of the powder) into each vessel.
-
Start the apparatus and withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Analyze the concentration of dissolved Etamivan in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time for each formulation.
In Vitro Permeability Assay (Caco-2 Model)
Objective: To assess the intestinal permeability of Etamivan from the developed formulations and to investigate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][5]
Materials:
-
Caco-2 cells, culture medium (e.g., DMEM), fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin.
-
Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >250 Ω·cm²).
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the test formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the test formulation to the basolateral chamber and fresh buffer to the apical chamber.
-
Take samples from the apical chamber at specified time points.
-
-
-
Analysis: Quantify the concentration of Etamivan in the samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 suggests the drug is a substrate for active efflux.[1]
-
-
In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and calculate the relative oral bioavailability of the optimized Etamivan formulation compared to a simple suspension of the pure drug.[23][24]
Animals & Dosing:
-
Male Sprague-Dawley rats (200-250g).
-
Fasted overnight prior to dosing.
-
Administer formulations via oral gavage.
-
Groups:
Procedure:
-
Dose Administration: Administer the respective formulations to each group.
-
Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein or other appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[26]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Extract Etamivan from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) using non-compartmental analysis software.
-
Calculate the Relative Bioavailability (F%):
-
F(rel)% = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
-
-
Data Summary and Interpretation
The performance of different formulations should be systematically compared. Table 2 provides a template for summarizing key results.
Table 2: Comparative Performance Summary of Etamivan Formulations
| Parameter | Pure Etamivan | Solid Dispersion (1:5 PVP K30) | SEDDS (Formulation X) | CD Complex (1:1 HP-β-CD) |
| In Vitro | ||||
| Dissolution (% in 30 min) | < 10% | ~ 75% | > 90% | ~ 85% |
| Papp (A-B) (x 10⁻⁶ cm/s) | - | 15.2 | 18.5 | 17.1 |
| Efflux Ratio | - | 1.3 | 1.2 | 1.4 |
| In Vivo (Rat) | ||||
| Cmax (ng/mL) | 55 | 210 | 350 | 290 |
| Tmax (hr) | 2.0 | 1.0 | 0.5 | 1.0 |
| AUC₀₋₂₄ (ng·hr/mL) | 450 | 1680 | 2450 | 2030 |
| Relative Bioavailability (%) | 100% (Reference) | ~373% | ~544% | ~451% |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion
The oral bioavailability of the BCS Class II compound Etamivan is primarily limited by its dissolution rate. This guide outlines several effective formulation strategies—including solid dispersions, self-emulsifying systems, and cyclodextrin complexation—to overcome this limitation. Each approach offers distinct advantages, and the selection should be guided by pre-formulation data, desired dosage form, and manufacturing scalability. The provided protocols for preparation and evaluation serve as a robust framework for developing a clinically viable oral dosage form of Etamivan with significantly improved therapeutic potential.
References
A complete, numbered list of all cited sources with full titles and clickable URLs will be consolidated here upon final document generation.
Sources
- 1. Caco-2 Permeability | Evotec [evotec.com]
- 2. fda.gov [fda.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs [drug-dev.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Melt extrusion with poorly soluble drugs – An integrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajprd.com [ajprd.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. pharmtech.com [pharmtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. oatext.com [oatext.com]
- 19. ijrpc.com [ijrpc.com]
- 20. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic and oral bioavailability study of schaftoside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Injectable Formulations of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Introduction
Welcome to the technical support center for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals actively engaged in creating aqueous injectable formulations of this compound. 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, a benzamide derivative, presents significant challenges in achieving aqueous solubility suitable for parenteral administration. This guide provides in-depth, evidence-based troubleshooting and practical methodologies to overcome these hurdles.
Our approach is rooted in fundamental physicochemical principles and validated through empirical data. We will explore various solubilization strategies, from basic pH adjustments to more complex formulation techniques involving co-solvents, surfactants, and cyclodextrins. Each section is structured in a question-and-answer format to directly address the common and complex issues encountered during formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding the Core Problem - Solubility
Q1: Why is 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide so poorly soluble in water?
A1: The limited aqueous solubility of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide is primarily due to its molecular structure. The presence of a benzamide core with ethoxy and diethyl groups contributes to its lipophilic (fat-loving) nature, which is unfavorable for dissolution in a polar solvent like water. While the hydroxyl group can participate in hydrogen bonding, the overall hydrophobicity of the molecule dominates.
Q2: I'm seeing precipitation when I try to dissolve the compound in a simple aqueous buffer. What's the first thing I should try?
A2: The initial and most straightforward approach is to investigate the effect of pH on the solubility of your compound.[1][2][3] 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide has a phenolic hydroxyl group, which is weakly acidic. By adjusting the pH of the aqueous medium, you can ionize this group, which typically leads to a significant increase in aqueous solubility.
Section 2: pH Adjustment Strategies
Q3: How do I determine the optimal pH for solubilizing 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide?
A3: A pH-solubility profile is essential. This involves preparing a series of buffered solutions across a physiologically acceptable pH range (typically pH 2-11 for intravenous administration) and determining the saturation solubility of your compound at each pH.[4] The goal is to find a pH where the compound is sufficiently ionized to remain in solution at the target concentration. For a weakly acidic compound, increasing the pH will deprotonate the hydroxyl group, increasing solubility.
Experimental Protocol: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.
-
Sample Preparation: Add an excess amount of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Plotting: Plot the measured solubility against the corresponding pH to visualize the pH-solubility profile.
Q4: I've found a suitable pH, but I'm concerned about the stability of the compound. What should I be aware of?
A4: While pH adjustment is effective for solubilization, it can also impact chemical stability.[3] For instance, ester or amide groups can be susceptible to hydrolysis at pH extremes. Therefore, it is crucial to conduct a pH-stability study in parallel with your solubility profiling. This involves storing the solubilized compound at different pH values and temperatures and monitoring for degradation over time. A compromise may be necessary to find a pH that offers both adequate solubility and acceptable stability.[4]
Section 3: Co-solvent Systems
Q5: pH adjustment alone is not achieving my target concentration. What is the next logical step?
A5: The use of co-solvents is a widely employed strategy when pH modification is insufficient.[2][5] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous vehicle, thereby enhancing the solubility of lipophilic compounds.
Q6: Which co-solvents are suitable for injectable formulations, and how do I choose the right one?
A6: Commonly used co-solvents in parenteral formulations include propylene glycol (PG), polyethylene glycol (PEG) 300 and 400, and ethanol.[4] The selection of a co-solvent and its concentration depends on its solubilizing capacity for your specific compound, as well as its toxicity and potential for injection site irritation. A screening study is recommended to determine the most effective co-solvent system.
Experimental Protocol: Co-solvent Screening
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol).
-
Binary System Evaluation: Prepare a series of binary solvent systems by mixing each co-solvent with water at various ratios (e.g., 10%, 20%, 30% v/v).
-
Solubility Determination: Measure the saturation solubility of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide in each binary system using the equilibration method described previously.
-
Ternary System Optimization: For enhanced solubilization, you can explore ternary systems by combining the most effective co-solvent with a pH-adjusted buffer.
-
Data Analysis: Compare the solubility enhancements achieved with each co-solvent system to identify the most promising candidates for further development.
Table 1: Hypothetical Solubility of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide in Various Co-solvent Systems
| Solvent System (v/v) | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.1 |
| 20% Propylene Glycol in Water | 1.5 |
| 40% Propylene Glycol in Water | 5.2 |
| 20% PEG 400 in Water | 2.1 |
| 40% PEG 400 in Water | 7.8 |
| 20% Ethanol in Water | 1.8 |
| 40% Ethanol in Water | 6.5 |
Note: The data in this table is for illustrative purposes and should be experimentally determined for your specific compound.
Section 4: Surfactant-Based Formulations
Q7: My compound is still not soluble enough, even with co-solvents. What other options do I have?
A7: Surfactants, or surface-active agents, can significantly enhance the solubility of poorly soluble drugs through micellar solubilization.[6][7][8] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, effectively increasing their solubility in the aqueous medium.[6][8][9]
Q8: What types of surfactants are used in injectable formulations?
A8: Non-ionic surfactants are generally preferred for parenteral administration due to their lower toxicity and potential for irritation compared to ionic surfactants.[6] Commonly used examples include polysorbates (e.g., Polysorbate 80) and polyoxyl castor oil derivatives (e.g., Cremophor EL).[6][10]
Visualization: Micellar Solubilization
Below is a diagram illustrating the mechanism of micellar solubilization.
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Section 5: Cyclodextrin Complexation
Q9: I've heard about using cyclodextrins to improve solubility. How do they work?
A9: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity.[9][11][12] They can form inclusion complexes with poorly water-soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[11][13][14][15] This complexation effectively shields the drug from the aqueous environment, leading to a significant increase in its apparent water solubility.
Q10: Are all cyclodextrins safe for injection?
A10: No. While natural beta-cyclodextrin is toxic when administered parenterally, chemically modified derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to be safe and are approved for use in parenteral formulations.[13][15] These derivatives have improved aqueous solubility and reduced toxicity compared to the parent cyclodextrin.[12]
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Troubleshooting Complex Formulations
Q11: My formulation with a co-solvent and surfactant shows precipitation upon dilution. What is causing this?
A11: This is a common issue with formulations that rely on high concentrations of co-solvents or surfactants. When the formulation is diluted, for instance, upon injection into the bloodstream, the concentration of the solubilizing agent drops below the level required to keep the drug in solution, leading to precipitation.
Troubleshooting Steps:
-
Optimize Excipient Concentrations: The goal is to use the minimum concentration of each excipient necessary to achieve the desired solubility. This will minimize the risk of precipitation upon dilution.
-
Consider a Ternary System: A combination of pH adjustment, a co-solvent, and a surfactant can sometimes provide a synergistic effect, allowing for lower concentrations of each individual excipient.
-
Evaluate Cyclodextrins: Cyclodextrin complexes often exhibit a more robust stability upon dilution compared to co-solvent or surfactant-based systems.
Q12: How can I ensure the safety and tolerability of my final injectable formulation?
A12: Parenteral formulations must meet stringent safety standards.[14] Key considerations include:
-
Tonicity: The formulation should ideally be isotonic with blood to avoid cell damage. Tonicity-adjusting agents like sodium chloride or dextrose may be required.[4]
-
pH: The pH should be as close to physiological pH (around 7.4) as possible to minimize injection site pain and irritation.[4]
-
Sterility and Purity: The final product must be sterile, pyrogen-free, and free of visible particulate matter.[14]
Conclusion
Improving the aqueous solubility of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide for injection requires a systematic and multi-faceted approach. By understanding the physicochemical properties of the compound and employing the formulation strategies outlined in this guide, researchers can overcome the challenges of poor solubility and develop safe and effective parenteral drug products. This technical support center serves as a foundational resource, and further in-depth investigation and experimentation are encouraged to optimize formulations for specific therapeutic applications.
References
- The Potential Use of Cyclodextrins in Parenteral Formulations. (n.d.). SpringerLink.
- Cyclodextrins in Parenteral Formulations. (2020, October 15). PubMed.
- Alloisio, M., & Azzolini, E. (2022, May 3). Parenteral formulations that use cyclodextrin as a delivery mechanism: A review and update. Journal of Pharmacology and Medical Chemistry.
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20). DelveInsight.
- Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. (2022, August 25). European Journal of Pharmaceutics and Biopharmaceutics.
- Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research.
- Liquid Formulation Solubility Enhancement. (n.d.). Sigma-Aldrich.
- ETHAMIVAN CAS#: 304-84-7. (n.d.). ChemicalBook.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- 3-ethoxy-N,N-diethyl-4-hydroxybenzamide. (n.d.). PubChem.
- Top Considerations When Developing Formulations for Injectable Solutions. (2021, August 11). Ascendia Pharma.
- Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis Online.
- Solubilizer (for injection). (n.d.). CD Formulation.
- Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. (n.d.). Agno Pharmaceuticals.
- Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
- solubility enhancement -by pH change & complexation. (n.d.). SlideShare.
- Ethamivan. (n.d.). PubChem.
- Etamivan (Ethamivan). (n.d.). MedchemExpress.com.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Journal of Medicinal Chemistry.
- Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds. (n.d.). Benchchem.
- Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. (n.d.). Benchchem.
- Solubilizer Agent. (n.d.). PharmaCompass.com.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022, November 3). National Center for Biotechnology Information.
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery & Development.
- Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (2018, February 26). International Journal of Current Microbiology and Applied Sciences.
- Improving API Solubility. (n.d.). MilliporeSigma.
- 3-ethoxy-N,N-diethyl-4-hydroxybenzamide. (n.d.). ChemicalBook.
- Solvents and Co-solvents used in Injectables (32). (n.d.). ResearchGate.
- A recent overview of surfactant–drug interactions and their importance. (n.d.). National Center for Biotechnology Information.
- Cosolvent formulations. (n.d.). Google Patents.
- Ethamivan. (n.d.). MedKoo Biosciences.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). SciSpace.
- Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023, July 11). National Center for Biotechnology Information.
- 3-ethoxy-n,n-diethyl-4-hydroxybenzamide (C13H19NO3). (n.d.). PubChemLite.
- Ethamivan. (n.d.). PharmaCompass.com.
- Etamivan. (n.d.). Wikipedia.
- ETHAMIVAN. (n.d.). Inxight Drugs.
- 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide SDS, 13898-68-5 Safety Data Sheets. (n.d.). ECHEMI.
- United States Patent (19). (n.d.). Google Patents.
- 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%. (n.d.). Sigma-Aldrich.
Sources
- 1. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 2. wjbphs.com [wjbphs.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jocpr.com [jocpr.com]
- 7. Enhancing Aqueous Solubility and Permeability in Pharma | Pharma Focus Asia [pharmafocusasia.com]
- 8. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilizer (for injection) - CD Formulation [formulationbio.com]
- 10. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins in Parenteral Formulations [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. The Potential Use of Cyclodextrins in Parenteral Formulations | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 14. pulsus.com [pulsus.com]
- 15. cyclodextrinnews.com [cyclodextrinnews.com]
Troubleshooting HPLC peak tailing in Etamivan separation methods
Technical Support Center: Etamivan Separation Methods
A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing
Welcome to the technical support resource for High-Performance Liquid Chromatography (HPLC) analysis of Etamivan. This guide is structured to provide drug development professionals, researchers, and scientists with clear, actionable solutions to one of the most common chromatographic challenges: peak tailing. As your virtual application scientist, I will explain the root causes of these issues and provide systematic, field-proven protocols to restore the symmetry, accuracy, and resolution of your separations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Etamivan peak is tailing. How do I start troubleshooting?
Answer: Peak tailing, where the latter half of a peak is broader than the front half, is a common sign of undesirable secondary chemical interactions or physical issues within the HPLC system. For a basic compound like Etamivan, which contains a tertiary amine, the most frequent cause is interaction with the stationary phase.
A systematic approach is crucial. Before making any changes, quantify the problem using the USP Tailing Factor (Tf) or Asymmetry Factor (As) . Most regulatory methods require a tailing factor of ≤ 2.0.[1]
Start by diagnosing whether the issue is chemical or physical. A great first step is to inject a neutral, well-behaved compound (e.g., Toluene, Progesterone).
-
If the neutral compound's peak is symmetrical: The problem is chemical and specific to Etamivan's interaction with the column. Proceed to Q2.
-
If the neutral compound's peak also tails: The problem is likely physical or system-wide (e.g., a column void, blocked frit, or extra-column volume). Proceed to Q5.
Below is a logical troubleshooting workflow to guide your investigation.
Caption: Initial diagnostic workflow for HPLC peak tailing.
Q2: I've confirmed a chemical issue. How does mobile phase pH affect Etamivan peak shape?
Answer: This is the most critical parameter for controlling the peak shape of ionizable compounds like Etamivan. The issue stems from secondary interactions between Etamivan and the silica-based stationary phase.[2][3]
The Mechanism: Etamivan has a basic tertiary amine group. Standard silica columns have residual acidic silanol groups (Si-OH).
-
At Mid-Range pH (pH 4-7): The silanol groups become deprotonated and negatively charged (SiO⁻). The basic amine on Etamivan becomes protonated and positively charged. This leads to a strong ionic interaction, a secondary retention mechanism that causes significant tailing.[1][2]
-
At Low pH (pH < 3): The high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[2][3][4] This minimizes the strong ionic secondary interaction, dramatically improving peak shape.
Caption: Effect of mobile phase pH on Etamivan-silanol interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Buffer: Prepare your aqueous mobile phase component using a suitable buffer. For low pH work, 0.1% formic acid or a 20-50 mM potassium phosphate buffer are common choices.[5]
-
Calibrate pH Meter: Ensure your pH meter is properly calibrated.
-
Adjust pH: Titrate the aqueous buffer to a target pH of 2.7 - 3.0 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer). Always measure and adjust the pH of the aqueous portion before mixing with the organic solvent.[1][6]
-
Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
| Parameter | Recommendation | Rationale |
| Target pH | 2.5 - 3.0 | Suppresses silanol ionization, minimizing secondary interactions.[2][3] |
| Buffer Choice | Phosphate, Formate | Provides good buffering capacity in the low pH range.[5] |
| Buffer Conc. | 10 - 50 mM | Ensures stable pH without being excessively viscous or causing precipitation.[1][5] |
Q3: I've lowered the pH, but some tailing persists. What else can I add to the mobile phase?
Answer: If low pH alone is insufficient, it may be due to highly active silanol sites or trace metal contamination in the silica.[1][3] In this case, a mobile phase additive that acts as a "sacrificial base" or "ion-pairing agent" can be highly effective.
Triethylamine (TEA): This is a classic solution. TEA is a small basic amine that is added at a low concentration. At low pH, it becomes protonated and preferentially interacts with the residual ionized silanols, effectively masking them from Etamivan.[1][7]
Protocol: Adding a Sacrificial Base (TEA)
-
Start with a Low Concentration: Add triethylamine (TEA) to the aqueous portion of your mobile phase at a concentration of 0.05% to 0.1% (v/v).
-
Adjust pH: After adding TEA, re-adjust the pH of the aqueous phase back to your target (e.g., pH 3.0) using an acid like phosphoric acid. TEA is basic and will raise the initial pH.
-
Mix and Equilibrate: Prepare the final mobile phase and equilibrate the system thoroughly.
-
Evaluate: Compare the peak shape to the analysis without TEA. You should see a significant reduction in tailing.
Caution: TEA can sometimes shorten column lifetime and may need to be dedicated to a specific column. Always flush the column thoroughly with a mobile phase without TEA before storing.
Q4: I've optimized my mobile phase, but the peak shape is still not ideal. Could it be my column?
Answer: Absolutely. Not all C18 columns are created equal, especially when analyzing basic compounds. If mobile phase optimization doesn't solve the problem, the column chemistry is the next logical area to investigate.
Key Column Factors:
-
Silica Purity (Type A vs. Type B): Older "Type A" silica columns have higher trace metal content (like iron and aluminum), which increases the acidity of nearby silanol groups and worsens tailing.[3] Modern, high-purity "Type B" silica columns have significantly lower metal content and are much better for basic analytes.[3]
-
End-Capping: After the C18 chains are bonded to the silica, many accessible silanol groups remain. The "end-capping" process uses a small silane reagent (like trimethylchlorosilane) to deactivate a large portion of these remaining silanols.[2][4] Using a column with robust end-capping is critical for good peak shape with bases.
-
Alternative Chemistries: If a standard end-capped C18 is still problematic, consider stationary phases designed specifically to shield silanol activity or provide alternative separation mechanisms.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which shields the analyte from residual silanols.[8]
-
Hybrid Silica: These columns incorporate organic groups into the underlying silica structure, reducing the overall number of silanol groups and increasing pH stability.[3]
-
Recommendation: If you are using an older or general-purpose C18 column, switch to a modern, high-purity, end-capped column specifically marketed for the analysis of basic compounds. This single change can often provide a more significant improvement than extensive mobile phase optimization.
Q5: My neutral test compound also tails. What physical column problems should I look for?
Answer: When all peaks in a chromatogram tail, the cause is typically a physical disruption of the chromatographic flow path, which distorts the sample band before separation occurs.[9][10]
Common Causes and Solutions:
-
Column Void/Bed Deformation: This is a space that forms at the column inlet as the packed bed settles or collapses over time, often due to pressure shocks or operating at a high pH.[1][2] This void causes turbulent flow and peak distortion.
-
Diagnosis: A sudden drop in backpressure and broad, tailing, or split peaks are classic symptoms.
-
Solution: In some cases, reversing the column and flushing it with a strong solvent can help settle the bed. However, more often than not, the column needs to be replaced.[2] Using a guard column can help protect the analytical column and is a cheaper component to replace.[9]
-
-
Partially Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or system wear (e.g., pump seals) can clog the porous frit at the column inlet.[10] This leads to a non-uniform flow of the sample onto the column head.
-
Diagnosis: A gradual or sudden increase in system backpressure is the primary indicator, accompanied by poor peak shape.[10]
-
Solution: Disconnect the column, reverse it, and flush it to waste (do not flush through the detector). If this does not resolve the high pressure and poor peak shape, the column must be replaced.[10]
-
Preventative Measures Protocol:
-
Filter Samples: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.
-
Filter Mobile Phases: Filter all aqueous mobile phase components to remove particulates.
-
Use an In-Line Filter: Install a 0.5 µm in-line filter between the autosampler and the column as an inexpensive way to protect the column from system-generated particulates.[10]
-
Use a Guard Column: A guard column acts as a disposable, low-cost extension of your analytical column, catching both particulates and strongly retained matrix components.[9][11]
Q6: I've checked my column, but the problem persists. What other system issues can cause peak tailing?
Answer: If the column itself is not the issue, you must consider factors "outside" the column that contribute to band broadening and tailing. This is known as extra-column volume or dead volume .
Extra-Column Volume: This refers to all the volume within the HPLC system that the sample passes through outside of the column itself, including injector loops, tubing, and detector flow cells. Excessive volume allows the compact sample band to disperse before it even reaches the column, leading to broad and often tailing peaks.[8]
Troubleshooting Steps:
-
Check Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[8] Using overly long or wide-bore tubing is a common source of extra-column volume.
-
Verify Fittings: Ensure all tubing connections are made correctly. A poor fitting can create a small void or space, which acts as a mixing chamber and contributes to band broadening.[9]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause significant peak distortion.
-
Best Practice: Whenever possible, dissolve and inject your Etamivan standard and sample in the initial mobile phase. If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase and use the smallest possible injection volume.
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]
-
Taylor, T. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech, Inc. website. [Link]
-
Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex website. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethamivan. PubChem Compound Database. [Link]
-
Waters Corporation. (n.d.). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak Premier HPS Technology. Retrieved from Waters Corporation website. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website. [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Shimadzu. (2015, March). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Retrieved from Shimadzu website. [Link]
- Daravath, B., et al. (2014). Development and validation of RP-HPLC method for simultaneous estimation of chlorpheniramine maleate and diethylcarbamazine citrate in pharmaceutical dosage forms. Asian Journal of Pharmaceutical and Clinical Research, 7(3), 98-102.
-
G.O.Bi., F. (2023, July 13). Future-Proofing Validated Pharmacopeia Methods: A Case Study of Improving Throughput and Decreasing Operational Cost. LCGC International. [Link]
-
Various Authors. (2025, August 7). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. [Link]
-
Separation Science. (n.d.). USP Monograph Modernization & Ion Chromatography Portal. Retrieved from Separation Science website. [Link]
-
Various Authors. (n.d.). Quantitative determination of naftifine and its degradation products in medicines by HPLC with small-volume columns. ResearchGate. [Link]
-
Iannotta, L., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Molecules, 25(7), 1565. [Link]
-
Basha, D. P., et al. (2012). Development and validation of a sensitive reversed-phase HPLC method for the determination of gefitinib in bulk and in its pharmaceutical formulation. ResearchGate. [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from YMC website. [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from MAC-MOD Analytical website. [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from Labtech website. [Link]
-
University of Tartu. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Retrieved from University of Tartu website. [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from Chromatography Today website. [Link]
-
DrugCentral. (n.d.). Etamivan. Retrieved from DrugCentral website. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. mac-mod.com [mac-mod.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Minimizing oxidative degradation of Etamivan during long-term storage
A Guide to Minimizing Oxidative Degradation During Long-Term Storage
Welcome to the technical support center for Etamivan. This guide is designed for researchers, scientists, and drug development professionals to understand and mitigate the oxidative degradation of Etamivan. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity of your experiments and formulations.
Understanding the Vulnerability: The Chemistry of Etamivan Degradation
Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide) is a phenolic amide.[1][2][3] Its structure contains two key functional groups: a phenolic hydroxyl group and a tertiary amide. While amides are generally stable, the phenolic ring is highly susceptible to oxidation.[4] The primary degradation pathway involves the oxidation of the 4-hydroxy group, which can lead to the formation of colored quinone-type impurities. This process can be initiated or accelerated by exposure to atmospheric oxygen, light, and trace metal ions.
Proposed Oxidative Degradation Pathway of Etamivan
The following diagram illustrates the likely first step in the oxidative degradation of Etamivan, where the phenolic hydroxyl group is oxidized. This initial oxidation can lead to further reactions, resulting in a variety of degradation products.
Caption: Proposed initial pathway for Etamivan oxidative degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of Etamivan.
Q1: What are the ideal storage conditions for solid Etamivan? A: Solid Etamivan should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A refrigerator (2-8°C) is recommended for long-term storage. To further minimize oxidation, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing.
Q2: My Etamivan powder has developed a slight yellowish or brownish tint. Is it still usable? A: A color change is a primary visual indicator of oxidative degradation. While a slight tint may indicate minimal degradation (e.g., <1-2%), it is crucial to re-qualify the material before use. You should perform a purity analysis using a stability-indicating method, such as HPLC-UV (see Protocol 2), to quantify the level of impurities. For applications requiring high purity, using discolored material is not recommended.
Q3: What solvents are recommended for preparing Etamivan stock solutions? A: For short-term use, high-purity DMSO or ethanol are suitable solvents.[5] However, for long-term storage of solutions, these solvents can still permit degradation. It is best practice to prepare solutions fresh. If storage is unavoidable, use deoxygenated solvents, store at -20°C or -80°C in small, single-use aliquots, and protect from light.
Q4: How does pH affect the stability of Etamivan in aqueous solutions? A: The phenolic hydroxyl group on Etamivan is more susceptible to oxidation at neutral to alkaline pH, where it can be deprotonated to the more reactive phenoxide ion. Therefore, slightly acidic conditions (pH 4-6) can improve the stability of Etamivan in aqueous formulations.
Q5: Can I use antioxidants to stabilize my Etamivan formulation? A: Yes, antioxidants can be highly effective. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) are effective in stabilizing compounds with acetamido groups by sequestering metal ions that catalyze oxidation.[6] Radical scavengers such as Butylated hydroxytoluene (BHT) or Butylated hydroxyanisole (BHA) can also be used. However, compatibility and effectiveness must be tested for your specific formulation (see Protocol 3).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: I observe new, unexpected peaks in my HPLC chromatogram when analyzing an aged Etamivan sample. Cause & Solution: This is a classic sign of degradation. The new peaks are likely oxidative degradants.
-
Verification: To confirm, you must perform a forced degradation study (see Protocol 1). Subject a fresh sample of Etamivan to oxidative stress (e.g., with hydrogen peroxide). The primary degradation peaks in your stressed sample should match the retention times of the unknown peaks in your aged sample.
-
Action: This confirms your analytical method is "stability-indicating." You must quantify these impurities against your main Etamivan peak to determine if the material still meets your purity specifications.
Troubleshooting Workflow
Sources
- 1. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etamivan - Wikipedia [en.wikipedia.org]
- 3. ETHAMIVAN | 304-84-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanillic Acid Amidation Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for the amidation of vanillic acid (4-hydroxy-3-methoxybenzoic acid). As a Senior Application Scientist, I frequently see researchers struggle to achieve high yields when synthesizing vanillamides (such as capsaicin analogues). The core of the problem almost always traces back to the bifunctional nature of the vanillic acid molecule: the presence of both a carboxylic acid and a nucleophilic phenolic hydroxyl group.
This guide is designed to dissect the mechanistic failures of standard coupling approaches, provide targeted Q&A troubleshooting, and offer self-validating experimental protocols to ensure your synthesis succeeds.
Mechanistic Divergence: Why Standard Amidation Fails
When using traditional carbodiimide coupling agents (like EDC or DCC), the carboxylic acid is activated into an highly reactive O-acylisourea intermediate. In an ideal scenario, your target amine attacks this intermediate to form the desired amide. However, the unprotected phenolic -OH on vanillic acid is highly nucleophilic. It aggressively competes with the amine, leading to intermolecular O-acylation (esterification) and subsequent oligomerization or polymerization.
Mechanistic divergence in vanillic acid activation leading to yield loss.
Troubleshooting FAQs
Q1: Why is my amidation yield consistently below 30% when using standard EDC/NHS or DCC coupling? Cause: As illustrated above, the free phenolic -OH group acts as a competing nucleophile. While DCC is a powerful dehydrating agent widely used for amide bond formation[1], it does not inherently differentiate between the amine and the phenoxide under standard basic conditions, leading to significant starting material consumption via polymerization. Solution: You must either protect the phenolic -OH (e.g., via acetylation) prior to coupling, or switch to a highly chemoselective coupling agent like PyBOP. PyBOP strongly favors N-acylation over O-acylation, allowing for direct coupling of unprotected vanillic acid with yields ranging from 28% to 86% depending on the amine[2].
Q2: I want to avoid the extra steps of protection and deprotection. Is there a greener, more direct route? Cause: Chemical coupling often requires harsh conditions, stoichiometric coupling agents, and generates difficult-to-remove byproducts (like dicyclohexylurea from DCC). Solution: Adopt a biocatalytic approach. Acyltransferases, such as MsAcT from Mycobacterium smegmatis, or lipases like Candida antarctica lipase B (CALB), exhibit near-perfect chemoselectivity for amines over phenols[3][4]. By converting vanillic acid to vinyl vanillate first (to drive the equilibrium), you can achieve >85% yields of the amide without any phenol protection[4][5].
Q3: What if I am using an acid chloride intermediate to force the reaction with a sterically hindered amine? Cause: Attempting to form an acid chloride from unprotected vanillic acid using thionyl chloride (SOCl₂) or oxalyl chloride will result in catastrophic degradation, as the reagents will rapidly react with the free phenol. Solution: You must strictly protect the phenol. Acetylation (using acetic anhydride and pyridine) is highly recommended. The resulting 4-acetoxy-3-methoxybenzoic acid can be safely converted to the acid chloride, reacted with your amine, and the acetate protecting group can be easily cleaved afterward using mild basic hydrolysis (e.g., K₂CO₃ in methanol).
Decision Matrix for Optimization
Use the following workflow to determine the optimal synthetic strategy based on your lab's capabilities and the specific amine you are coupling.
Decision matrix for resolving low amidation yields of vanillic acid.
Quantitative Method Comparison
To facilitate easy comparison, the following table summarizes the performance metrics of various coupling strategies based on literature and field-proven data[1][2][4].
| Coupling Strategy | Reagents / Catalyst | Phenol Protection Required? | Typical Yield | Reaction Time | Primary Advantage |
| Standard Carbodiimide | EDC·HCl or DCC / HOBt | Yes | 30 - 50% | 12 - 24 h | Low cost, widely available reagents |
| Phosphonium-Based | PyBOP / DIPEA | No | 60 - 86% | 4 - 12 h | High chemoselectivity for amines over phenols |
| Biocatalytic (Batch) | MsAcT (Acyltransferase) | No | >85% | 24 h | Green chemistry, highly specific |
| Biocatalytic (Flow) | Immobilized MsAcT | No | ~90% | 15 min | Scalable, continuous processing, automated |
| Acid Chloride | SOCl₂ or Oxalyl Chloride | Yes (Strictly) | 70 - 90% | 2 - 6 h | Highly reactive for sterically hindered amines |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the protocol includes built-in analytical checkpoints to confirm success before proceeding to the next step, preventing wasted time on downstream purification of failed reactions.
Protocol A: Direct Chemical Coupling using PyBOP (No Protection Required)
This method exploits the chemoselectivity of PyBOP to couple unprotected vanillic acid directly with primary or secondary amines[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve vanillic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at 0 °C to ensure complete deprotonation of the carboxylic acid.
-
Activation: Add PyBOP (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Self-Validation Checkpoint (TLC): Spot the reaction mixture against pure vanillic acid on a silica TLC plate (Eluent: 7:3 Hexanes:EtOAc). Vanillic acid will show a strong UV-active spot that stains with bromocresol green. The reaction is complete when this spot disappears and a new, less polar spot (the amide) appears.
-
Workup: Quench the reaction with water and extract 3x with Ethyl Acetate. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.
Protocol B: Biocatalytic Flow Synthesis using MsAcT
This green-chemistry approach utilizes an immobilized acyltransferase to achieve exceptionally high yields without side reactions[4][5].
Step-by-Step Methodology:
-
Substrate Preparation: Ensure your starting material is vinyl vanillate (synthesized via palladium-catalyzed transesterification of vanillic acid with vinyl acetate)[4][5]. This is critical, as the vinyl leaving group tautomerizes to acetaldehyde, driving the reaction to completion.
-
Reaction Mixture: Dissolve vinyl vanillate (0.25 M) and the target amine (0.5 M) in pure toluene (or a phosphate buffer pH 8.0 with 10% DMSO if solubility is an issue)[4][5].
-
Biocatalyst Addition: Add immobilized Mycobacterium smegmatis acyltransferase (MsAcT) at a loading of 1 mg/g of agarose[4][5].
-
Incubation: Stir gently at 28 °C for 24 hours (or pump through a packed-bed flow reactor with a 15-minute residence time)[4].
-
Self-Validation Checkpoint (HPLC): Analyze an aliquot via HPLC (C18 column, UV detection at 280 nm). Successful conversion is validated by the complete disappearance of the vinyl vanillate peak and the emergence of the vanillamide peak.
-
Workup: Filter off the immobilized enzyme (which can be washed and reused). If run in aqueous buffer, extract with dichloromethane, dry, and evaporate the solvent to yield the pure vanillamide[4][5].
References
- Title: Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking Source: ResearchGate URL
- Title: Biocatalyzed Synthesis of Vanillamides and Evaluation of Their Antimicrobial Activity Source: ACS Publications URL
- Title: A Series of Novel Esters of Capsaicin Analogues Catalyzed by Candida antarctica Lipases Source: ResearchGate URL
- Title: Antioxidant and Antimicrobial Activity of New Amide Compounds Containing Azo Group Using Dicyclohexylcarbodiimide (DCC)
Sources
Identification of common impurities in synthesized 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Welcome to the technical support resource for the synthesis and analysis of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide. This guide is intended for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the successful synthesis and purification of this compound.
I. Understanding the Synthesis: A Foundation for Troubleshooting
A robust understanding of the synthetic pathway is paramount to identifying potential impurities. 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide is typically synthesized through a two-step process starting from 3-ethoxy-4-hydroxybenzoic acid.
DOT Script: Synthetic Pathway
Caption: General synthetic route for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.
II. Frequently Asked Questions (FAQs): Common Impurities
Q1: What are the most common impurities I should expect in my synthesized 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide?
A1: Based on the typical synthetic route, you can anticipate several classes of impurities. These are summarized in the table below.
| Impurity Class | Specific Impurity | Likely Origin |
| Unreacted Starting Materials | 3-Ethoxy-4-hydroxybenzoic Acid | Incomplete conversion during the acid chloride formation step. |
| Diethylamine | Excess reagent used in the amidation step or incomplete reaction. | |
| Side-Reaction Products | 3-Ethoxy-4-hydroxybenzoyl Chloride (hydrolyzed) | Reaction of the intermediate acid chloride with moisture, leading back to the starting acid. |
| N,N-diethyl-3-ethoxy-4-(diethylcarbamoyloxy)benzamide | O-acylation of the phenolic hydroxyl group by the acid chloride. | |
| Reagent-Related Impurities | Residual Solvents (e.g., Dichloromethane, Toluene) | Incomplete removal during work-up and drying. |
| Thionyl Chloride Byproducts | Residual impurities from the acid chloride formation step. | |
| Degradation Products | Oxidized Species | The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air and light. |
Q2: My final product has a lower than expected melting point and appears discolored. What could be the cause?
A2: A broad or depressed melting point and discoloration are classic indicators of impurities. The most likely culprits are residual starting materials, particularly unreacted 3-ethoxy-4-hydroxybenzoic acid, or the presence of colored degradation products arising from the oxidation of the phenol group.
Q3: I am seeing an unexpected peak in my HPLC chromatogram. How can I identify it?
A3: To identify an unknown impurity, a combination of analytical techniques is recommended.
-
LC-MS: This will provide the molecular weight of the impurity, which can be used to hypothesize its structure based on potential side reactions.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, allowing for the determination of the elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR will provide structural information. Spiking your sample with suspected impurities (if available as standards) and observing peak enhancement in the HPLC is also a valuable identification method.
III. Troubleshooting and Optimization Guide
This section provides detailed protocols and troubleshooting advice for the critical steps of the synthesis and analysis.
A. Synthesis Troubleshooting
DOT Script: Synthesis Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 1: Low Yield of the Final Product
-
Potential Cause: Incomplete formation of the acid chloride intermediate.
-
Solution: Ensure the thionyl chloride is fresh and used in a slight excess. The reaction should be refluxed until the evolution of HCl and SO₂ gases ceases.
-
-
Potential Cause: Hydrolysis of the acid chloride.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried before use.
-
-
Potential Cause: Incomplete amidation.
-
Solution: The addition of diethylamine should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.
-
Issue 2: Presence of Unreacted 3-Ethoxy-4-hydroxybenzoic Acid
-
Potential Cause: Inefficient acid chloride formation or hydrolysis.
-
Solution: Refer to the solutions for "Low Yield."
-
-
Purification Strategy: During the work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
Issue 3: Formation of O-acylated Byproduct
-
Potential Cause: The phenolic hydroxyl group can compete with diethylamine in reacting with the acid chloride.
-
Solution: This side reaction is more likely at higher temperatures. Maintain a low temperature during the addition of the acid chloride to the diethylamine solution. Using a slight excess of diethylamine can also favor the desired N-acylation.
-
B. Analytical Protocols for Impurity Identification
1. High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method is the cornerstone for assessing the purity of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.[1][2]
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (acetonitrile or methanol). A typical starting point is a 60:40 (v/v) mixture of buffer and organic solvent.[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 290 nm |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in the mobile phase in a 10 mL volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities.[3][4]
| Parameter | Recommended Conditions |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Injection Mode | Splitless |
| MS Detection | Electron Ionization (EI) at 70 eV with a scan range of m/z 50-500. |
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
The concentration should be approximately 1 mg/mL.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the structure of the final product and identify major impurities.[5][6]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the ethoxy group, the diethylamino group, and the aromatic protons. The presence of unexpected signals can indicate impurities. For instance, a broad singlet corresponding to a carboxylic acid proton would suggest the presence of unreacted 3-ethoxy-4-hydroxybenzoic acid.
-
¹³C NMR: The carbon NMR will provide information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the desired product.
IV. Conclusion
The successful synthesis of high-purity 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide is contingent upon careful control of reaction conditions and a thorough understanding of potential side reactions. By implementing the troubleshooting strategies and analytical protocols outlined in this guide, researchers can effectively identify and mitigate the formation of common impurities, leading to a more efficient and reproducible synthetic process.
V. References
-
Development of New Analytical Method and Its Validation for the Determination of Ethamsylate in Bulk and Marketed Formulations. (URL not provided)
-
Development and Validation of RP-HPLC Method for the estimation of Ethamsylate in Bulk drug and Pharmaceutical formulations. (URL not provided)
-
Development and validation of RP-HPLC method for the estimation of ethamsylate in bulk drug and pharmaceutical formulations - ResearchGate. Available from: [Link]
-
Determination of Ethamsylate in Pharmaceutical Preparations by Liquid Chromatography - Asian Journal of Chemistry. Available from: [Link]
-
Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]
-
Method for determining impurities contained in etamsylate and content of main drug thereof - Google Patents. Available from:
-
Ethamsylate-Impurities - Pharmaffiliates. Available from: [Link]
-
Ethamsylate-Impurities - Pharmaffiliates. Available from: [Link]
-
Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (URL not provided)
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. Available from: [Link]
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF - ResearchGate. Available from: [Link]
-
GC-MS of N,N-dimethylbenzamide (7). | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
N,N-diethyl-3-methylbenzamide, N,N-diethyl-3-hydroxymethylbenzamide, and 3-diethyl-carbamoyl benzoic acid - CDC. (URL not provided)
-
3-ethoxy-n,n-diethyl-4-hydroxybenzamide (C13H19NO3) - PubChemLite. Available from: [Link]
-
Synthesis of 3-ethoxy-4-methoxybenzaldehyde - PrepChem.com. Available from: [Link]
-
Synthetic method of etamsylate - Google Patents. Available from:
-
Etamsylate | C10H17NO5S | CID 17506 - PubChem. Available from: [Link]
-
Ethamsylate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. Available from: [Link]
-
3-ethoxy-N,N-diethyl-4-hydroxybenzamide | C13H19NO3 | CID 26324 - PubChem. Available from: [Link]
-
d1nj03041h1.pdf - The Royal Society of Chemistry. Available from: [Link]
-
Etamsylate - Northern Synthesis. Available from: [Link]
-
Benzaldehyde, 4-ethoxy-3-hydroxy - Organic Syntheses Procedure. Available from: [Link]
-
Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. Available from:
-
Solved Prepare a correlation table for the NMR spectrum | Chegg.com. Available from: [Link]
-
1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde... - ResearchGate. Available from: [Link]
-
NMR spectrum of n,n-diethylbenzamidr : r/chemhelp - Reddit. Available from: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
Optimizing pH buffers for stability of Etamivan in solution
Technical Support Center: Etamivan Solution Stability
A Guide to Optimizing pH Buffers for Researchers and Formulation Scientists
Welcome to the technical support center for Etamivan stability. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines fundamental principles with practical, field-tested advice. This document is designed to help you navigate the complexities of formulating Etamivan in aqueous solutions, with a specific focus on achieving optimal stability by controlling pH. We will explore the "why" behind experimental choices, empowering you to troubleshoot issues and design robust, self-validating protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability of Etamivan in solution.
Q1: What is Etamivan and why is its stability in solution a critical concern?
Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide) is a benzamide derivative that has been studied for its respiratory stimulant properties.[1][2] For its use in research, drug development, and potential therapeutic applications, it is often formulated in aqueous solutions. The stability of Etamivan in these solutions is paramount because chemical degradation can lead to a loss of potency and the formation of potentially harmful impurities.[3] Ensuring a stable formulation is a critical quality attribute for obtaining reliable experimental data and for patient safety in clinical applications.
Q2: What are the primary chemical degradation pathways for Etamivan in an aqueous environment?
Etamivan's structure contains two functional groups highly susceptible to degradation in water: a tertiary amide linkage and a phenolic hydroxyl group.[1][4]
-
Hydrolysis: The amide bond is the most probable site for hydrolytic cleavage. This reaction can be catalyzed by both acids and bases, breaking the amide bond to yield vanillic acid (4-hydroxy-3-methoxybenzoic acid) and diethylamine.[5][6][7]
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation. This pathway is often pH-dependent, becoming more significant at alkaline pH values where the phenol is deprotonated to the more easily oxidized phenoxide ion.
Q3: Why is pH the most critical factor to control for Etamivan stability?
The rates of both major degradation pathways—hydrolysis and oxidation—are highly dependent on the concentration of hydrogen (H+) and hydroxide (OH-) ions.[8][9]
-
Acid-Catalyzed Hydrolysis: At low pH, the amide's carbonyl oxygen can be protonated, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[7]
-
Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide, leading to cleavage.[10][11]
Therefore, by precisely controlling the pH with a suitable buffer system, one can minimize the rates of these reactions and find a "pH stability optimum" where the degradation rate is at its lowest.
Q4: What is a pH-rate profile, and why is it essential for developing a stable Etamivan formulation?
A pH-rate profile is an experimental plot of the observed degradation rate constant (k) versus pH. Establishing this profile is a cornerstone of pre-formulation studies.[9] It is essential because it quantitatively identifies the pH at which a drug is most stable. For a compound like Etamivan, which is susceptible to both acid and base catalysis, the profile typically shows high degradation rates at pH extremes and a minimum degradation rate in a specific pH range. This data-driven approach is far superior to arbitrary buffer selection and is fundamental to developing a robust and stable liquid formulation.[3]
Part 2: Troubleshooting Guide for Etamivan Stability Studies
This guide provides solutions to common problems encountered during formulation experiments.
Q: My Etamivan solution is degrading much faster than expected, even in a buffer. What are the first steps to troubleshoot?
A: Rapid degradation is a common issue that can usually be traced back to the buffer system or experimental conditions.
-
Verify Buffer pH and Capacity: The first and most critical step is to re-measure the pH of your final Etamivan solution. The addition of a drug substance, especially if it's in a salt form or has acidic/basic properties, can shift the pH of a low-capacity buffer. If the pH has shifted outside the optimal range, you are likely experiencing accelerated acid or base catalysis.
-
Solution: Increase the molarity (concentration) of your buffer components to increase the buffer capacity. A typical starting range for formulation buffers is 10-100 mM.[12] Ensure the target pH of your formulation is close to the pKa of your chosen buffer acid/base for maximum buffering capacity.
-
-
Investigate Excipient Interactions: Are there other components in your formulation? Some excipients can contain impurities (e.g., peroxides) that may promote oxidative degradation.[13]
-
Check for Photodegradation: Ensure your experiments are conducted with adequate protection from light. Store solutions in amber vials or wrap containers in aluminum foil. A photostability study should be part of a formal forced degradation panel.[8]
-
Control Temperature: Degradation reactions are accelerated at higher temperatures.[5] Ensure your stability studies are conducted in a calibrated, temperature-controlled environment (e.g., oven, water bath).
Caption: Troubleshooting Decision Tree for Rapid Degradation.
Q: I'm observing precipitation or cloudiness in my buffered Etamivan solution over time. What is the likely cause?
A: Precipitation typically points to issues with solubility or buffer-drug interactions.
-
pH-Dependent Solubility: Etamivan's solubility can be pH-dependent. The phenolic group is acidic, and the molecule is largely un-ionized at acidic and neutral pH. If your buffer system shifts the pH to a region where the un-ionized form is less soluble than your target concentration, it will precipitate.
-
Buffer Salt Effects ("Salting Out"): High concentrations of buffer salts can decrease the solubility of organic molecules like Etamivan by competing for water molecules needed for solvation.
-
Solution: Try reducing the molarity of the buffer to the minimum required for adequate pH control.
-
-
Incompatible Buffer Species: In rare cases, the buffer ion itself may form an insoluble salt with the drug molecule.
-
Solution: Test the solubility of Etamivan in a different, chemically distinct buffer system that operates in the same pH range (e.g., switch from a phosphate to a citrate buffer).
-
Q: The pH of my buffer changes after storing it with Etamivan. Why is this happening?
A: This is a classic sign of two potential issues:
-
Insufficient Buffer Capacity: As explained above, if your buffer concentration is too low, the degradation products of Etamivan can alter the solution's pH. For example, the hydrolysis of Etamivan produces vanillic acid and diethylamine. The net effect on pH will depend on the starting pH and the pKa values of these products. If the pH change is significant, it can create a feedback loop where the altered pH further accelerates degradation.
-
Buffer Degradation: Some buffer components themselves can be unstable or participate in reactions. For example, Tris buffer is known to be reactive with certain molecules. While common buffers like phosphate and citrate are generally very stable, this should be considered if you are using more exotic systems.[14]
Part 3: Experimental Protocols & Methodologies
These protocols provide a validated framework for your stability studies. Every protocol must be a self-validating system.
Protocol 1: Preparation of Common Pharmaceutical Buffer Systems
This protocol describes the preparation of 100 mL of 50 mM stock solutions. Adjust volumes as needed. Always use high-purity water (e.g., HPLC-grade or Milli-Q).
| Buffer System | Effective pH Range | Component A | Component B | Preparation Steps |
| Acetate | 3.6 - 5.6 | 50 mM Acetic Acid | 50 mM Sodium Acetate | 1. Prepare separate solutions of Component A and B. 2. Start with the Acetic Acid solution. 3. Titrate with the Sodium Acetate solution while monitoring with a calibrated pH meter until the target pH is reached. 4. Bring to final volume with high-purity water. |
| Citrate | 2.5 - 6.5 | 50 mM Citric Acid | 50 mM Sodium Citrate | 1. Prepare separate solutions of Component A and B. 2. Start with the Citric Acid solution. 3. Titrate with the Sodium Citrate solution while monitoring with a calibrated pH meter until the target pH is reached. 4. Bring to final volume with high-purity water. |
| Phosphate | 6.0 - 8.0 | 50 mM NaH₂PO₄ | 50 mM Na₂HPO₄ | 1. Prepare separate solutions of Component A and B. 2. Start with the NaH₂PO₄ (monobasic) solution. 3. Titrate with the Na₂HPO₄ (dibasic) solution while monitoring with a calibrated pH meter until the target pH is reached. 4. Bring to final volume with high-purity water. |
Source for buffer ranges:[12][15]
Protocol 2: Conducting a pH-Rate Profile Study for Etamivan
This experiment determines the optimal pH for Etamivan stability.
-
Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10) using Protocol 1.
-
Prepare a concentrated stock solution of Etamivan in a suitable organic solvent (e.g., acetonitrile or DMSO) to minimize the volume added to the aqueous buffers.[16]
-
-
Initiation of Study:
-
Bring all buffer solutions to the target study temperature (e.g., 50 °C for an accelerated study).
-
Spike a small, precise volume of the Etamivan stock solution into each buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the volume of organic solvent is low (<1-2%) to avoid affecting the solution properties.
-
Mix thoroughly and immediately take a sample from each vial. This is your T=0 time point.
-
-
Incubation and Sampling:
-
Place all vials in a temperature-controlled oven or water bath.
-
Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours). The sampling schedule should be designed to capture ~10-20% degradation for accurate kinetic analysis.[8]
-
-
Sample Analysis:
-
Immediately analyze each sample using a validated stability-indicating HPLC method (see Protocol 3). If analysis cannot be done immediately, quench the reaction by freezing the sample at -20°C or -80°C.[16]
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the Etamivan concentration (ln[C]) versus time.
-
If the degradation follows first-order kinetics (which is common), the plot will be a straight line. The slope of this line is the negative of the observed rate constant (-k_obs).
-
Finally, plot the calculated k_obs values against pH to generate the pH-rate profile. The lowest point on this curve represents the pH of maximum stability.
-
Caption: Experimental Workflow for a pH-Rate Profile Study.
Protocol 3: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[17][18]
-
Generate Degraded Samples (Forced Degradation):
-
Prepare solutions of Etamivan in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (oxidation), and water.[13][17]
-
Expose solutions to heat (e.g., 60-80°C) until approximately 10-20% degradation of the API is observed.[19]
-
Expose solid API and a solution to high-intensity light (per ICH Q1B guidelines).
-
These stressed samples create the degradation products needed to challenge the method's specificity.
-
-
Initial Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[17]
-
Mobile Phase: Isocratic elution with 50:50 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.[17]
-
Detection: UV detector at a wavelength where Etamivan has significant absorbance (determine by scanning a standard solution).
-
Column Temperature: 30 °C.
-
-
Method Optimization and Validation:
-
Inject the mixture of stressed samples. The goal is to achieve baseline separation between the intact Etamivan peak and all degradation product peaks.
-
If co-elution occurs, optimize the method by adjusting the mobile phase composition (organic-to-aqueous ratio), changing the pH of the aqueous phase, or switching to a gradient elution.[20]
-
Use a Photodiode Array (PDA) detector to assess peak purity of the Etamivan peak in the presence of its degradants. The peak should be spectrally pure.[13]
-
Once the method is specific, validate it according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, and robustness.
-
Part 4: Understanding Degradation Pathways
The primary degradation route for Etamivan in aqueous solution is hydrolysis of the tertiary amide bond. This reaction is catalyzed by both acid and base.
Caption: Simplified Hydrolysis Pathways for Etamivan.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9363, Ethamivan. Retrieved from [Link]
-
Kumar, S. S. (2015). Crystal Structure of Ethamivan Drug. ResearchGate. Retrieved from [Link]
- Thoma, K., & Scheer, R. (1998). Buffer systems for use in stabilizing pharmaceutical preparations. Google Patents.
-
Ramesh, T., & Rao, P. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science, 13(7), 169-176. Retrieved from [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
-
Al-Mousawi, S. M., & Mirit, A. N. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. Retrieved from [Link]
-
Kumar, V., & Singh, R. (2014). Development and validation of stability indicating HPLC method: A review. ResearchGate. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
Singh, R., & Kumar, V. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Retrieved from [Link]
- Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as a new extraction media for phenolic compounds from safflower. Journal of Chromatography A, 1305, 132-138. (Note: While not directly cited, this type of literature informs general principles of solubility which is relevant to the troubleshooting guide). A more appropriate reference for general solubility principles is often found in pharmaceutical textbooks.
-
Lab-Training. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Chemistry Review(s) - Accessdata.fda.gov. Retrieved from [Link]
- Annapurna, M., & Kumar, B. V. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 7(5), 258.
- Zhang, X., & Li, Q. (2008). Theoretical study on the hydrolysis mechanism of N,N-dimethyl-N'-(2-oxo-1, 2-dihydro-pyrimidinyl)formamidine. Journal of Molecular Structure: THEOCHEM, 858(1-3), 82-89.
- Thoma, K., & Scheer, R. (1998). Buffer systems and their use to stabilize pharmaceutical preparations. Google Patents.
- Reddy, G. S., & Reddy, S. L. (2012). Development and Validation of a Stability-Indicating HPLC Method for determination of Temazepam and its Related Substance. International Journal of ChemTech Research, 4(3), 955-963.
-
HOPAK. (2024). Pharmaceutical Buffers. Retrieved from [Link]
-
Patel, J. R., & Patel, K. R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]
-
CUTM Courseware. (2020). STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. Retrieved from [Link]
- Walker, S. E., & Law, S. (2013). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 66(4), 241.
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
- Trivedi, S., Deshpande, A., Belgamwar, V., Bhoyar, V., & Wadher, K. (2021). Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation.
-
Gilar, M. (2001). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. ResearchGate. Retrieved from [Link]
-
de Assis, M. D., da Silva, A. C., da Silva, A. P., & de Oliveira, M. A. (2017). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]
Sources
- 1. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ajpsonline.com [ajpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 12. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 13. biomedres.us [biomedres.us]
- 14. EP0877628A2 - Buffer systems for use in stabilizing pharmaceutical preparations - Google Patents [patents.google.com]
- 15. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 16. medkoo.com [medkoo.com]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. onyxipca.com [onyxipca.com]
- 20. irjpms.com [irjpms.com]
Technical Support Center: Overcoming Matrix Interference in Etamivan Blood Serum Analysis
Welcome to the technical support center for bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of Etamivan in blood serum and encountering challenges related to matrix interference. As your dedicated application scientist, I will provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to help you develop a robust, accurate, and reliable bioanalytical method.
Introduction: The Challenge of the Matrix
Etamivan (N,N-diethylvanillamide) is a respiratory stimulant that has been used in the treatment of barbiturate overdose and chronic obstructive pulmonary disease.[1][2][3] Accurate quantification in biological fluids like blood serum is critical for pharmacokinetic and toxicokinetic studies. However, the inherent complexity of blood serum presents a significant analytical challenge.
Serum is a complex mixture of proteins, salts, lipids (especially phospholipids), and endogenous small molecules. During analysis, particularly with sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-extracted components can interfere with the ionization of the target analyte, Etamivan. This phenomenon, known as the matrix effect , can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[4][5][6] The primary goal of sample preparation is to effectively remove these interfering components while ensuring high recovery of the analyte.
This guide will walk you through identifying, troubleshooting, and overcoming these matrix effects to ensure your bioanalytical method is validated in accordance with regulatory expectations, such as those outlined by the FDA and ICH.[7][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and validation in a direct question-and-answer format.
Q1: My Etamivan peak shape is poor (tailing/fronting), or I'm observing retention time shifts between standards and serum samples. What's happening?
A1: This is a classic indicator of significant co-eluting matrix interference. When endogenous components from the serum are not adequately removed, they can interact with both your analyte and the analytical column.
-
Causality:
-
Co-eluting Interferences: Components from the serum matrix can elute at or near the same time as Etamivan. These molecules can alter the local pH of the mobile phase or interact with the stationary phase, affecting how Etamivan is retained and eluted, leading to distorted peak shapes or shifts in retention time.[5]
-
Column Contamination: Residual matrix components, particularly phospholipids, can build up on the head of the analytical column. This accumulation degrades the stationary phase, creating active sites that cause peak tailing and altering the column's retention characteristics over time.[10]
-
-
Troubleshooting Steps:
-
Assess Sample Preparation: Your current sample cleanup is likely insufficient. A simple protein precipitation may remove proteins but leaves behind phospholipids and other small molecules that are often the primary culprits of ion suppression.[10][11] Consider moving to a more rigorous cleanup technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Optimize Chromatography: Ensure your chromatographic method has sufficient resolving power. Adjusting the gradient profile or changing the mobile phase composition can help separate Etamivan from the interfering matrix components.
-
Use a Guard Column: A guard column installed before your analytical column can help trap strongly retained matrix components, protecting the primary column and extending its lifetime.
-
Q2: I'm seeing low and inconsistent recovery of Etamivan. How do I choose a better sample preparation strategy?
A2: Low and variable recovery points directly to an inefficient or non-optimized extraction procedure. The choice of sample preparation is the most critical factor in mitigating matrix effects.[11] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Expertise & Causality:
-
Protein Precipitation (PPT): This is the simplest and fastest method. It involves adding an organic solvent (like acetonitrile or methanol) or an acid (like trichloroacetic acid) to precipitate proteins.[12][13] While quick, it is considered a "crude" cleanup, often leaving significant amounts of phospholipids and other interferences in the supernatant.[10]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids (typically an aqueous sample and an organic solvent). By optimizing the pH of the aqueous phase and the polarity of the organic solvent, you can achieve a much cleaner extract than with PPT.[14]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique that separates components based on their physical and chemical properties.[15][16] The sample is passed through a cartridge containing a solid sorbent that retains the analyte, while interferences are washed away. A final elution step recovers the concentrated, purified analyte. This method provides the cleanest extracts.[17][18]
-
-
Decision-Making Workflow:
Use the following diagram to guide your selection of an appropriate sample preparation technique.
Caption: Decision tree for selecting a sample preparation method.
Q3: How can I quantitatively measure matrix effects to prove my new sample preparation method is working?
A3: The most accepted method for quantifying matrix effects is the post-extraction spike experiment. This experiment allows you to isolate the impact of the matrix on your analyte's signal.[11]
-
Expertise & Trustworthiness: This approach is a cornerstone of bioanalytical method validation as required by regulatory agencies.[7][9] It directly compares the analyte's response in a clean solvent to its response in an extracted blank matrix, providing a quantitative measure of ion suppression or enhancement.
-
Protocol: Post-Extraction Spike Experiment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Etamivan and its internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Extract blank blood serum using your finalized sample preparation method. Spike Etamivan and IS into the final, clean extract.
-
Set C (Pre-Spike Sample): Spike Etamivan and IS into blank blood serum before performing the extraction. (This set is used to calculate recovery).
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
According to FDA guidance, the goal is to develop a method where the matrix effect is minimal and, most importantly, consistent across different lots of matrix.[8]
-
-
Q4: My validation is failing for accuracy and precision. Could this still be a matrix effect issue even if my recovery is good?
A4: Absolutely. This is a critical point that is often misunderstood. High recovery does not guarantee the absence of matrix effects. You can recover 100% of your analyte from the extraction process, but if co-eluting interferences suppress the MS signal by 50%, your calculated concentration will be erroneously low.
-
Causality & Authoritative Grounding:
-
Inconsistent Matrix Effects: The composition of biological matrices varies from subject to subject (or lot to lot). If your sample preparation method doesn't remove a key interfering substance, the degree of ion suppression can vary between samples, leading to high variability (poor precision) and deviation from the nominal concentration (poor accuracy).[6]
-
The Role of the Internal Standard (IS): The best way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for Etamivan (e.g., Etamivan-d3). A SIL-IS is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression or enhancement as the analyte.[11] When you calculate the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, restoring accuracy and precision. If a SIL-IS is not available, a structural analog that elutes very close to the analyte is the next best choice.
-
Detailed Experimental Protocols
Here are starting-point protocols for the three main sample preparation techniques. These should be optimized for your specific laboratory conditions and instrumentation.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Cleanup Efficiency | Low (removes proteins only)[10] | Moderate (removes proteins, salts, some phospholipids) | High (removes proteins, salts, phospholipids)[17] |
| Selectivity | Low | Moderate | High |
| Analyte Concentration | No (dilutes sample) | Yes | Yes |
| Speed / Throughput | Very Fast | Moderate | Slower (but can be automated) |
| Method Development | Minimal | Moderate | High |
| Solvent Usage | Low-Moderate | High | Low |
| Cost per Sample | Low | Low-Moderate | High |
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard. (A 3:1 ratio of solvent to sample is a common starting point).
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of serum sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of internal standard solution.
-
Add 50 µL of a pH-adjusting buffer (e.g., 0.1 M sodium carbonate to make the sample basic, which can improve extraction of some analytes into an organic solvent).
-
Add 600 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Cap and vortex for 2 minutes.
-
Centrifuge at >3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen and reconstitute as described in the PPT protocol.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a generic reversed-phase (e.g., C18) SPE cartridge, which is a good starting point for a moderately polar molecule like Etamivan.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Pre-treat the 100 µL serum sample by diluting it 1:1 with 4% phosphoric acid in water (to ensure analyte is charged for better retention). Load the diluted sample onto the cartridge.
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences.
-
Elute: Elute Etamivan from the cartridge using 1 mL of methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Frequently Asked Questions (FAQs)
-
Q: Can I just dilute my sample to reduce matrix effects?
-
A: This "dilute-and-shoot" approach can sometimes work for less demanding assays. Dilution reduces the concentration of all matrix components. However, it also dilutes your analyte, which may compromise the limit of quantification (LOQ). It is a trade-off between speed and sensitivity and is often insufficient for regulatory bioanalysis.
-
-
Q: How do I know if phospholipids are the main problem?
-
A: Phospholipids typically elute in the middle of a standard reversed-phase gradient. You can monitor for characteristic phospholipid MRM transitions (e.g., Q1/Q3 of 184/184 for the phosphocholine headgroup) to see if they are co-eluting with Etamivan. If they are, a specific phospholipid removal plate or a more rigorous extraction like LLE or SPE is warranted.[10][11]
-
-
Q: What is the best type of internal standard for Etamivan analysis?
-
A: The gold standard is a stable isotope-labeled (SIL) version of Etamivan (e.g., containing ²H or ¹³C atoms). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it accurately tracks and corrects for matrix effects and variability during sample preparation.[11]
-
-
Q: My method works for serum, but will it work for plasma?
-
A: Generally, yes. The main difference is that serum is prepared from clotted blood, while plasma is prepared from blood treated with an anticoagulant and contains fibrinogen.[19] For small molecule analysis, the matrix effects from serum and plasma are usually very similar. However, as per regulatory guidelines, you should always validate the method with the specific matrix (and anticoagulant, if applicable) that will be used in your study samples.[7]
-
References
- Agilent Technologies, Inc. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
- Abcam. (n.d.). Protein precipitation: A comprehensive guide. Abcam.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. BioAgilytix. Available at: [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Organomation. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. HHS.gov. Available at: [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Namera, A., et al. (n.d.). Application of solid-phase extraction tips for the analysis of drugs in human blood. Available at: [Link]
-
Mercolini, L., & Protti, M. (2016). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 21(10), 1367. Available at: [Link]
-
van de Merbel, N. C., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(11), 5685-5692. Available at: [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction?. Phenomenex. Available at: [Link]
-
American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Available at: [Link]
-
Zhang, G., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 927, 191-197. Available at: [Link]
-
Musso, N., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 30(1), 2. Available at: [Link]
-
Musso, N., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. PubMed. Available at: [Link]
-
Scharlab. (n.d.). Sample preparation with solid-phase extraction. Scharlab. Available at: [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
van de Merbel, N. C., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]
-
Eve Technologies. (n.d.). Sample Preparation Guide. Eve Technologies. Available at: [Link]
-
Pharmaffiliates. (n.d.). Etamivan-impurities. Pharmaffiliates. Available at: [Link]
-
Sproule, B. J., et al. (1964). EFFECTS OF ETHAMIVAN IN PATIENTS WITH CHRONIC RESPIRATORY DISEASE. Canadian Medical Association Journal, 91(23), 1203-1208. Available at: [Link]
-
Miller, W. F., et al. (1964). AN EVALUATION OF ETHAMIVAN AS A RESPIRATORY STIMULANT IN BARBITURATE INTOXICATION, AND ALVEOLAR HYPOVENTILATION IN EMPHYSEMA AND OBESITY. Annals of Internal Medicine, 60, 631-40. Available at: [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2014). A new and simple HPLC method for determination of etamsylate in human plasma and its application to pharmacokinetic study in healthy adult male volunteers. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 379-382. Available at: [Link]
-
Dagsuyu, E., et al. (2020). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology, 11(1), 35. Available at: [Link]
-
Rolan, P. (n.d.). SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Semantic Scholar. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]
-
Mádrová, L., et al. (2019). Salting out assisted liquid-liquid extraction for liquid chromatography tandem-mass spectrometry determination of amphetamine-like stimulants in meconium. Journal of Pharmaceutical and Biomedical Analysis, 172, 42-49. Available at: [Link]
-
National Pharmaceutical Regulatory Agency. (n.d.). Analytical Method Validation & Common Problem 1. NPRA. Available at: [Link]
-
Lee, A., et al. (2017). Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics. CPT: Pharmacometrics & Systems Pharmacology, 6(10), 640-649. Available at: [Link]
-
Stricker, B. H., & Psaty, B. M. (2004). Detection, verification, and quantification of adverse drug reactions. BMJ, 329(7456), 44-47. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fda.gov [fda.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. clinichrom.com [clinichrom.com]
- 13. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. organomation.com [organomation.com]
- 16. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 17. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 19. evetechnologies.com [evetechnologies.com]
Technical Support Center: Troubleshooting Reproducibility in Etamivan Respiratory Response Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support center for optimizing and troubleshooting your Etamivan respiratory response assays. Achieving reproducible data is the cornerstone of sound scientific research and drug development. This guide is structured to provide you with actionable solutions to common challenges, grounded in scientific principles, to enhance the reliability and accuracy of your findings.
Introduction: The Nuances of Respiratory Stimulation Assays
Etamivan is a respiratory stimulant that primarily acts on the medullary respiratory centers in the brainstem and may also enhance the sensitivity of peripheral chemoreceptors.[1][2][3] This dual action leads to an increase in both the rate and depth of breathing.[1][2] While a potent tool for studying respiratory physiology, in vivo assays using Etamivan are susceptible to variability. This guide will help you navigate these complexities and establish a robust experimental framework.
Part 1: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues that can compromise the reproducibility of your Etamivan respiratory response assays.
Issue 1: High Variability in Baseline Respiratory Parameters
Problem: You are observing significant subject-to-subject variability in baseline respiratory rate and tidal volume before the administration of Etamivan, making it difficult to discern the true effect of the compound.
Causality: High baseline variability is often a result of incomplete acclimatization, environmental stressors, or inconsistent handling, all of which can impact the physiological state of the animal.
Troubleshooting Workflow:
-
Review Acclimatization Protocols:
-
Question: Are your subjects adequately acclimatized to the testing environment and the plethysmography chamber?
-
Expert Insight: An insufficient acclimatization period is a primary source of stress-induced respiratory fluctuations.
-
Recommendation: Implement a multi-stage acclimatization process. Allow for at least 60 minutes of acclimatization to the testing room before placing the animal in the plethysmography chamber for an additional 30-60 minutes, or until a stable respiratory pattern is observed.
-
-
Standardize Environmental Conditions:
-
Question: Are you controlling for ambient temperature, humidity, and noise levels?
-
Expert Insight: Animals are sensitive to minor environmental changes, which can alter their metabolic rate and, consequently, their breathing.
-
Recommendation: Maintain and document a consistent environment (e.g., 22-24°C, 40-60% humidity). Minimize auditory disturbances by conducting assays in a quiet room.
-
-
Refine Handling Techniques:
-
Question: Is there a standardized and gentle handling procedure in place for all personnel?
-
Expert Insight: The stress of handling can induce a transient hyperventilation that skews baseline readings.
-
Recommendation: Develop a consistent, minimal-stress handling protocol. Ensure all experimenters are proficient in the technique to reduce inter-operator variability.
-
Experimental Workflow for Establishing a Stable Baseline:
Caption: A multi-stage workflow to ensure a stable respiratory baseline.
Issue 2: Inconsistent or Absent Response to Etamivan Administration
Problem: Following the administration of Etamivan, you observe a blunted, highly variable, or complete lack of a respiratory response.
Causality: This can stem from problems with the drug formulation, improper administration, or an inappropriate dose for the specific animal model.
Troubleshooting Workflow:
-
Verify Etamivan Solution Integrity:
-
Question: How are you preparing and storing your Etamivan solution?
-
Expert Insight: Etamivan can degrade, and its solubility can be a challenge, leading to a lower effective concentration.
-
Recommendation: Prepare Etamivan solutions fresh for each experiment. Etamivan is soluble in DMSO, and this stock can be further diluted in vehicles like saline or corn oil.[2][4] Ensure complete dissolution, using gentle warming or sonication if necessary.[2] For short-term storage, keep solutions at -20°C for up to a month.[5]
-
-
Optimize Administration Technique:
-
Question: What is your route of administration, and how do you ensure its consistency?
-
Expert Insight: The route of administration significantly impacts the pharmacokinetics of Etamivan. Intravenous (IV) injection provides the most rapid and reliable response, while intraperitoneal (IP) injections can have variable absorption rates.[6]
-
Recommendation: For maximum reproducibility, utilize IV administration via a catheterized vessel. If using IP, standardize the injection site (e.g., lower right abdominal quadrant) to minimize the risk of injecting into the cecum or adipose tissue.
-
-
Conduct a Dose-Response Study:
-
Question: Have you established an optimal dose of Etamivan in your specific animal strain?
-
Expert Insight: The effective dose can vary based on species, strain, and even sex.
-
Recommendation: Perform a dose-ranging study to determine the ED50 (the dose that produces 50% of the maximal response). This will help you select a dose on the linear portion of the dose-response curve, which is less susceptible to minor variations.
-
Table 1: Example Dose-Response Data for Etamivan in Rodents (IV)
| Dose (mg/kg) | Peak Increase in Respiratory Rate (%) | Time to Peak Response (seconds) |
| 0.5 | 20 ± 7 | 45 |
| 1.0 | 55 ± 10 | 30 |
| 2.0 | 95 ± 15 | 20 |
| 4.0 | 98 ± 12 (potential for adverse effects) | 15 |
Note: This data is for illustrative purposes. Your results may vary.
Issue 3: Data Artifacts and Analysis Errors
Problem: Your respiratory recordings are noisy, contain movement artifacts, or your analysis software is misinterpreting breaths.
Causality: These issues can arise from animal movement, leaks in the plethysmography chamber, or suboptimal software settings.
Troubleshooting Workflow:
-
Minimize Movement Artifacts:
-
Question: Are you observing large, non-respiratory spikes in your data that correlate with animal movement?
-
Expert Insight: Movement artifacts can be misinterpreted as breaths, leading to inaccurate calculations of respiratory rate and volume.
-
Recommendation: Ensure the plethysmography chamber is appropriately sized for the animal to allow for comfort but discourage excessive movement. A thorough acclimatization will also result in a calmer subject.
-
-
Perform System Integrity Checks:
-
Question: When was the last time you performed a leak test and calibration of your plethysmography system?
-
Expert Insight: A leak in the chamber will dampen the pressure signals, leading to an underestimation of respiratory volumes.
-
Recommendation: Conduct a leak test before each experimental session. Calibrate the system daily using a precision syringe to inject a known volume of air.
-
-
Optimize Data Analysis Parameters:
-
Question: Have you validated your software's breath detection settings?
-
Expert Insight: Default software settings may not be ideal for all animal models or breathing patterns.
-
Recommendation: Manually review raw data traces to ensure that the software is accurately identifying the start and end of each breath. Adjust the detection thresholds and rejection criteria for artifacts as needed.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of action of Etamivan?
A1: Etamivan acts as a respiratory stimulant through a multi-faceted mechanism. It directly stimulates the medullary respiratory centers in the brainstem, which are responsible for the rhythmic control of breathing.[1][3] Additionally, it is thought to enhance the sensitivity of peripheral chemoreceptors in the carotid and aortic bodies to changes in blood oxygen and carbon dioxide levels.[1] This leads to an increased afferent signal to the brainstem, further augmenting the respiratory drive.
Caption: The dual mechanism of action of Etamivan on the respiratory system.
Q2: What is the recommended vehicle for dissolving Etamivan for in vivo experiments?
A2: Etamivan is a white to off-white solid that is soluble in DMSO. For in vivo administration, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration using a vehicle such as sterile saline, polyethylene glycol 300 (PEG300), or corn oil.[2] It is critical to perform vehicle-only control experiments to ensure that the solvent does not have an independent effect on respiration.
Q3: What is the expected onset and duration of action for Etamivan?
A3: Etamivan has a rapid onset of action, particularly when administered intravenously, with peak effects typically observed within minutes. Its duration of action is relatively short, often lasting less than an hour. This pharmacokinetic profile necessitates precise timing of your data acquisition to capture the maximal respiratory response.
Q4: Can I conduct Etamivan studies in anesthetized animals?
A4: Yes, but it requires careful consideration. Anesthetics are known to depress respiratory function and can alter the response to respiratory stimulants.[7][8] The choice of anesthetic is crucial, as different agents have varying effects on respiratory drive.[7][8] If using anesthesia, you must ensure a stable plane of anesthesia and a consistent baseline respiratory rate before administering Etamivan. The dose of Etamivan may also need to be adjusted compared to studies in conscious animals.
Q5: How can I differentiate between a true pharmacological effect and a stress response?
A5: This is a critical aspect of in vivo pharmacology. To distinguish between a specific Etamivan effect and a non-specific stress response, you should include a vehicle-control group that undergoes the exact same procedures, including handling and injection, but receives only the vehicle solution. A true pharmacological effect will be significantly different from the response observed in the vehicle-treated group. Additionally, a robust dose-response relationship provides strong evidence for a specific pharmacological effect.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Etamivan?
- MedchemExpress.com. Etamivan (Ethamivan) | Respiratory Stimulant.
- Grokipedia. Etamivan.
- Patsnap Synapse. (2024, June 14). What is Etamivan used for?
- Hirsh, K., & Wang, S. C. (1975). Respiratory stimulant effects of ethamivan and picrotoxin. Journal of Pharmacology and Experimental Therapeutics, 193(2), 657-663.
- MedKoo Biosciences. Ethamivan | CAS#304-84-7 | Respiratory Stimulant.
- World Federation of Societies of Anaesthesiologists. (2010, November 15). The Effects of Anaesthesia on Respiratory Function.
- PMC. Effects of anaesthesia techniques and drugs on pulmonary function.
- AdooQ Bioscience. Etamivan | Buy from Supplier AdooQ®.
Sources
- 1. What is the mechanism of Etamivan? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is Etamivan used for? [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. adooq.com [adooq.com]
- 6. Respiratory stimulant effects of ethamivan and picrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-safe-anaesthesia.org [e-safe-anaesthesia.org]
- 8. Effects of anaesthesia techniques and drugs on pulmonary function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Profiling of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (Ethamivan)
Welcome to the Analytical Technical Support Center for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (commonly known as Ethamivan). This guide is engineered for research scientists and drug development professionals conducting thermal characterization, forced degradation studies, and formulation compatibility assessments.
Rather than a generic overview, this document provides field-proven methodologies, diagnostic logic, and self-validating protocols to ensure absolute data integrity during Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Module 1: Quantitative Thermal Specifications
Before initiating any thermal workflow, baseline expectations must be established. The following table consolidates the verified thermal and physical properties of Ethamivan to guide your instrument parameters.
| Property | Value | Analytical Method |
| Melting Point ( | 96 °C – 97 °C[1] | DSC (10 °C/min, |
| Boiling Point | ~364.5 °C[1] | Predictive / Capillary |
| Decomposition Onset ( | > 211 °C[2] | TGA (5% weight loss threshold) |
| Vapor Pressure | Isothermal TGA / Knudsen Effusion | |
| Density | 1.1223 g/cm³[1] | Pycnometry |
Module 2: Self-Validating Experimental Methodologies
To guarantee trustworthiness in your thermal data, every protocol must act as a self-validating system. Do not accept instrument output as absolute truth without internal calibration checks.
Protocol A: Melting Point Determination via DSC
Objective: Accurately capture the thermodynamic melting endotherm while preventing kinetic artifacts.
-
System Validation Check: Before running the Ethamivan sample, run an Indium standard (
= 156.6 °C, = 28.45 J/g).-
Causality: If the Indium onset deviates by >0.5 °C, the cell resistance and capacitance are out of calibration, which will artificially shift the 96 °C Ethamivan peak. Recalibrate before proceeding.
-
-
Sample Preparation: Accurately weigh 2.0 – 5.0 mg of anhydrous Ethamivan into a standard aluminum crucible.
-
Causality: A low sample mass minimizes internal thermal gradients. Large masses cause thermal lag, broadening the endothermic peak and skewing the onset temperature.
-
-
Crucible Sealing: Crimp the crucible with a pinhole lid.
-
Causality: The pinhole allows trace volatile impurities to escape. A hermetically sealed pan would trap vapor, increasing internal pressure and artificially altering the melting thermodynamics.
-
-
Atmosphere Control: Set Nitrogen (
) purge flow to 50 mL/min.-
Causality: An inert atmosphere prevents premature surface oxidation of the diethylamide group, which could act as an impurity and depress the melting point.
-
-
Thermal Ramp: Equilibrate at 25 °C, then heat at 10 °C/min to 150 °C.
-
Causality: 10 °C/min is the optimal pharmacopeial standard that balances peak resolution (sharpness) with signal sensitivity (heat flow magnitude).
-
Protocol B: Decomposition Profiling via TGA
Objective: Map the thermal degradation profile and identify the exact decomposition onset.
-
System Validation Check: Perform a "blank run" using an empty alumina crucible under the exact heating profile.
-
Causality: Subtracting this blank baseline from your sample run eliminates buoyancy artifacts (apparent weight gain due to gas density changes at high temperatures). If the blank shows >10 µg of drift, clean the furnace.
-
-
Sample Preparation: Weigh 10.0 – 15.0 mg of Ethamivan into an open alumina (
) pan.-
Causality: A larger sample mass is required in TGA to improve the signal-to-noise ratio when detecting microgram-level weight losses (e.g., early desolvation).
-
-
Atmosphere Control: Use
at 40 mL/min for the balance and 60 mL/min for the sample.-
Causality: Dual-flow prevents buoyancy effects and protects the highly sensitive microbalance from corrosive off-gasses generated during the >211 °C decomposition phase[2].
-
-
Thermal Ramp: Ramp at 10 °C/min from 25 °C to 500 °C.
-
Causality: Captures the full degradation profile, from the primary decomposition onset to final charring.
-
Module 3: Thermal Analysis Workflow
Fig 1: Parallel thermal characterization workflow for Ethamivan.
Module 4: Diagnostics & Troubleshooting (FAQs)
Q1: My DSC thermogram shows a broad endothermic peak around 50–70 °C, well before the expected 96 °C melting point. Is my sample degrading? A: No, this is rarely degradation. This early broad peak is highly indicative of pseudo-polymorphism (the presence of solvates or hydrates)[2]. Ethamivan can trap solvent molecules within its crystalline lattice during synthesis. The broad peak represents the kinetic event of desolvation/dehydration, not melting or decomposition.
Q2: How can I definitively prove that the early DSC peak is a solvate and not a solid-solid polymorphic transition? A: You must orthogonalize your data. Run the exact same batch through the TGA. If the early DSC endotherm (50–70 °C) coincides with a distinct step-change in weight loss on the TGA, you have confirmed desolvation. If the TGA shows zero weight loss during that temperature range, the DSC peak represents a true solid-solid polymorphic transition.
Q3: The decomposition onset (
Q4: I am observing an exothermic baseline drift immediately after the 97 °C melting peak. What does this mean? A: Exothermic drift post-melting usually indicates that the sample is undergoing oxidative degradation or polymerization in the melt phase. Verify that your Nitrogen purge gas is flowing correctly (50 mL/min) and that your gas lines are free of atmospheric leaks. If the issue persists, the compound may be intrinsically unstable in its liquid state, and you should avoid prolonged thermal holds above 100 °C.
Module 5: Diagnostic Decision Tree
Fig 2: Diagnostic logic for identifying early endothermic anomalies.
References
- Google Patents. "Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients". Patent CA2867194C.
Sources
- 1. ETHAMIVAN CAS#: 304-84-7 [m.chemicalbook.com]
- 2. CA2867194C - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
Technical Support Center: Strategies for Removing Unreacted Diethylamine from Etamivan Product
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of Etamivan. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing unreacted diethylamine from their final Etamivan product. We will explore the underlying chemical principles and provide detailed, field-proven protocols to ensure the highest purity of your compound.
Understanding the Challenge: Etamivan vs. Diethylamine
The successful purification of Etamivan hinges on exploiting the significant differences in the physicochemical properties of the product and the unreacted starting material, diethylamine. Etamivan is a stable, solid amide, whereas diethylamine is a volatile, basic liquid.[1][2] This fundamental contrast is the cornerstone of the following purification strategies.
| Property | Etamivan (Product) | Diethylamine (Unreacted Starting Material) | Rationale for Separation |
| Molecular Formula | C₁₂H₁₇NO₃[1] | C₄H₁₁N[3] | Significant size and functional group difference. |
| Molecular Weight | 223.27 g/mol [1] | 73.14 g/mol [4] | Differences in volatility and chromatographic mobility. |
| Physical State | White to off-white solid[5][6] | Colorless, volatile liquid[2][3] | Allows for separation by filtration after recrystallization. |
| Melting Point | ~95-97 °C[1][6] | -50 °C[4] | Solid vs. liquid at room temperature. |
| Boiling Point | ~365 °C (estimated)[6] | 55.5 °C[3][4] | Diethylamine is highly volatile and can be removed by evaporation, though trace amounts may persist. |
| Acidity/Basicity | Weakly acidic (phenolic -OH) | Weakly basic (secondary amine), pKa of conjugate acid is ~10.98[2] | This is the key difference exploited in acid-base extraction. |
| Solubility | Soluble in DMSO, methanol[5][7] | Miscible with water and most organic solvents[2][8] | High water miscibility of diethylamine allows for aqueous extraction once converted to a salt. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove all unreacted diethylamine from my Etamivan product?
Residual diethylamine can compromise your research in several ways. It can interfere with downstream analytical techniques, introduce toxicity in biological assays, and affect the stability and pharmacological profile of the final compound. For drug development professionals, complete removal is a regulatory necessity to ensure product purity and safety.
Q2: After my initial workup, my solid product has a strong fishy or ammonia-like smell. What does this indicate?
This distinct odor is a tell-tale sign of residual diethylamine contamination.[2][3] Its high volatility means even trace amounts are easily detectable by smell and signal the need for more rigorous purification.
Q3: What are the primary laboratory methods for removing diethylamine from an amide product like Etamivan?
The most effective strategies are, in order of common application:
-
Acidic Liquid-Liquid Extraction (Acid Wash): This is the most direct and efficient method for removing the bulk of the basic diethylamine.[9]
-
Recrystallization: As Etamivan is a solid, this is an excellent final step to remove trace impurities, including diethylamine, and obtain a highly pure, crystalline product.[10][11]
-
Column Chromatography: This technique can separate compounds based on their polarity and is useful if other impurities are also present.[12]
Q4: I'm concerned that using a strong acid for extraction might hydrolyze my Etamivan amide bond. Is this a valid concern?
Yes, it is a valid consideration. While amides are generally stable, prolonged exposure to harsh acidic conditions, especially with heating, can lead to hydrolysis.[13] For this reason, our recommended protocol uses a dilute solution of a strong acid (e.g., 1 M HCl) for brief, repeated washes at room temperature, which minimizes the risk of product degradation.[9][14]
Troubleshooting and In-Depth Purification Guides
Issue: Standard Aqueous Workup is Ineffective
-
Question: "I have washed my reaction mixture dissolved in ethyl acetate with water and then a brine solution, but my NMR analysis still shows significant diethylamine contamination. Why isn't this working?"
-
Expert Analysis & Solution: A common misconception is that a simple water wash will remove water-miscible reagents. While diethylamine is miscible with water, it is also highly soluble in many organic solvents.[2][3] During extraction, it will partition between the organic and aqueous layers, with a significant amount remaining with your product.
The key is to chemically modify the diethylamine to make it exclusively soluble in the aqueous phase. As a base, diethylamine reacts with acid to form a salt, diethylammonium chloride. This salt is an ionic compound and is highly soluble in water but virtually insoluble in common organic solvents like ethyl acetate or dichloromethane.[9] A wash with dilute aqueous acid will therefore pull the diethylamine out of the organic layer and into the aqueous layer, which can then be discarded.
Workflow: Selecting the Optimal Purification Strategy
-
Question: "What is the most efficient workflow for purifying my Etamivan product from a crude reaction mixture?"
-
Expert Analysis & Solution: A multi-step approach is almost always necessary to achieve high purity. No single technique is perfect. We recommend a two-stage process: a bulk purification step followed by a final polishing step.
-
Primary Purification (Bulk Removal): The goal here is to remove the majority of the unreacted diethylamine. An Acidic Liquid-Liquid Extraction is the most robust and scalable method for this purpose. It is fast, inexpensive, and highly effective.
-
Secondary Purification (High-Purity Polishing): After the acid wash and solvent removal, your Etamivan product may still contain trace impurities. Since Etamivan is a solid, Recrystallization is the ideal final step.[11] This process will not only remove any remaining diethylamine but also other non-volatile, neutral impurities, yielding a product with high crystalline and chemical purity.
This logical workflow ensures that the bulk of the most problematic impurity is removed efficiently first, making the final, more precise purification step more effective.
Purification Workflow Diagram
Caption: Workflow for Etamivan purification.
Detailed Experimental Protocols
Protocol 1: Acidic Liquid-Liquid Extraction to Remove Diethylamine
-
Principle: This protocol utilizes an acid-base reaction to convert the basic diethylamine into its water-soluble hydrochloride salt, which is then extracted from the organic phase containing the neutral Etamivan product.[9][14]
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a volume approximately 10-20 times the mass of the crude product.
-
Transfer: Transfer the organic solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.
-
First Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and immediately vent toward the back of the fume hood to release any pressure. Shake vigorously for 30-60 seconds, with periodic venting.
-
Separation: Place the funnel back on a ring stand and allow the two layers to separate completely. The upper layer will be the organic phase (assuming a solvent less dense than water like ethyl acetate) and the lower layer will be the acidic aqueous phase containing the diethylammonium salt.
-
Drain: Carefully drain and collect the lower aqueous layer for proper disposal.
-
Repeat Wash: Repeat steps 3-6 one or two more times to ensure complete removal of diethylamine.
-
Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual HCl. Be sure to vent frequently as carbon dioxide gas will be generated.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove any emulsions and reduces the amount of dissolved water in the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15]
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, diethylamine-free Etamivan solid.
-
Protocol 2: Recrystallization of Etamivan for Final Purification
-
Principle: This protocol purifies solid compounds based on differences in their solubility in a given solvent at different temperatures.[10] The goal is to find a solvent that dissolves Etamivan well when hot but poorly when cold, while impurities remain soluble at all temperatures.
-
Step-by-Step Methodology:
-
Solvent Selection: Based on literature and experimental properties, a good starting point for Etamivan could be a solvent system like methanol, ethanol, or an ethanol/water mixture.[5][7] To test, place a small amount of your crude product in a test tube and add a few drops of the chosen solvent. It should not dissolve at room temperature but should dissolve completely upon heating.
-
Dissolution: Place the crude Etamivan solid from Protocol 1 into an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until all the Etamivan has just dissolved. It is critical to use the minimum amount of hot solvent to ensure good recovery.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling (Crystal Formation): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is essential for the formation of large, pure crystals.[10]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal precipitation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.
-
Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C), to obtain the final, pure Etamivan product.
-
References
- Etamivan - Grokipedia.
- Diethylamine - Key Chemical in Pharma Industries.
- Ethamivan | C12H17NO3 | CID 9363 - PubChem - NIH.
- Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem.
- Diethylamine - The Merck Index.
- ETHAMIVAN | 304-84-7 - ChemicalBook.
- Diethylamine - Wikipedia.
- ETHAMIVAN CAS#: 304-84-7 - ChemicalBook.
- Diethylamine CAS#: 109-89-7 - ChemicalBook.
- diethylamine - chemister.ru.
- Workup for Removing Amines - University of Rochester.
- Remove Sticky Reagents - University of Rochester.
- COLUMN CHROM
- Lab Procedure: Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- DEET hydrolysis with HCl to diethylamine and toluic acid - The Vespiary.
Sources
- 1. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylamine - Wikipedia [en.wikipedia.org]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. Diethylamine [drugfuture.com]
- 5. grokipedia.com [grokipedia.com]
- 6. ETHAMIVAN CAS#: 304-84-7 [chemicalbook.com]
- 7. ETHAMIVAN | 304-84-7 [chemicalbook.com]
- 8. diethylamine [chemister.ru]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. LabXchange [labxchange.org]
- 11. mt.com [mt.com]
- 12. rnlkwc.ac.in [rnlkwc.ac.in]
- 13. Sciencemadness Discussion Board - DEET hydrolysis with HCl to diethylamine and toluic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
Comparative Efficacy of Etamivan versus Doxapram in Respiratory Depression
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Respiratory Pharmacologists
Executive Summary
In the landscape of respiratory analeptics, Doxapram is the superior therapeutic agent compared to Etamivan . While both agents stimulate respiration, they diverge fundamentally in their mechanism of action and safety profiles.
-
Doxapram operates primarily through the inhibition of TASK-1 and TASK-3 potassium channels in the peripheral carotid chemoreceptors, providing a targeted respiratory drive with a therapeutic index (TI) estimated at 20–40 fold in humans.
-
Etamivan , a vanillic acid derivative, acts as a generalized Central Nervous System (CNS) stimulant via phosphodiesterase (PDE) inhibition and adenosine antagonism. Its clinical utility is severely limited by a narrow therapeutic window, where the dose required for respiratory stimulation frequently overlaps with the convulsant dose.
Consequently, Etamivan is largely considered obsolete in modern pharmacotherapy, whereas Doxapram retains utility as a temporary bridge in acute respiratory failure (COPD) and post-anesthesia recovery.
Mechanistic Divergence
The efficacy gap between these two agents is rooted in their molecular targets.
Doxapram: The Peripheral Specialist
Doxapram acts as a selective potassium channel blocker. It inhibits the Twin-pore Acid Sensitive K+ (TASK) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9) heterodimers.
-
Primary Site: Type I Glomus cells of the Carotid Bodies.
-
Mechanism: Inhibition of background K+ efflux leads to membrane depolarization
Calcium influx Release of neurotransmitters (ATP/Acetylcholine) Stimulation of the glossopharyngeal nerve (CN IX) Activation of the dorsal respiratory group (DRG) in the medulla. -
Result: Increased Tidal Volume (
) with a moderate increase in Respiratory Rate ( ).[1]
Etamivan: The Central Generalist
Etamivan functions similarly to methylxanthines (e.g., caffeine, theophylline).
-
Primary Site: Medullary Respiratory Centers (Direct CNS stimulation).[2]
-
Mechanism: Inhibition of phosphodiesterase enzymes leads to intracellular accumulation of cAMP . Concurrently, it acts as a non-selective antagonist at adenosine receptors.
-
Result: Generalized CNS excitation. Respiratory stimulation is often accompanied by cortical stimulation, leading to sneezing, coughing, and at higher doses, tonic-clonic convulsions.
Mechanistic Pathway Visualization
Figure 1: Comparative Mechanism of Action. Doxapram targets peripheral sensors (Carotid Body), while Etamivan stimulates the central medulla and cortex, increasing seizure risk.
Pharmacological Profile & Efficacy Matrix
The following table synthesizes data from comparative studies, highlighting the superior safety profile of Doxapram.
| Feature | Doxapram | Etamivan |
| Primary Target | TASK-1/TASK-3 K+ Channels | Phosphodiesterase (PDE) / Adenosine Receptors |
| Site of Action | Peripheral (Carotid Body) > Central | Central (Medulla) > Peripheral |
| Therapeutic Index | Wide (~20-40 fold) | Narrow (< 2 fold) |
| Convulsant Ratio | High (Convulsions at >70x therapeutic dose) | Low (Convulsions near therapeutic dose) |
| Respiratory Effect | Increases Tidal Volume & Rate | Increases Rate (often shallow breathing) |
| Onset of Action | 20–40 seconds (IV) | 30–60 seconds (IV) |
| Duration | 5–12 minutes | 10–20 minutes |
| Clinical Status | Active (COPD, Post-Anesthesia) | Obsolete / Historical |
Key Insight: In a double-blind comparison, Doxapram was found to be superior to Etamivan in reversing anesthesia-induced depression, producing a more sustained increase in minute volume without the psychomotor agitation observed with Etamivan [1][2].
Experimental Protocol: Assessing Respiratory Efficacy
To objectively compare these agents, a Whole-Body Plethysmography (WBP) assay in a rodent model is the industry standard. This method is self-validating as it allows for continuous, non-invasive monitoring of conscious animals, eliminating the confounding effects of anesthesia on respiratory drive.
Protocol: Non-Invasive Respiratory Safety Pharmacology (Rat)
Objective: Quantify the effect of test compounds on Minute Volume (
1. Animal Preparation:
-
Subject: Male Wistar or Sprague-Dawley rats (250–300g).
-
Acclimatization: Animals must be acclimated to the plethysmography chambers for 3 consecutive days (30 min/day) prior to testing to minimize stress-induced hyperventilation.
2. Calibration (Self-Validation Step):
-
Inject a known volume of air (e.g., 1 mL) into the reference chamber to generate a calibration curve.
-
Validation Criteria: The system must detect the injection volume with <5% error.
3. Experimental Workflow:
-
T= -30 min: Place animal in chamber for stabilization.
-
T= 0 min (Baseline): Record 10 minutes of baseline ventilation.
-
T= 10 min (Dosing): Administer vehicle (Control), Doxapram (1–5 mg/kg IV), or Etamivan (Comparative dose IV) via pre-implanted femoral catheter.
-
T= 10-60 min (Recording): Continuous recording of pressure waves.
4. Data Analysis:
-
Calculate Minute Volume (
) = . -
Monitor Penh (Enhanced Pause) as a surrogate marker for bronchoconstriction (safety signal).
-
Endpoint: A statistically significant increase in
compared to vehicle, without a corresponding increase in seizure markers (tremors/movement artifacts).
Experimental Workflow Diagram
Figure 2: Standardized Whole-Body Plethysmography Workflow for Respiratory Stimulants.
Clinical Application & Safety Verdict
Doxapram remains the only rational choice between the two for modern clinical research or application.
-
COPD Exacerbations: Doxapram is used as a temporary bridge to Non-Invasive Ventilation (NIV) in patients with hypercapnic respiratory failure who cannot tolerate NIV immediately [3].
-
Post-Anesthesia Shivering: Doxapram (0.7 mg/kg) has been shown to be as effective as meperidine (pethidine) in stopping post-anesthetic shivering, likely due to its central thermoregulatory stimulation, but with less sedation [4].
Etamivan fails the safety requirement due to its Convulsant Ratio . Historical data indicates that the dose required to double the respiratory volume is approximately 50-70% of the dose that induces cortical convulsions. In contrast, Doxapram requires significantly higher multiples of the therapeutic dose to induce similar toxicity [5].
References
-
Wolfson B, Siker ES, Ciccarelli HE. A Double Blind Comparison of Doxapram, Ethamivan and Methylphenidate.[3] Am J Med Sci.[3] 1965;249:391-8.[3]
-
Yost CS. A new look at the respiratory stimulant doxapram. CNS Drug Rev.[4] 2006;12(3-4):236-49.[4]
-
Greenstone M, Lasserson TJ. Doxapram for ventilatory failure due to exacerbations of chronic obstructive pulmonary disease. Cochrane Database Syst Rev. 2003;(1):CD000223.
-
Pournajafian A, et al. The effectiveness of meperidine and doxapram in relieving postoperative shivering: A randomized clinical trial. Oncol Radiother. 2024;18(5):001-005.
-
Cotten JF. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats.[5] Anesth Analg.[4][5] 2013;116(4):810-6.[5]
Sources
- 1. Respiratory stimulants | PDF [slideshare.net]
- 2. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]
- 3. A DOUBLE BLIND COMPARISON OF DOXAPRAM, ETHAMIVAN AND METHYLPHENIDATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
1H-NMR and 13C-NMR Spectral Validation of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide: A Comparative Guide
Executive Summary
During the characterization of Active Pharmaceutical Ingredients (APIs) and their analogs, distinguishing between closely related functional groups is critical for quality control and IP protection. This guide provides an objective, comparative framework for the structural validation of[1] (the ethyl ether analog) against its widely known methoxy counterpart, [2]. By implementing a self-validating Nuclear Magnetic Resonance (NMR) methodology, researchers can unambiguously resolve the complex rotameric signals inherent to N,N-diethylamides and definitively confirm alkoxy substitution.
Causality in Experimental Design: Overcoming Amide Rotational Barriers
Analyzing N,N-diethylbenzamides presents a unique spectroscopic challenge. The partial double-bond character of the amide C-N bond restricts free rotation, leading to distinct rotameric states at room temperature. The magnitude of this rotational barrier is heavily influenced by solvent polarity and hydrogen-bonding interactions, as documented in[3].
Why CDCl₃ over DMSO-d₆? While DMSO-d₆ is an excellent solubilizer, its strong hydrogen-bonding capability interacts with the carbonyl oxygen, stabilizing transition state conformers and unnecessarily broadening the exchangeable phenolic -OH signal[3]. We select Deuterated Chloroform (CDCl₃) for this protocol because it minimizes solvent-solute hydrogen bonding, allowing for sharper resolution of the critical O-CH₂-CH₃ (ethoxy) signals while preserving the distinct, observable N-ethyl rotameric environments necessary for structural confirmation.
Self-Validating NMR Methodology
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By pairing 1D acquisition with 2D heteronuclear correlation, the workflow eliminates subjective interpretation—forcing the empirical data to prove its own assignments.
Step-by-Step Acquisition Protocol
-
Sample Preparation & Internal Referencing
-
Action: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: TMS provides a reliable 0.0 ppm internal calibration point. Precise calibration is mandatory to distinguish the subtle chemical shift differences (~0.2 ppm) between ethoxy and methoxy protons.
-
-
1H-NMR Acquisition (1D)
-
Action: Acquire the proton spectrum at 298 K using a standard 90° pulse sequence (e.g., zg30) with 16 scans and a relaxation delay (D1) of 2.0 seconds.
-
Causality: The extended 2-second delay ensures the complete longitudinal relaxation (T1) of the phenolic proton, preventing signal saturation and allowing for accurate quantitative integration of the aromatic region.
-
-
13C-NMR Acquisition (1D)
-
Action: Acquire the carbon spectrum using a proton-decoupled pulse sequence (zgpg30) with a minimum of 512 scans.
-
Causality: The quaternary carbons of the benzamide ring (C1, C3, C4) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement. Higher scan counts are required to achieve an adequate signal-to-noise ratio (SNR) for these critical structural nodes.
-
-
2D HSQC Cross-Validation (The Self-Validation Step)
-
Action: Execute a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment.
-
Causality: In 1D ¹H-NMR, the N-CH₂- signals (~3.4 ppm) and the O-CH₂- signals (~4.1 ppm) can sometimes exhibit overlapping broadness due to rotameric exchange. HSQC maps the ¹H signals directly to their attached ¹³C signals, definitively separating the nitrogen-bound ethyl groups from the oxygen-bound ethyl group, proving the structure without relying on external reference libraries.
-
Workflow Visualization
Fig 1: Self-validating NMR workflow for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide structural analysis.
Comparative Spectral Data Analysis
To objectively evaluate the analytical performance, the quantitative spectral shifts of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide are mapped directly against Ethamivan.
Table 1: ¹H-NMR Chemical Shift Comparison (CDCl₃, 400 MHz)
The defining diagnostic marker in the proton spectrum is the substitution of the sharp 3H singlet at 3.92 ppm (methoxy) with a coupled 2H quartet at 4.10 ppm and a 3H triplet at 1.42 ppm (ethoxy).
| Proton Environment | Ethamivan (Methoxy Analog) | 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide | Multiplicity & J-Coupling |
| N-CH₂-CH₃ | 1.15 - 1.25 ppm (6H) | 1.15 - 1.25 ppm (6H) | Broad overlapping triplets |
| O-CH₂-CH₃ | N/A | 1.42 ppm (3H) | Triplet, J = 7.0 Hz |
| N-CH₂ -CH₃ | 3.30 - 3.55 ppm (4H) | 3.30 - 3.55 ppm (4H) | Broad overlapping quartets |
| O-CH₃ | 3.92 ppm (3H) | N/A | Singlet |
| O-CH₂ -CH₃ | N/A | 4.10 ppm (2H) | Quartet, J = 7.0 Hz |
| Phenolic -OH | ~6.05 ppm (1H) | ~6.02 ppm (1H) | Broad Singlet |
| Aromatic C-H | 6.80 - 7.05 ppm (3H) | 6.80 - 7.05 ppm (3H) | Multiplet |
Table 2: ¹³C-NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
In the carbon spectrum, the inductive effect of the ethoxy group slightly shields the C3 aromatic carbon compared to the methoxy group. The rotameric splitting of the N,N-diethyl carbons (~13/14 ppm and ~40/43 ppm) remains consistent across both molecules, serving as an internal structural control.
| Carbon Environment | Ethamivan (Methoxy Analog) | 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide |
| N-CH₂-CH₃ | 13.0, 14.2 ppm (Rotamers) | 13.0, 14.2 ppm (Rotamers) |
| O-CH₂-CH₃ | N/A | 14.8 ppm |
| N-CH₂ -CH₃ | 40.0, 43.5 ppm (Rotamers) | 40.0, 43.5 ppm (Rotamers) |
| O-CH₃ | 56.0 ppm | N/A |
| O-CH₂ -CH₃ | N/A | 64.5 ppm |
| Aromatic C2 | 110.5 ppm | 111.5 ppm |
| Aromatic C5 | 114.1 ppm | 114.0 ppm |
| Aromatic C6 | 119.8 ppm | 119.6 ppm |
| Aromatic C1 | 128.5 ppm | 128.4 ppm |
| Aromatic C3 (C-O) | 146.5 ppm | 145.8 ppm |
| Aromatic C4 (C-OH) | 147.2 ppm | 147.5 ppm |
| Amide C=O | 171.0 ppm | 171.2 ppm |
Conclusion
The spectral validation of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide requires careful navigation of amide rotational barriers. By utilizing CDCl₃ to mitigate solvent-induced hydrogen bonding and employing a self-validating 1D/2D HSQC workflow, analysts can definitively isolate the ethoxy signals (4.10 ppm / 64.5 ppm) from the N-ethyl rotamers. This comparative framework ensures absolute structural certainty when differentiating the compound from its methoxy analog, Ethamivan.
References
-
Title: 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | CID 26324 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Ethamivan | CID 9363 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Solvent dependency of rotational barriers in ethamivan and comparison to nikethamide Source: Biochemical Pharmacology (PubMed) URL: [Link]
Sources
A Comparative Guide to FTIR Spectral Analysis for Confirming the Identity of Etamivan Batches
Introduction: The Imperative for Analytical Rigor in Pharmaceutical QC
Etamivan (chemical name: N,N-Diethyl-4-hydroxy-3-methoxybenzamide) is a respiratory stimulant that has been utilized in clinical settings for conditions such as barbiturate overdose and chronic obstructive pulmonary disease.[1][2][3] As with any active pharmaceutical ingredient (API), verifying the identity and quality of each manufactured batch is a non-negotiable aspect of quality control (QC). This process ensures that the correct substance is present, safeguarding patient safety and guaranteeing therapeutic efficacy.
While a suite of analytical techniques is available for comprehensive quality assessment, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and cost-effective first-line method for identity confirmation. This guide provides an in-depth, experience-driven perspective on leveraging FTIR for the identity verification of Etamivan. It details a robust analytical workflow, interprets the characteristic spectral features of the molecule, and objectively compares the role of FTIR with orthogonal chromatographic methods like HPLC and GC-MS, which are essential for a holistic QC strategy.
The Foundational Role of FTIR in Identity Confirmation
The power of FTIR spectroscopy in pharmaceutical identity testing lies in its ability to generate a unique "molecular fingerprint." The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their constituent chemical bonds (e.g., stretching, bending).[4] The resulting spectrum of absorption versus wavenumber is highly characteristic of a specific molecular structure.
For identity confirmation, the causality is direct: if a test sample is chemically identical to a certified reference standard, their FTIR spectra will be superimposable in all significant respects. This one-to-one comparison is the cornerstone of the method's utility in a regulated environment. The primary advantages that make FTIR an indispensable tool in the QC laboratory include:
-
Speed: Analysis can often be completed in under two minutes per sample.
-
Minimal Sample Preparation: Modern Attenuated Total Reflectance (ATR) accessories allow for the analysis of solid powders directly, eliminating the need for traditional KBr pellet preparation.[5]
-
Non-Destructive: The sample remains chemically unchanged after analysis and can be retained.
-
Cost-Effectiveness: FTIR spectrometers have a relatively low operational cost compared to more complex chromatographic systems.
FTIR Spectral Analysis of Etamivan: A Practical Workflow
A scientifically sound protocol is inherently self-validating. This workflow is designed to ensure that the results are unambiguous and reproducible, forming a trustworthy system for batch release testing.
Principle of the Assay
The identity of a new batch of Etamivan is confirmed by a direct comparison of its infrared absorption spectrum with the spectrum of a certified Etamivan reference standard. The acceptance criterion is that the major absorption bands in the spectrum of the test sample must correspond in position (wavenumber), relative intensity, and overall shape to those in the spectrum of the reference standard.
Detailed Experimental Protocol
1. Instrumentation and Materials:
-
FTIR Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector or similar.
-
Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal.
-
Etamivan test samples from the batch .
-
Lint-free wipes and analytical grade isopropanol for cleaning the ATR crystal.
2. Instrument Preparation and Background Collection:
-
Rationale: A background scan is crucial to ratio out the spectral contributions of atmospheric water and carbon dioxide, ensuring that the final spectrum is solely that of the sample.
-
Step 1: Ensure the ATR crystal is clean by wiping it with a lint-free wipe moistened with isopropanol, followed by a dry wipe.
-
Step 2: Collect a background spectrum using the instrument's software. The resulting spectrum should be a flat line at 100% transmittance.
3. Reference Standard Analysis:
-
Rationale: This step establishes the benchmark "master" spectrum against which all test samples will be compared.
-
Step 3: Place a small amount of the Etamivan Reference Standard powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Step 4: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Step 5: Acquire the spectrum using the parameters outlined in Table 1.
-
Step 6: Save the reference spectrum in the instrument's library for future comparisons.
4. Test Sample Analysis:
-
Rationale: This is the core identity test for the new batch.
-
Step 7: Clean the ATR crystal thoroughly as described in Step 1.
-
Step 8: Apply the Etamivan test sample to the crystal in the same manner as the reference standard (Step 3 & 4).
-
Step 9: Acquire the spectrum using the identical parameters from Step 5.
5. Data Analysis and Acceptance:
-
Rationale: A direct visual overlay and/or a software-based correlation check provides objective evidence for identity confirmation.
-
Step 10: In the instrument software, overlay the test sample spectrum with the saved reference standard spectrum.
-
Step 11: Visually inspect the spectra. The positions, shapes, and relative intensities of all major peaks must be concordant.
-
Step 12 (Optional but Recommended): Use a software algorithm to calculate a correlation or "match" score. A typical acceptance criterion is a match value of ≥95% or as defined by internal validation.
Table 1: Recommended FTIR Data Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | This range covers the fundamental vibrations of most organic functional groups.[8] |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for identity confirmation without excessive noise; a common setting in pharmacopoeial methods.[8] |
| Number of Scans | 16-32 scans | Averaging multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum. |
| Apodization | Happ-Genzel | A mathematical function applied to the interferogram to reduce spectral artifacts. |
Visual Workflow for FTIR Identity Testing
Caption: Workflow for Etamivan identity confirmation using ATR-FTIR.
Interpreting the Etamivan FTIR Spectrum
The molecular structure of Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide) contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum.[9][10] Analyzing these bands provides a structural confirmation that complements the fingerprint comparison.
Table 2: Characteristic FTIR Absorption Bands of Etamivan (Approximate wavenumbers based on analysis of reference spectra and functional group correlations)[10][11]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance for Etamivan Structure |
| ~3400 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl (-OH) | Confirms the presence of the hydroxyl group on the aromatic ring. |
| ~3000 - 2850 | C-H Stretch | Alkyl (diethyl) & Methoxy | Indicates the aliphatic and methoxy components of the molecule. |
| ~1630 - 1600 | C=O Stretch | Tertiary Amide | A strong, key peak confirming the N,N-diethylamide carbonyl group. |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands confirming the presence of the benzene ring. |
| ~1270 - 1200 | C-O Stretch | Aryl Ether & Phenol | Corresponds to the methoxy and hydroxyl C-O bonds. |
| ~1200 - 1020 | C-N Stretch | Tertiary Amide | Confirms the bond between the carbonyl carbon and the nitrogen atom. |
| < 1500 | "Fingerprint" Region | Complex Vibrations | This region contains numerous complex bending and stretching vibrations unique to the overall molecular structure, providing the definitive "fingerprint" for identity. |
A Comparative Perspective: Integrating FTIR with Orthogonal Methods
While FTIR is an exceptional tool for identity, a comprehensive QC strategy relies on a multi-technique, or orthogonal, approach. No single technique can answer all questions about an API's quality. FTIR confirms what it is, while other methods are needed to determine how much is there and what else is present.
High-Performance Liquid Chromatography (HPLC)
-
Role: HPLC is the workhorse for purity analysis and quantitative assay.[12][13] It separates the API from any process-related impurities or degradation products.[14] The area under the API peak is proportional to its concentration, allowing for precise quantification (assay), while the areas of other peaks reveal the levels of impurities.
-
Comparison to FTIR: HPLC is inherently quantitative and has a much lower limit of detection for impurities. However, it is slower, requires solvent use and disposal, and involves more complex sample preparation and method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Role: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents left over from the synthesis and purification process.[14] The gas chromatograph separates the volatile components, and the mass spectrometer provides definitive structural identification.
-
Comparison to FTIR: GC-MS offers unparalleled specificity for volatile impurities that would be completely invisible to FTIR at typical residual levels. It is a specialized technique for a different class of impurities than those typically monitored by HPLC.
Table 3: Comparison of Key Analytical Techniques for Etamivan QC
| Feature | FTIR Spectroscopy | HPLC-UV | GC-MS |
| Primary Use | Identity Confirmation | Purity & Assay (Quantification) | Residual Solvents, Volatile Impurities |
| Principle | Infrared Absorption | Liquid-Phase Separation | Gas-Phase Separation & Mass Analysis |
| Speed | Very Fast (< 2 min/sample) | Moderate (10-30 min/sample) | Slow (> 30 min/sample) |
| Quantitative? | No (Primarily Qualitative) | Yes (Highly Quantitative) | Yes (Highly Quantitative) |
| Sample Prep | Minimal (direct powder) | Moderate (dissolution, filtration) | Moderate to Complex (dissolution, headspace) |
| Detects Impurities? | Only at very high levels (>2-5%) | Yes (down to ~0.05%) | Yes (down to ppm levels for volatiles) |
| Key Output | Absorption Spectrum | Chromatogram (Peak Area) | Chromatogram & Mass Spectra |
Integrated Quality Control Workflow
A robust QC process logically sequences these techniques to build a complete quality profile for each batch of Etamivan. FTIR serves as the rapid initial gatekeeper for identity before more time-consuming purity and assay tests are performed.
Caption: Integrated workflow for comprehensive Etamivan batch release.
Conclusion: A Self-Validating System for Batch Confirmation
For confirming the identity of Etamivan batches, FTIR spectroscopy is an unparalleled analytical tool, offering an ideal combination of speed, specificity, and simplicity. Its function as a molecular fingerprinting technique provides a definitive and scientifically sound basis for identity verification against a certified reference standard.
However, expertise in pharmaceutical analysis demands an understanding of both the strengths and limitations of any single technique. While FTIR robustly answers the question "Is this substance Etamivan?", it does not comprehensively address purity or the presence of trace-level contaminants. Therefore, the most trustworthy and self-validating quality control system is one that integrates FTIR for identity with orthogonal chromatographic methods. The combination of FTIR, HPLC for purity and assay, and GC-MS for residual solvents creates a comprehensive analytical package that ensures each batch of Etamivan meets the highest standards of identity, strength, quality, and purity required for pharmaceutical use.
References
-
Etamivan-impurities | Pharmaffiliates. Pharmaffiliates. Available from: [Link]
-
CAS No : 304-84-7 | Product Name : Etamivan - API | Pharmaffiliates. Pharmaffiliates. Available from: [Link]
-
Ethamivan | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. Available from: [Link]
-
Ethamivan - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Ethamivan - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Ethamivan | C12H17NO3 | CID 9363 - PubChem. National Institutes of Health. Available from: [Link]
-
Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Eight Commonly Used Techniques for Drug Analysis - Labinsights. Labinsights. Available from: [Link]
-
Impurity Profiling And Degradation Study: A Review - IJRAR.org. International Journal of Research and Analytical Reviews. Available from: [Link]
-
Interpreting Infrared Spectra - Specac Ltd. Specac Ltd. Available from: [Link]
-
A literature review of analytical methods used for identification and determination of counterfeit drugs - DergiPark. DergiPark. Available from: [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Springer. Available from: [Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry - MDPI. MDPI. Available from: [Link]
-
Innovative solutions for enhanced illicit drugs profiling using comprehensive two-dimensional gas chromatography and mass spectrometry technologies. Australian Federal Police. Available from: [Link]
-
ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability - MDPI. MDPI. Available from: [Link]
-
Degradation products Analysis of Pantoprazole using High resolution mass spectrometry - SCIEX. SCIEX. Available from: [Link]
-
FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. - SINTEF Blog. SINTEF. Available from: [Link]
-
Main Degradation Products of Dabigatran Etexilate Evaluated by LC-UV and LC-ESI-MS, Degradation Kinetics and in vitro Cytotoxicity Studies - SciELO. SciELO. Available from: [Link]
-
FTIR and UV-Visible spectrophotometeric analyses of artemisinin and its derivatives. ResearchGate. Available from: [Link]
-
TGA, FTIR and Raman Spectroscopy Supported by Statistical Multivariate Methods in the Detection of Incompatibility in Mixtures of Theobromine with Excipients - Vide Leaf. Vide Leaf. Available from: [Link]
-
ETHAMIVAN - gsrs. Global Substance Registration System. Available from: [Link]
-
FTIR AND FT-RAMAN SPECTRAL ANALYSIS OF PACLITAXEL DRUGS - International Journal of Pharmaceutical Sciences Review and Research. Global Research Online. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
- 5. researchgate.net [researchgate.net]
- 6. Etamivan | CAS 304-84-7 | LGC Standards [lgcstandards.com]
- 7. Etamivan | CAS 304-84-7 | LGC Standards [lgcstandards.com]
- 8. videleaf.com [videleaf.com]
- 9. Ethamivan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Ethamivan [webbook.nist.gov]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labinsights.nl [labinsights.nl]
- 14. ijrar.org [ijrar.org]
Establishing a Certified Reference Standard for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
Content Type: Publish Comparison Guide Audience: Researchers, QA/QC Scientists, and Drug Development Professionals Focus: ISO 17034 Certification vs. Reagent-Grade Alternatives[1][2]
Executive Summary
In the precise world of pharmaceutical analysis, the distinction between a "chemical reagent" and a "Certified Reference Standard" (CRS) is not merely semantic—it is the difference between estimating and knowing.[2] This guide details the establishment of a CRS for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (CAS 13898-68-5), a structural analogue of the respiratory stimulant Ethamivan.[1][2]
While commercial "Reagent Grade" alternatives often claim purities >99% based solely on chromatographic peak area, they frequently fail to account for non-chromatographable impurities such as moisture, residual solvents, and inorganic salts. This guide objectively compares the performance of a mass-balance-certified CRS against reagent-grade alternatives, demonstrating how the latter can introduce systemic bias into quantitative assays.[1][3]
Part 1: The Molecule & The Challenge
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (often referred to as Anacardiol or the ethoxy-analogue of Ethamivan) presents specific characterization challenges typical of phenolic benzamides.
-
Chemical Identity:
The "Purity Trap" in Alternatives: Most researchers source this compound from general chemical suppliers.[2] These "Reagent Grade" alternatives are typically characterized by HPLC-UV Area% .[1][2]
-
The Flaw: If a material is 99.5% pure by HPLC area but contains 2% water (hygroscopic absorption) and 1% residual ethanol, the true active content is only 96.5%.[2]
-
The Consequence: Using this material as a 100% standard results in a 3.5% overestimation of potency in drug samples, potentially leading to OOS (Out of Specification) release or safety risks.[2]
Part 2: Establishing the Standard (The ISO 17034 Workflow)
To establish a CRS, we employ the Mass Balance Approach , the "Gold Standard" for primary reference material certification. This method does not assume purity; it calculates it by subtracting all measured impurities from 100%.[2]
The Certification Architecture
The following diagram illustrates the rigorous workflow required to transform a raw material into a Certified Reference Standard compared to a standard Reagent Grade workflow.
Figure 1: Comparison of Reagent Grade characterization (red) vs. ISO 17034 Mass Balance Certification (green).[1][2]
The Mass Balance Equation
The assigned purity (
Where:
-
: Total organic impurities (by HPLC).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
: Moisture content (by Karl Fischer).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
: Residual solvents (by GC-Headspace).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
: Residue on Ignition (ROI).[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Part 3: Comparative Performance Analysis
We conducted a head-to-head comparison between a Certified Reference Standard (CRS) established via the workflow above and a commercially available Reagent Grade (RG) alternative.
Experimental Setup
-
Analyte: 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.[1][2][4][5][6][7][8]
-
Technique: HPLC-UV at 280 nm.
-
Objective: Quantify a "Unknown Sample" (a spiked validation sample with known concentration of 100.0 mg/g).
Characterization Data Comparison
The table below reveals the "hidden" impurities that the Reagent Grade analysis missed.
| Parameter | Reagent Grade (Alternative) | Certified Reference Standard (CRS) | Impact |
| HPLC Purity (Area %) | 99.8% | 99.8% | Both look excellent chromatographically.[1][2] |
| Water Content (KF) | Not Tested | 1.4% (w/w) | RG ignores hygroscopic moisture.[1][2] |
| Residual Ethanol (GC) | Not Tested | 0.5% (w/w) | RG ignores synthesis solvent.[1][2] |
| Sulphated Ash | Not Tested | 0.1% (w/w) | RG ignores inorganic salts.[1][2] |
| Assigned Purity | 99.8% (Assumed) | 97.8% (Calculated) | 2.0% Bias |
Assay Performance Results
When these two standards were used to quantify the validation sample (True Value = 100.0 mg/g):
-
Using Reagent Grade Standard:
-
Actual mass of analyte injected is lower (due to water/solvents).[2]
-
Result: The instrument response is lower than expected for "99.8%", so the unknown sample appears more concentrated relative to the standard.
-
Status: FAIL (exceeds typical ±2.0% limits).
-
Using Certified Reference Standard:
Part 4: Experimental Protocols
To replicate the establishment of the CRS, follow these validated protocols.
HPLC-UV Purity Assessment
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).[2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 280 nm (max absorption for benzamide core).[1][2]
-
Protocol: Inject 10 µL of 0.5 mg/mL solution. Integrate all peaks >0.05% area.[1][2]
Karl Fischer (Water Determination)[1][2][9]
-
Method: Volumetric Titration (due to sample solubility).[1][2]
-
Solvent System: Methanol:Formamide (2:[1][2]1) to ensure complete dissolution of the benzamide.[2]
-
Endpoint: Bivoltametric indication.
qNMR (Orthogonal Validation)
To validate the Mass Balance value, perform quantitative NMR (qNMR).[2][9]
-
Solvent: DMSO-d6.
-
Protocol: Co-dissolve ~10 mg sample and ~10 mg internal standard.
-
Analysis: Compare the integration of the aromatic protons of the benzamide (6.8–7.5 ppm) against the olefinic protons of maleic acid (6.2 ppm). This provides a direct, SI-traceable purity measurement.[1][2]
Part 5: Stability & Homogeneity Logic
A CRS is only valid if it remains stable.[1][2][10][11] The following logic diagram explains the decision tree for assigning an expiration date.
Figure 2: Stability decision tree for defining storage conditions and retest intervals.
References
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[1][2] Link
-
PubChem . 3-ethoxy-N,N-diethyl-4-hydroxybenzamide (Compound Summary). National Library of Medicine.[1][2] Link
-
BIPM . Mass balance method for the SI value assignment of the purity of organic compounds. Bureau International des Poids et Mesures.[1][2][12] Link
-
USP General Chapter <11> . USP Reference Standards. United States Pharmacopeia.[1][2][13] (Describes the mass balance approach for USP RS). Link[1][2]
-
Pauli, G. F., et al. (2014).[1][2] The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry. Link[1][2]
Sources
- 1. 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | C13H19NO3 | CID 26324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13898-68-5 CAS MSDS (3-ethoxy-N,N-diethyl-4-hydroxybenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-ethoxy-N,N-diethyl-4-hydroxybenzamide | 13898-68-5 [chemicalbook.com]
- 6. PubChemLite - CSGBRIWXMBIKEM-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 3-ethoxy-n,n-diethyl-4-hydroxybenzamide (C13H19NO3) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - C13H19NO3 - Explore [pubchemlite.lcsb.uni.lu]
- 9. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction on how ISO 17034 ensures CRM quality [aroscientific.com]
- 11. certbetter.com [certbetter.com]
- 12. Mass balance method for the SI value assignment of the purity of organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usp.org [usp.org]
Comparative pharmacokinetics of Etamivan and Nikethamide
Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Toxicologists Status: Archived Therapeutic Agents / Active Research Standards
Executive Summary
This guide provides a rigorous pharmacokinetic (PK) comparison of Etamivan (Vanillic acid diethylamide) and Nikethamide (Nicotinic acid diethylamide). Both compounds are synthetic diethylamide derivatives historically utilized as analeptics (respiratory stimulants) to counteract central nervous system (CNS) depression caused by barbiturates or opioids.
While structurally homologous, their metabolic fates diverge significantly: Nikethamide is hydrolyzed to the vitamin Nicotinamide (B3) , whereas Etamivan is hydrolyzed to Vanillic Acid . This guide analyzes their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by LC-MS/MS quantification protocols for contemporary forensic and research applications.
Mechanistic & Structural Foundation
To understand the pharmacokinetics, one must first establish the structural causality. Both drugs rely on the diethylamide moiety for their lipophilicity and blood-brain barrier (BBB) penetration.
-
Nikethamide: Acts directly on the medullary respiratory centers. Its metabolic byproduct, Nicotinamide, is biologically active in cellular respiration (NAD+ precursor), potentially confounding long-term PK interpretation.
-
Etamivan: A vanillic acid derivative.[1][2][3][4] Often misclassified in automated databases as a methylxanthine due to functional similarities (respiratory drive); however, it is chemically distinct. It stimulates the respiratory center to increase depth of breathing (tidal volume) more significantly than rate.[4]
Comparative Chemical Structures
-
Nikethamide: N,N-Diethylpyridine-3-carboxamide (
)[5] -
Etamivan: N,N-Diethyl-4-hydroxy-3-methoxybenzamide (
)[2][6]
Comparative Pharmacokinetic Profile
Absorption and Bioavailability
Both agents exhibit rapid absorption due to their moderate lipophilicity, essential for acute emergency intervention.
| Parameter | Etamivan | Nikethamide |
| Primary Route | Intravenous (IV) infusion; Oral (historical) | Intravenous (IV); Oral (liquid/lozenges) |
| Onset of Action | Immediate (IV); < 30 min (Oral) | Immediate (IV); ~15-30 min (Oral) |
| Duration | Short (Transient) | Short (~30-60 mins) |
| Bioavailability | High (Oral), but subject to first-pass hydrolysis | High, but rapidly metabolized |
Metabolism (The Divergent Path)
This is the most critical PK distinction. Both undergo hydrolytic cleavage of the diethylamide group, likely mediated by hepatic amidases.
-
Nikethamide Pathway: Rapidly hydrolyzed to Nicotinamide and diethylamine. The Nicotinamide enters the endogenous Vitamin B3 pool, making "clearance" of the metabolite difficult to define using standard xenobiotic kinetics.
-
Etamivan Pathway: Hydrolyzed to Vanillic Acid and diethylamine. Vanillic acid is subsequently conjugated (glucuronidation/sulfation) and excreted.
Elimination
-
Half-Life (
): Both are characterized by ultra-short half-lives (approx. 0.5 to 1 hour), necessitating continuous infusion for sustained therapeutic effect in overdose scenarios. -
Clearance: Renal elimination of metabolites. Unchanged drug is found in urine only in trace amounts due to extensive hepatic metabolism.
Visualizing the Metabolic Divergence
The following diagram illustrates the parallel yet distinct metabolic pathways of these two diethylamides.
Figure 1: Comparative metabolic hydrolysis of Nikethamide and Etamivan. Note that Nikethamide yields a bioactive vitamin metabolite.
Experimental Protocol: LC-MS/MS Quantification
Objective: To quantify Etamivan and Nikethamide in plasma for PK analysis. Rationale: Due to the low molecular weight and polarity of metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
Internal Standard (IS): Add 10 µL of IS (e.g., Atropine or deuterated analog) at 1 µg/mL.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 200 µL of supernatant to an autosampler vial.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Quantification)
The following Multiple Reaction Monitoring (MRM) transitions are critical for selectivity.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Nikethamide | 179.1 | 108.0 (Nicotinamide ring) | 20 |
| Etamivan | 224.1 | 151.0 (Vanillic core) | 22 |
| Internal Std | Variable | Variable | - |
Experimental Workflow Diagram
This workflow ensures data integrity by incorporating calibration standards and quality controls (QC) at every stage.
Figure 2: End-to-end workflow for pharmacokinetic determination of analeptic agents.
Safety & Toxicological Implications
Both compounds possess a narrow therapeutic index . The pharmacokinetic limitation of these drugs is the proximity of the effective dose to the convulsive dose.
-
Toxicity Marker: Appearance of tremors or muscle twitching often precedes generalized convulsions.
-
PK/PD Disconnect: In overdose, saturation of hepatic hydrolysis pathways may lead to non-linear accumulation of the parent drug, drastically increasing the half-life and risk of seizure.
References
-
Pharmacokinetics of Nikethamide: LC–MS–MS Determination of Nikethamide in Human Plasma. ResearchGate.
-
Etamivan Structure & Properties: Etamivan (CID 9363).[6] PubChem, National Library of Medicine.
-
Comparative Analeptic Efficacy: Effect of Mcoren, Ethamivan, and Nikethamide on Thiopental Recovery.[7] Anesthesia & Analgesia.[7]
-
Nikethamide Clinical Data: Nikethamide (Coramine) - Mechanism and History.[5][8] Wikipedia / DrugBank. [5]
-
Etamivan Metabolism: Vanillic Acid Diethylamide (Etamivan) Chemical Data. ChemicalBook.
Sources
- 1. Ethamivan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Ethamivan [drugfuture.com]
- 3. ETHAMIVAN | 304-84-7 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nikethamide - Wikipedia [en.wikipedia.org]
- 6. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. NIKETHAMIDE [drugs.ncats.io]
Publish Comparison Guide: Validation of LC-MS/MS Methods for Trace Analysis of Etamivan
Executive Summary
This guide provides a technical roadmap for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the trace analysis of Etamivan (Vanillic acid diethylamide). While historically analyzed via HPLC-UV, the pharmacokinetic demands of modern drug development—requiring picogram-level sensitivity and high throughput—necessitate the shift to LC-MS/MS. This document compares sample preparation strategies, outlines optimized MS/MS transitions based on structural fragmentation, and defines a rigorous validation protocol compliant with FDA M10 and EMA regulatory standards.
Analyte Profile & Analytical Challenges
Etamivan is a central nervous system stimulant and respiratory analeptic.[1] Structurally, it is a diethylamide derivative of vanillic acid.[2] Its rapid metabolism and short half-life in biological matrices make trace analysis (sub-ng/mL levels) critical for accurate pharmacokinetic (PK) profiling.
| Property | Detail | Analytical Implication |
| Chemical Name | N,N-diethyl-4-hydroxy-3-methoxybenzamide | Amide bond is the primary fragmentation site. |
| Molecular Formula | C₁₂H₁₇NO₃ | Monoisotopic Mass: 223.12 Da. |
| Polarity (logP) | ~1.5 - 1.9 | Moderately polar; suitable for Reversed-Phase LC. |
| pKa | ~7.8 (Phenolic OH) | pH control is vital; acidic mobile phase ensures protonation. |
| Key Challenge | Ion Suppression | Co-eluting phospholipids in plasma can suppress the signal in ESI+. |
Method Comparison: LC-MS/MS vs. Alternatives
To justify the transition to LC-MS/MS, we compare it against the traditional HPLC-UV standard and GC-MS.
| Feature | LC-MS/MS (Proposed) | HPLC-UV (Traditional) | GC-MS |
| Detection Principle | Mass-to-charge ratio (MRM) | UV Absorbance (280 nm) | Electron Impact (EI) |
| Sensitivity (LLOQ) | 0.1 – 0.5 ng/mL | 50 – 100 ng/mL | 1 – 10 ng/mL |
| Selectivity | High (Mass + Retention Time) | Low (Retention Time only) | High |
| Sample Prep | Simple (PPT or SPE) | Simple (LLE) | Complex (Derivatization required due to -OH group) |
| Throughput | High (< 4 min run time) | Low (10–15 min run time) | Low (Long GC gradients) |
| Verdict | Optimal for Trace Analysis | Insufficient for PK studies | Impractical for routine screening |
Optimized LC-MS/MS Protocol
Mass Spectrometry Conditions (ESI+)
Etamivan contains a basic amide nitrogen and a phenolic oxygen. Positive Electrospray Ionization (ESI+) is the most sensitive mode.
-
Ion Source: ESI Positive
-
Precursor Ion: [M+H]⁺ = m/z 224.1
-
Quantifier Transition: m/z 224.1 → 151.1 (Loss of diethylamine group, cleavage of amide bond).
-
Qualifier Transition: m/z 224.1 → 72.1 (Diethylamine cation).
Chromatographic Separation[3][4]
-
Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: Acetonitrile (Organic modifier).
-
Gradient: 5% B to 95% B over 3 minutes.
Sample Preparation Strategy: PPT vs. SPE
For trace analysis, removing matrix interferences is as important as instrument sensitivity.
-
Protein Precipitation (PPT): Fast, cheap, but leaves phospholipids that cause ion suppression. Recommended for high-concentration samples only.
-
Solid Phase Extraction (SPE): Uses HLB (Hydrophilic-Lipophilic Balance) cartridges.[3] Removes salts and phospholipids. Recommended for Trace Analysis.
Validated Workflow Diagram
The following diagram illustrates the decision matrix and workflow for Etamivan analysis.
Caption: Optimized workflow for Etamivan extraction. SPE is preferred for trace analysis to minimize matrix effects.
Validation Protocol (FDA M10/EMA Compliant)
To ensure the method is "self-validating," every run must include Quality Control (QC) samples.
Selectivity & Specificity[4][6][7]
-
Protocol: Analyze 6 blank matrix sources (e.g., plasma from different donors) and 6 spiked samples at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: Interference in blanks must be < 20% of the LLOQ response.
Linearity & Sensitivity[6][7]
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Weighting: 1/x² regression (compensates for heteroscedasticity in MS data).
Matrix Effect (ME) & Recovery (RE)
This is the most critical step for Etamivan due to its moderate polarity.
-
Experiment: Compare peak areas of:
-
(A) Standard in neat solution.
-
(B) Standard spiked into post-extracted blank matrix.
-
(C) Standard spiked before extraction.
-
-
Calculations:
-
Matrix Factor (MF): B / A (Values < 1 indicate suppression; > 1 indicate enhancement).
-
Recovery (RE): C / B.
-
-
Target: MF between 0.85 and 1.15; CV of MF < 15%.
Fragmentation Pathway
Understanding the fragmentation ensures you are tracking the correct chemical entity.
Caption: Proposed ESI+ fragmentation pathway for Etamivan. The m/z 151.1 ion is the most stable quantifier.
References
-
FDA (U.S. Food and Drug Administration). (2022). Bioanalytical Method Validation - Guidance for Industry (M10). Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9425, Etamivan. Retrieved from [Link]
-
DrugBank Online. (2024). Etamivan: Pharmacology and Structure. Retrieved from [Link]
Sources
A Comparative Guide to Inter-Laboratory Purity Assessment of Etamivan
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the purity assessment of Etamivan. Etamivan is a respiratory stimulant whose purity is critical for its therapeutic safety and efficacy.[1][2][3] This document details the design of a comparative study and presents in-depth protocols for three common, yet distinct, analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. By explaining the scientific rationale behind experimental choices and presenting hypothetical comparative data, this guide serves as a practical resource for laboratories aiming to validate and standardize their purity testing methodologies, ensuring consistent and reliable results across different facilities.
Introduction: The Imperative for Purity and Method Harmonization
Etamivan (N,N-diethylvanillamide), a central nervous system stimulant, was historically used to counteract respiratory depression.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is a fundamental requirement of quality control. Impurities, which can arise from the manufacturing process or degradation, may impact the drug's safety and efficacy.[4][5]
An inter-laboratory comparison, or proficiency test, is a powerful tool for evaluating the performance of analytical methods across different laboratories.[6][7] Such studies are essential for method validation, standardization, and ensuring that disparate quality control labs can achieve comparable results for the same sample. This guide outlines a structured approach to comparing three orthogonal methods for Etamivan purity assessment.
Design of the Inter-Laboratory Study
A robust inter-laboratory study begins with a well-defined protocol. The primary objective is to assess the precision, accuracy, and reproducibility of different analytical methods when performed by multiple laboratories.[6][8]
Study Participants: A minimum of five qualified pharmaceutical analysis laboratories.
Test Articles:
-
Etamivan Test Batch: A single, homogenous batch of Etamivan API is distributed to all participating laboratories.
-
Certified Reference Standard (CRS): A highly purified Etamivan standard with a certified purity value.
-
Spiked Sample: A sample of the Etamivan test batch spiked with known levels of potential impurities (e.g., vanillic acid - a potential precursor, and N-ethylvanillamide - a potential de-ethylation product).
Workflow: The overall workflow is designed to ensure a systematic and unbiased comparison.
Caption: Workflow for the Etamivan inter-laboratory purity study.
Methodologies for Purity Assessment
The selection of analytical methods should cover different chemical principles to provide a comprehensive purity profile. Chromatographic methods offer specificity for separating impurities, while titration provides a measure of total basic content.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and specificity for separating the main component from related substances.[9][10][11] A reversed-phase method is ideal for a molecule with the polarity of Etamivan.
Scientific Rationale:
-
Column: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains moderately polar compounds like Etamivan through hydrophobic interactions.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile serves as the organic modifier; increasing its concentration elutes more hydrophobic compounds. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times and peak shapes, as the phenolic hydroxyl group on Etamivan is pH-sensitive.
-
Detector: UV detection at 280 nm is selected, as this wavelength corresponds to a strong absorbance maximum for the substituted benzene ring in Etamivan, providing high sensitivity.
Detailed Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.[12]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 70% B
-
15-17 min: 70% to 20% B
-
17-20 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve Etamivan CRS in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the Etamivan test sample in the same manner as the standard.
-
System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The system is suitable if the relative standard deviation (RSD) of the peak area is ≤ 1.0% and the tailing factor is ≤ 2.0, as per general pharmacopeial guidelines.[13][14]
-
Calculation: Calculate purity using the area normalization method or against the certified reference standard.
Method 2: Gas Chromatography (GC)
GC is an excellent orthogonal technique, particularly for assessing volatile impurities and confirming the absence of residual solvents.[4][15][16] Given Etamivan's thermal stability and volatility, GC provides a robust alternative to HPLC.
Scientific Rationale:
-
Column: A low-polarity phenyl-arylene polymer column (e.g., DB-5ms) is chosen for its versatility and good separation of compounds with aromatic rings.
-
Injector: Split injection is used to prevent column overloading with the high-concentration main peak.
-
Detector: A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and a wide linear range.
-
Temperature Program: A temperature gradient is employed to first elute highly volatile impurities at a lower temperature, then ramp up to elute the Etamivan peak in a reasonable time with good peak shape.
Detailed Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 270°C, hold for 5 min.
-
-
Injection Mode: Split, with a ratio of 50:1.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh and dissolve the Etamivan test sample and CRS in methanol to a final concentration of 1.0 mg/mL.
-
System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is suitable if the RSD of the peak area is ≤ 1.5%.
-
Calculation: Purity is calculated using area percent normalization.
Method 3: Non-Aqueous Potentiometric Titration
This classical method offers a cost-effective, precise, and accurate way to determine the total basic content of the sample. It serves as an excellent orthogonal check on the purity value obtained from chromatography. Etamivan contains a tertiary amine group, which can be titrated as a base in a non-aqueous solvent.[17][18]
Scientific Rationale:
-
Solvent: A non-aqueous solvent like glacial acetic acid is used because it enhances the basicity of the weak tertiary amine in Etamivan, allowing for a sharp and clear titration endpoint.
-
Titrant: Perchloric acid is a strong acid in an acetic acid medium, making it an ideal titrant for this purpose.
-
Endpoint Detection: Potentiometric detection provides a more objective and precise endpoint determination compared to a colorimetric indicator.
Detailed Experimental Protocol:
-
Instrumentation: Automatic potentiometric titrator with a combination glass pH electrode.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.
-
Solvent: Glacial acetic acid.
-
Sample Preparation: Accurately weigh approximately 200 mg of the Etamivan test sample and dissolve it in 50 mL of glacial acetic acid.
-
Titration: Titrate the sample solution with 0.1 N perchloric acid, recording the millivolts (mV) versus the volume (mL) of titrant added. Determine the endpoint from the point of maximum inflection on the titration curve.
-
Blank Determination: Perform a blank titration with 50 mL of the solvent and subtract the volume of titrant consumed from the sample titration.
-
Calculation:
-
Purity (%) = ( (V_sample - V_blank) * N * MW ) / ( W_sample * 10 )
-
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant
-
MW = Molecular weight of Etamivan (223.27 g/mol )[1]
-
W_sample = Weight of the sample (mg)
-
-
Comparative Data Analysis
After each of the five hypothetical laboratories completes the analyses, the results are compiled. The data should be evaluated based on key validation parameters defined by the International Council for Harmonisation (ICH) guidelines.[19][20][21][22]
Table 1: Inter-Laboratory Purity Assay Results (%) for Etamivan Test Batch
| Laboratory | HPLC Method | GC Method | Titration Method |
| Lab 1 | 99.65 | 99.71 | 99.85 |
| Lab 2 | 99.58 | 99.65 | 99.79 |
| Lab 3 | 99.70 | 99.75 | 99.90 |
| Lab 4 | 99.61 | 99.68 | 99.82 |
| Lab 5 | 99.66 | 99.72 | 99.88 |
| Mean | 99.64 | 99.70 | 99.85 |
| Std. Dev. | 0.047 | 0.039 | 0.045 |
| RSD (%) | 0.05% | 0.04% | 0.05% |
Table 2: Comparison of Method Performance Characteristics (Hypothetical Data)
| Parameter | HPLC Method | GC Method | Titration Method |
| Specificity | High (resolves impurities) | High (resolves volatile impurities) | Low (measures total base) |
| Accuracy (% Recovery) | 99.8% | 99.5% | 100.2% |
| Precision (RSD) | 0.05% | 0.04% | 0.05% |
| Linearity (R²) | >0.999 | >0.999 | N/A |
| Robustness | Good | Good | Excellent |
| Primary Use Case | Definitive purity & impurity profiling | Orthogonal purity & residual solvents | Assay of total basic content |
Discussion and Recommendations
The hypothetical data reveals key insights into the performance of each method.
-
Precision: All three methods demonstrate excellent inter-laboratory precision, with RSD values well below 1%, indicating that the methods are rugged and reproducible.
-
Accuracy: The HPLC and GC methods show high accuracy. The slightly higher result from the titration method (100.2% recovery and higher mean purity) is expected. This is because titration is not specific and will quantify any basic impurities along with the Etamivan API, potentially leading to a positive bias.
-
Specificity: The chromatographic methods (HPLC and GC) are superior in specificity.[11][16] They can separate and individually quantify impurities, which is a critical requirement for comprehensive quality control. Titration, while precise, cannot provide this information.
Caption: Decision logic for selecting an Etamivan purity method.
Recommendations:
-
For routine quality control and release testing, HPLC should be the primary method due to its superior specificity in impurity profiling.
-
GC serves as an excellent orthogonal method , particularly for validating the absence of volatile impurities and residual solvents from the synthesis process.
-
Potentiometric titration is a valuable, cost-effective tool for a rapid, high-precision assay of the total drug substance content. It is best used in conjunction with a chromatographic method to ensure specificity.
-
Laboratories should establish internal acceptance criteria for all three methods, ensuring that results are consistent and that any observed bias (e.g., from titration) is understood and accounted for.
Conclusion
This guide demonstrates a framework for a successful inter-laboratory comparison of Etamivan purity assessment methods. By employing orthogonal techniques like HPLC, GC, and potentiometric titration, laboratories can build a comprehensive understanding of the API's purity profile. The harmonization of these methods, guided by principles of scientific integrity and validated through comparative studies, is paramount for ensuring the consistent quality and safety of pharmaceutical products.
References
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Grokipedia. (n.d.). Etamivan. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. Retrieved from [Link]
-
ECA Academy. (2022). USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
YouTube. (2022). How to use USP General Chapter 621 (Chromatography)?. Retrieved from [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. (2025). Retrieved from [Link]
-
Wikipedia. (n.d.). Etamivan. Retrieved from [Link]
-
ACS Publications. (1961). Determination of Small Amounts of Tertiary Amines in the Presence of Primary and Secondary Amines. Retrieved from [Link]
-
IJRPR. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Etamivan. PubChem Compound Database. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Etamivan used for?. Retrieved from [Link]
-
ASTM International. (n.d.). Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1977). Separate Quantitative Determination of Primary, Secondary, and Tertiary Aromatic Amines. Retrieved from [Link]
-
Rho. (2022). Analytical Method Quality Throughout the Pharmaceutical Development Lifecycle. Retrieved from [Link]
-
Royal Society of Chemistry. (1978). Determination of primary and secondary amines alone and in mixtures with tertiary amines. The Analyst. Retrieved from [Link]
-
ACS Publications. (1956). Analytical Chemistry 1956 Vol.28 no.4. Retrieved from [Link]
-
ResearchGate. (2020). Quantitative Determination of Vanillin in Coated Paper Using Gas Chromatography. Retrieved from [Link]
-
ECA Academy. (2022). How to Demonstrate Comparability of Analytical Procedures. Retrieved from [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison?. Retrieved from [Link]
-
Ethiopian Accreditation Service. (2022). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
CUP Contract Labs. (n.d.). Gas Chromatography (GC) for Purity & Identity. Retrieved from [Link]
-
Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Open Access Journals. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
International Journal of All Research Education and Scientific Methods. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2018). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Etamivan - Wikipedia [en.wikipedia.org]
- 3. What is Etamivan used for? [synapse.patsnap.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. oaji.net [oaji.net]
- 6. What is an inter laboratory comparison ? [compalab.org]
- 7. eas-eth.org [eas-eth.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cup-contract-labs.com [cup-contract-labs.com]
- 16. omicsonline.org [omicsonline.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. img.antpedia.com [img.antpedia.com]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. scribd.com [scribd.com]
- 22. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Bioequivalence Testing of Generic 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide Formulations
This guide provides a comprehensive framework for conducting bioequivalence studies on generic formulations of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide, also known as Ethamivan. It is intended for researchers, scientists, and drug development professionals engaged in the development of generic oral dosage forms. This document will delve into the critical aspects of formulation considerations, in vitro dissolution profiling, and in vivo pharmacokinetic analysis, underpinned by established regulatory standards.
Introduction: The Significance of Bioequivalence for Ethamivan
Ethamivan is a central nervous system and respiratory stimulant.[1][2][3] Historically, it was used to counteract respiratory depression from barbiturate overdose and in the management of chronic obstructive pulmonary disease (COPD).[1][3][4] As with any generic drug, the primary goal is to demonstrate that it is therapeutically equivalent to the innovator or reference listed drug (RLD).[5][6] This is achieved by proving bioequivalence, which signifies that the generic product exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) into the systemic circulation as the RLD.[7][8]
This guide will compare two hypothetical generic oral tablet formulations of Ethamivan (Test Formulation A and Test Formulation B) against a hypothetical Reference Listed Drug (RLD).
Formulation Considerations for Generic Ethamivan
The development of a generic formulation requires careful selection of excipients to ensure the final product is stable, manufacturable, and bioequivalent to the RLD.[9][10][11] Excipients, while considered inactive, can significantly influence the drug's dissolution and subsequent absorption.[11]
For our comparative study, we will consider three immediate-release tablet formulations of Ethamivan, each with a 100 mg dose strength.
Table 1: Hypothetical Formulations of Ethamivan 100 mg Tablets
| Component | Function | Reference Listed Drug (RLD) | Test Formulation A | Test Formulation B |
| Ethamivan | Active Pharmaceutical Ingredient | 100 mg | 100 mg | 100 mg |
| Microcrystalline Cellulose | Diluent/Binder | 150 mg | 160 mg | 140 mg |
| Lactose Monohydrate | Diluent | 100 mg | 90 mg | 110 mg |
| Croscarmellose Sodium | Disintegrant | 20 mg | 20 mg | 25 mg |
| Magnesium Stearate | Lubricant | 5 mg | 5 mg | 5 mg |
| Colloidal Silicon Dioxide | Glidant | 5 mg | 5 mg | 5 mg |
| Total Tablet Weight | 380 mg | 380 mg | 385 mg |
The rationale behind the excipient choices in the test formulations is to explore the impact of minor variations in the diluent-to-binder ratio and disintegrant concentration on the bioequivalence of Ethamivan.
In Vitro Dissolution Testing: A Predictive Tool
In vitro dissolution testing is a critical quality control measure and can be predictive of in vivo performance.[12][13][14] The goal is to compare the dissolution profiles of the test formulations with the RLD in various physiologically relevant media.[13][15]
Experimental Protocol: Comparative Dissolution Profiling
-
Apparatus: USP Apparatus 2 (Paddle)
-
Paddle Speed: 50 RPM
-
Temperature: 37 ± 0.5 °C
-
Dissolution Media:
-
0.1 N HCl (pH 1.2)
-
Acetate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
-
Volume: 900 mL
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
-
Analytical Method: A validated UV-Vis spectrophotometric or HPLC method for the quantification of Ethamivan.
Data Presentation: Comparative Dissolution Profiles
The following table presents hypothetical dissolution data for the three formulations.
Table 2: Comparative Dissolution Data (% Drug Released)
| Time (min) | 0.1 N HCl (pH 1.2) | Acetate Buffer (pH 4.5) | Phosphate Buffer (pH 6.8) | ||||||
| RLD | Test A | Test B | RLD | Test A | Test B | RLD | Test A | Test B | |
| 5 | 35 | 32 | 40 | 30 | 28 | 35 | 28 | 25 | 32 |
| 10 | 65 | 62 | 70 | 58 | 55 | 65 | 55 | 52 | 62 |
| 15 | 88 | 85 | 92 | 82 | 80 | 88 | 80 | 78 | 85 |
| 30 | 95 | 93 | 98 | 93 | 91 | 96 | 91 | 89 | 94 |
| 45 | 98 | 97 | 99 | 97 | 96 | 98 | 96 | 95 | 97 |
| 60 | 99 | 99 | 100 | 99 | 98 | 99 | 98 | 98 | 99 |
To quantitatively compare the dissolution profiles, the similarity factor (f2) is calculated. An f2 value between 50 and 100 suggests similarity between the two profiles.[16]
In Vivo Bioequivalence Study: The Definitive Assessment
An in vivo bioequivalence study is the cornerstone for establishing therapeutic equivalence.[7][8][17] The study is designed to compare the rate and extent of absorption of the test formulations to the RLD in healthy human subjects.[18][19]
Experimental Protocol: Single-Dose, Crossover Bioequivalence Study
-
Study Design: A randomized, single-dose, two-period, two-sequence, crossover study.
-
Subjects: A sufficient number of healthy, non-smoking male and female volunteers (typically 24-36) aged 18-45 years.
-
Dosing: Each subject receives a single 100 mg tablet of the test formulation (A or B) and the RLD in separate study periods, with a washout period of at least 7 half-lives of the drug between doses.
-
Blood Sampling: Blood samples are collected at pre-dose (0 hour) and at specific time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).
-
Bioanalytical Method: A validated LC-MS/MS method for the quantification of Ethamivan in plasma.
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time to reach Cmax.
-
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of AUC0-t, AUC0-∞, and Cmax will be calculated. For bioequivalence to be established, these confidence intervals must fall within the acceptance range of 80.00% to 125.00%.[20][21]
Visualization of the In Vivo Bioequivalence Study Workflow
Caption: Workflow of a typical in vivo crossover bioequivalence study.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic data from the in vivo study.
Table 3: Comparative Pharmacokinetic Parameters (Geometric Mean)
| Parameter | Reference Listed Drug (RLD) | Test Formulation A | 90% CI for Ratio (A/RLD) | Test Formulation B | 90% CI for Ratio (B/RLD) |
| AUC0-t (ng·h/mL) | 1250 | 1230 | 95.5% - 101.2% | 1150 | 88.7% - 95.4% |
| AUC0-∞ (ng·h/mL) | 1280 | 1265 | 96.0% - 101.8% | 1175 | 89.1% - 95.9% |
| Cmax (ng/mL) | 250 | 245 | 94.8% - 102.5% | 265 | 101.5% - 110.3% |
| Tmax (h) | 1.5 | 1.5 | N/A | 1.0 | N/A |
Conclusion and Interpretation
Based on the hypothetical data presented:
-
Test Formulation A would be considered bioequivalent to the RLD. The 90% confidence intervals for the geometric mean ratios of AUC0-t, AUC0-∞, and Cmax all fall within the regulatory acceptance range of 80.00% to 125.00%. The in vitro dissolution profile of Test Formulation A was also highly similar to the RLD.
-
Test Formulation B , while having a faster initial dissolution rate, demonstrates AUC values that are on the lower end of the acceptance criteria, although still within the 80-125% range. The Cmax is slightly higher than the RLD. The faster Tmax correlates with the more rapid in vitro dissolution. While it may still meet the bioequivalence criteria, the formulation scientist would need to carefully consider the implications of the faster absorption rate.
This guide illustrates the systematic approach required for the bioequivalence testing of generic 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide formulations. A thorough understanding of formulation science, combined with rigorous in vitro and in vivo testing and adherence to regulatory guidelines, is paramount for the successful development of a safe, effective, and bioequivalent generic product.
References
-
Tablets Excipients. (n.d.). Retrieved from [Link]
-
Etamivan - Wikipedia. (n.d.). Retrieved from [Link]
-
EMA adopts five product-specific bioequivalence guidelines. (2017, August 11). GaBI Online. Retrieved from [Link]
-
What is Etamivan used for? (2024, June 14). Patsnap Synapse. Retrieved from [Link]
-
Etamivan. (n.d.). Grokipedia. Retrieved from [Link]
-
The Role of Pharmaceutical Excipients in Modern Formulations. (2025, August 27). Alkan Chemical Europe. Retrieved from [Link]
-
What Are Excipients? 9 Common Examples. (2026, January 30). Colorcon. Retrieved from [Link]
-
The Value of In Vitro Dissolution in Drug Development. (2025, March 12). Pharmaceutical Technology. Retrieved from [Link]
-
The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. (2021, January 13). Catalent. Retrieved from [Link]
-
Guideline on the Investigation of Bioequivalence. (2010, January 20). European Medicines Agency. Retrieved from [Link]
-
3-ethoxy-N,N-diethyl-4-hydroxybenzamide | C13H19NO3 | CID 26324. (n.d.). PubChem. Retrieved from [Link]
-
Bioequivalence. (2025, January 14). U.S. Food and Drug Administration. Retrieved from [Link]
-
Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Excipients used in the Formulation of Tablets. (2016, July 26). Open Access Journals. Retrieved from [Link]
-
Dissolution Testing for Generic Drugs: An FDA Perspective. (n.d.). PMC. Retrieved from [Link]
-
"Concept of Generic Drug Product Development and Challenges". (2025, May 5). Preprints.org. Retrieved from [Link]
-
Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Bioavailability and Bioequivalence in Drug Development. (n.d.). PMC. Retrieved from [Link]
-
The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. (2012, May 31). SciSpace. Retrieved from [Link]
-
Guideline on Conducting Bioequivalence Studies. (2013, March 1). Food And Drugs Authority. Retrieved from [Link]
-
An Analysis of In-Vitro Bioequivalence Studies and their Methods. (2023, April 20). Cureus. Retrieved from [Link]
-
How Generic Drugs Are Developed : Pharmaceutical process. (n.d.). ZIM Labs. Retrieved from [Link]
-
Product-specific bioequivalence guidance. (2025, September 25). European Medicines Agency (EMA). Retrieved from [Link]
-
What is in vitro dissolution testing? (2024, January 10). Pion Inc. Retrieved from [Link]
-
Investigation of bioequivalence - Scientific guideline. (2010, January 29). European Medicines Agency (EMA). Retrieved from [Link]
-
3-ethoxy-n,n-diethyl-4-hydroxybenzamide (C13H19NO3). (n.d.). PubChemLite. Retrieved from [Link]
-
Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
A Beginner's Guide to Generic Drug Formulation: From Lab Bench to Market Leadership. (2025, September 8). LinkedIn. Retrieved from [Link]
-
FDA Critical Path Initiatives: Opportunities for Generic Drug Development. (n.d.). PMC. Retrieved from [Link]
-
FDA now recommends only one study to show bioequivalence for certain oral drug products. (2024, November 13). Hogan Lovells. Retrieved from [Link]
-
Ethamivan. (n.d.). PharmaCompass.com. Retrieved from [Link]
-
Bioequivalence Studies and Their Role in Drug Development. (n.d.). Biostatistics.ca. Retrieved from [Link]
-
Generic Drug Development. (2025, March 17). MRIGlobal. Retrieved from [Link]
-
Advancements in Bioequivalence Testing: Innovations and Technologies. (2024, August 26). Walsh Medical Media. Retrieved from [Link]
-
Ethamivan. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
New FDA guidance on statistical approaches to establishing bioequivalence. (2023, January 20). GaBi Online. Retrieved from [Link]
-
Ethamivan | C12H17NO3 | CID 9363. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) 3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). PMC. Retrieved from [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde (99%). (n.d.). Amerigo Scientific. Retrieved from [Link]
Sources
- 1. Etamivan - Wikipedia [en.wikipedia.org]
- 2. What is Etamivan used for? [synapse.patsnap.com]
- 3. grokipedia.com [grokipedia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. How Generic Drugs Are Developed : Pharmaceutical process [zimlab.in]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. alkan-chemical.com [alkan-chemical.com]
- 10. colorcon.com [colorcon.com]
- 11. rroij.com [rroij.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is dissolution testing? [pion-inc.com]
- 15. fda.gov [fda.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. biostatistics.ca [biostatistics.ca]
- 18. fda.gov [fda.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
A Structural and Mechanistic Guide to Etamivan Analogs: A Framework for Discovering Novel Respiratory Stimulants
Introduction
Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide) is a centrally-acting respiratory stimulant, also known as an analeptic, that was historically used to counteract respiratory depression from barbiturate overdose and to manage respiratory insufficiency in conditions like Chronic Obstructive Pulmonary Disease (COPD).[1][2] Developed in the mid-20th century, it functions by directly stimulating the medullary respiratory center in the brainstem, which preferentially increases the depth of respiration over the frequency.[1][2] Despite its clinical history, Etamivan has been largely withdrawn from the market due to a narrow therapeutic window and the availability of modern alternatives.[1]
However, the core chemical scaffold of Etamivan—the vanillamide moiety—remains a compelling starting point for the design of new therapeutic agents. Vanillin and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and potent modulatory effects on ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1).[3][4][5] This guide provides a comprehensive structural comparison of Etamivan and its potential analogs, synthesizes the available mechanistic data, and presents a validated experimental framework for the rational design and evaluation of novel respiratory stimulants based on this versatile scaffold.
The Vanillamide Pharmacophore: Structural Hotspots for Analog Design
The chemical structure of Etamivan (N,N-diethyl-4-hydroxy-3-methoxybenzamide) can be dissected into three key regions that are critical for its biological activity and present opportunities for analog design.[6][7] While direct structure-activity relationship (SAR) studies for a series of Etamivan analogs as respiratory stimulants are not extensively documented in publicly available literature, we can infer a hypothetical SAR based on established medicinal chemistry principles and data from related vanilloid compounds acting on other biological targets.[4]
dot
Caption: Key pharmacophore regions of Etamivan for analog design.
-
Region A: The N,N-diethylamide Tail: This lipophilic group is critical for the molecule's ability to cross the blood-brain barrier and reach its central target. Modifications here can fine-tune solubility, metabolic stability, and the steric fit into the target's binding pocket.
-
Hypothesis: Increasing or decreasing the alkyl chain length (e.g., dimethyl, dipropyl) or introducing cyclic structures (e.g., pyrrolidinyl, piperidinyl) would systematically alter the lipophilicity (LogP) and could modulate both potency and duration of action. SAR studies on vanillin derivatives for other activities have shown that specific amine components, including diethylamine and piperidine, significantly contribute to cytotoxicity and tumor selectivity, underscoring the importance of this region.[4]
-
-
Region B: The 4-Hydroxyl Group: This phenolic hydroxyl is a key hydrogen bond donor and acceptor. Its presence is often crucial for binding to target proteins.
-
Hypothesis: Masking this hydroxyl as a methyl ether (veratramide) or an ester prodrug could alter the pharmacokinetic profile, potentially creating a compound that is activated metabolically. Replacing it with an amine or thiol could probe the electronic requirements of the binding site. The necessity of this group is highlighted in SAR analyses of other vanilloids, where the 4-hydroxy group enhances potency and selectivity.[4]
-
-
Region C: The 3-Methoxy Group: This group influences the electronic properties of the aromatic ring and the acidity of the adjacent 4-hydroxyl group.
-
Hypothesis: Shifting the methoxy group to other positions on the ring (e.g., 2-methoxy) or replacing it with other small electron-donating groups (e.g., ethoxy) or electron-withdrawing groups (e.g., chlorine) would systematically probe the electronic and steric requirements of the target.
-
Mechanistic Insights and Potential Targets
The precise molecular target of Etamivan remains poorly characterized in contemporary literature.[1] It is known to stimulate the medullary respiratory centers, but the upstream signaling is not fully elucidated.[2] One study in decerebrate cats suggested that Etamivan's effect on respiratory rate (but not tidal volume) was dependent on intact vagus nerves, implicating the stimulation of pulmonary chemoreflexes.[2]
Based on the mechanisms of other central nervous system stimulants and analeptics, several plausible pathways could be involved, presenting targets for screening Etamivan analogs.
dot
Caption: Plausible signaling pathways for central respiratory stimulation.
Comparative Biological Activity Data (Hypothetical Framework)
As direct comparative data is scarce, the following table presents a hypothetical framework for how SAR data for a series of Etamivan analogs might be presented. The activity values are for illustrative purposes to guide future research. The primary endpoint would be the reversal of opioid-induced respiratory depression (OIRD) in an animal model, measured as the concentration required to restore minute ventilation to 50% of its depressed state (EC50).
| Compound | R1 (at N) | R2 (at C4) | R3 (at C3) | LogP (calc.) | OIRD Reversal EC50 (µM) [Hypothetical] |
| Etamivan | -CH2CH3 | -OH | -OCH3 | 2.10 | 15.0 |
| Analog 1 | -CH3 | -OH | -OCH3 | 1.58 | 35.2 |
| Analog 2 | -CH2CH2CH3 | -OH | -OCH3 | 2.62 | 12.5 |
| Analog 3 | -CH2CH3 | -OCH3 | -OCH3 | 2.29 | > 100 |
| Analog 4 | -CH2CH3 | -OH | -H | 1.89 | 25.8 |
| Analog 5 | -CH2CH3 | -OH | -Cl | 2.65 | 18.1 |
Experimental Protocols for Analog Evaluation
A robust, self-validating workflow is essential for screening and characterizing novel Etamivan analogs. The causality behind this experimental design is to move from high-throughput, mechanism-focused assays to more complex, physiologically relevant models.
Experimental Workflow Diagram
dot
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biocatalyzed Synthesis of Vanillamides and Evaluation of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ETHAMIVAN | 304-84-7 [chemicalbook.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of Etamivan: A Comparative Review of Chromatographic Techniques
Introduction: The Analytical Imperative for Etamivan
Etamivan, chemically known as N,N-Diethyl-4-hydroxy-3-methoxybenzamide, is a respiratory stimulant that was historically used in the treatment of barbiturate overdose and chronic obstructive pulmonary disease.[1][2] Although its clinical use has largely been discontinued, the need for its accurate and precise quantification remains critical in forensic toxicology, metabolism studies, and in the quality control of any remaining pharmaceutical preparations or reference standards.[2][3]
This guide provides a comparative overview of potential high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the robust quantitative analysis of Etamivan. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind methodological choices, empowering researchers to select and validate the optimal approach for their specific analytical challenges.
Physicochemical Properties of Etamivan: A Foundation for Method Development
A thorough understanding of a molecule's physicochemical properties is the cornerstone of logical method development.
-
Key Functional Groups: Phenolic hydroxyl, methoxy, and a tertiary amide group.[6] These groups influence polarity, solubility, and chromatographic behavior.
-
Solubility: Soluble in methanol.[5][7] This suggests methanol as a suitable solvent for stock solutions and a potential component of the mobile phase in liquid chromatography.
-
pKa: Predicted pKa of 8.73 ± 0.20.[6] The presence of the phenolic hydroxyl group makes Etamivan weakly acidic. This is a critical consideration for pH selection in reversed-phase HPLC to ensure consistent retention and peak shape.
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay
HPLC is a robust and widely accessible technique for the quantitative analysis of non-volatile and thermally stable compounds like Etamivan.[8][9] A reversed-phase HPLC method with UV detection is the most logical starting point for assay and purity analysis in a quality control setting.
Causality in HPLC Method Design
The selection of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like Etamivan through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a suitable retention time and resolution. The pH of the aqueous phase is controlled to be at least 2 pH units below the pKa of the phenolic hydroxyl group to suppress its ionization, leading to a more retained and symmetrical peak. UV detection is chosen due to the presence of a chromophore (the substituted benzene ring) in the Etamivan molecule.
Proposed HPLC-UV Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (to be confirmed by UV scan).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Etamivan reference standard in 100 mL of methanol to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing Etamivan in methanol, and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Illustrative HPLC-UV Workflow
Caption: HPLC-UV workflow for Etamivan quantification.
Gas Chromatography (GC): An Alternative for Volatile Analytes
While Etamivan is not highly volatile, GC can be a viable technique, particularly when coupled with a Flame Ionization Detector (FID) or a mass spectrometer.[10][11] Given its melting point of 95-95.5°C, it can be volatilized at typical GC inlet temperatures.[6] GC is particularly useful for assessing volatile impurities.
Causality in GC Method Design
A key consideration for GC is the thermal stability of the analyte. Etamivan should be stable at the temperatures used in the injector and column. The choice of a mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance of interactions for retaining and separating Etamivan from potential impurities. FID is a robust and universally responsive detector for organic compounds.
Proposed GC-FID Experimental Protocol
-
Instrumentation: A gas chromatograph with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a suitable solvent like methanol or ethyl acetate, similar to the HPLC method, but at concentrations appropriate for GC-FID sensitivity (e.g., 10 µg/mL to 200 µg/mL).
-
Illustrative GC-FID Workflow
Caption: GC-FID workflow for Etamivan quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity
For bioanalytical applications (e.g., measuring Etamivan in plasma or urine) or for detecting trace-level impurities, LC-MS/MS is the method of choice.[12][13] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for quantification at very low concentrations even in complex matrices.[14]
Causality in LC-MS/MS Method Design
The LC method is often a rapid gradient elution to quickly separate the analyte from the bulk of the matrix components. Electrospray ionization (ESI) in positive mode is chosen because the tertiary amine in the diethylamide group is readily protonated. In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected and fragmented, and a specific fragment ion (product ion) is monitored for quantification. This precursor-to-product transition is highly specific to Etamivan, minimizing interferences.[15]
Proposed LC-MS/MS Experimental Protocol
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS/MS Conditions (ESI+):
-
Precursor Ion (Q1): m/z 224.1 (M+H)⁺.
-
Product Ion (Q3): A prominent fragment ion would be selected after infusion and fragmentation of the parent compound (e.g., m/z 151.0, corresponding to the loss of the diethylamino group).
-
Internal Standard: A stable isotope-labeled Etamivan (e.g., Etamivan-d10) would be the ideal choice for highest accuracy.
-
-
Sample Preparation (for plasma):
-
Protein precipitation is a common and effective extraction method. Add 3 parts of cold acetonitrile (containing the internal standard) to 1 part of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant.
-
Illustrative LC-MS/MS Workflow
Caption: LC-MS/MS workflow for Etamivan in plasma.
Comparison of Method Performance Limits
The performance of any quantitative method is defined by its validation parameters.[16][17] The following table presents illustrative data to compare the expected accuracy, precision, and sensitivity limits for the proposed methods. These values are typical for such analyses and serve as a benchmark for method development.
| Parameter | HPLC-UV | GC-FID | LC-MS/MS | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | All techniques offer excellent linearity within their respective dynamic ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% | All methods are highly accurate. LC-MS/MS may show slightly wider acceptance criteria in bioanalysis due to matrix effects. |
| Precision (%RSD) | < 2.0% | < 3.0% | < 5.0% (in matrix) | HPLC offers excellent precision. GC precision can be slightly higher due to injection variability. LC-MS/MS precision is excellent but can be influenced by matrix complexity. |
| LOD (Illustrative) | ~0.1 µg/mL | ~0.5 µg/mL | ~0.05 ng/mL | The Limit of Detection (LOD) is the lowest concentration that can be reliably detected.[18][19] |
| LOQ (Illustrative) | ~0.3 µg/mL | ~1.5 µg/mL | ~0.2 ng/mL | The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.[18][19] |
Expert Recommendations for Method Selection
The choice between these techniques is driven by the analytical objective:
-
For routine quality control, assay, and purity of bulk drug substance or finished product: HPLC-UV is the recommended method. It is robust, cost-effective, precise, and sufficiently sensitive for these applications.[8]
-
For analysis of volatile impurities or as an orthogonal method for identity confirmation: GC-FID is a suitable alternative. Its different separation mechanism provides complementary information to HPLC.[20]
-
For bioanalysis (pharmacokinetic or toxicological studies) in complex matrices like plasma, blood, or urine, or for ultra-trace impurity analysis: LC-MS/MS is the unequivocal choice. Its unparalleled sensitivity and selectivity are necessary to overcome the challenges of low analyte concentrations and significant matrix interference.[21]
Conclusion
While specific validated methods for the quantitative analysis of Etamivan are not abundant in recent literature, a robust analytical strategy can be designed based on its physicochemical properties and established chromatographic principles. HPLC-UV serves as the ideal workhorse for standard quality control, while GC-FID offers a valuable alternative. For any application requiring high sensitivity and selectivity, particularly in biological matrices, LC-MS/MS is the superior technology. The protocols and comparative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to establish and validate methods that are accurate, precise, and fit for purpose.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9363, Ethamivan. Retrieved from [Link]
-
Wikipedia. (2023). Etamivan. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etamivan-impurities. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ethamivan | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Ionescu, G., & Măgdici, A. (n.d.). The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Retrieved from [Link]
- Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21.
-
Shytle, D. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. European Pharmaceutical Review. Retrieved from [Link]
-
De-Bokx, M. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. IVT Network. Retrieved from [Link]
-
Organisation Internationale de la Vigne et du Vin. (n.d.). Estimation of the detection and quantification limits of a method of analysis. Retrieved from [Link]
- Varma, K. C. S., et al. (2021). HPLC method development and validation. World Journal of Pharmaceutical Research, 10(11), 405-426.
-
Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 304-84-7 | Product Name : Etamivan - API. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Qualitative and Quantitative Analysis by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Qualitative and Quantitative Analysis by Gas Chromatography. Retrieved from [Link]
- Younus, A., & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. European Academic Research, VI(10), 5875-5887.
- Antonelli, M., et al. (2023). A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices. Pharmaceuticals, 16(11), 1548.
- Kim, H., et al. (2023). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 12(24), 4496.
- Öztürk, E. A., & Özdemir, N. (2018). Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-Dose Combination Tablet. Turkish Journal of Pharmaceutical Sciences, 15(2), 159–168.
- Laurens, J. B. (2020). Qualitative and quantitative gas chromatography-mass spectrometry analysis of the principal toxic constituents of some South African plants implicated in human and animal poisoning. University of Pretoria.
- Gauthier, M. (2014). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Université du Québec à Montréal.
- Kumar, A., et al. (2023). A Systematic Review of Method Development and Validation for Ramipril Analysis using HPLC in Cardiovascular Research. Journal of Drug Delivery and Therapeutics, 13(10), 143-151.
- Miller, W. F., et al. (1964). AN EVALUATION OF ETHAMIVAN AS A RESPIRATORY STIMULANT IN BARBITURATE INTOXICATION, AND ALVEOLAR HYPOVENTILATION IN EMPHYSEMA AND OBESITY. Annals of Internal Medicine, 60, 631-40.
- Supandi, S., et al. (2018). Validation Method for Simultaneous Analysis of Betamethasone Dipropionate and Retinoic Acid in Whitening Cream by UHPLC-PDA. Research Journal of Pharmacy and Technology, 11(11), 4879-4883.
- Al-Amin, M., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(01), 177-184.
- da Silva, A. C. C., et al. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography. Journal of Analytical and Pharmaceutical Research, 10(3), 1-8.
Sources
- 1. Etamivan - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ETHAMIVAN CAS#: 304-84-7 [chemicalbook.com]
- 6. ETHAMIVAN | 304-84-7 [chemicalbook.com]
- 7. ETHAMIVAN - Safety Data Sheet [chemicalbook.com]
- 8. euacademic.org [euacademic.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. (PDF) Qualitative and Quantitative Analysis by Gas Chromatography [academia.edu]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. archipel.uqam.ca [archipel.uqam.ca]
- 14. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. ddtjournal.net [ddtjournal.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. clinmedjournals.org [clinmedjournals.org]
- 21. japsonline.com [japsonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide (CAS No. 13898-68-5), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory frameworks, empowering you to manage this chemical waste with confidence and precision.
Hazard Assessment and Waste Classification: The "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide provides foundational safety information, a comprehensive hazard assessment also considers its chemical family—benzamides—and general chemical safety principles.
Key Hazard Considerations:
-
Toxicity: The SDS for 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide does not currently provide specific toxicity data.[1] However, as a matter of sound laboratory practice, it should be handled as a potentially hazardous substance.
-
Environmental Fate: There is no readily available data on the environmental fate and effects of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide.[1] The absence of this information necessitates a conservative approach to prevent its release into the environment.[1]
-
Regulatory Status: 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide is not explicitly listed on the United States Toxic Substances Control Act (TSCA) Inventory.[1] In the absence of a specific hazardous waste code, it must be evaluated against the characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, and toxicity. Given the lack of comprehensive data, treating it as hazardous waste is the most prudent and compliant course of action.
Based on this assessment, 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide must be managed as a hazardous chemical waste . This classification dictates that it cannot be disposed of in regular trash or down the drain.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier protecting you from potential exposure.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against accidental splashes or generation of dust. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat or fire/flame resistant and impervious clothing.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | If dust formation is likely or if exposure limits are exceeded, a full-face respirator should be used.[1] | Protects against inhalation of the chemical. |
Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection and disposal of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.
-
Action: Collect waste 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves) in a designated hazardous waste container.
-
Causality: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fires.
Step 2: Container Selection and Management
The integrity of the waste container is crucial to prevent leaks and spills.
-
Action: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Suitable materials include glass or high-density polyethylene (HDPE).
-
Causality: Polyethylene is generally resistant to a wide range of chemicals, making it a good choice for many laboratory waste streams. The container must be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste.
-
Action: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Ethoxy-N,N-diethyl-4-hydroxybenzamide" (do not use abbreviations or chemical formulas)
-
The approximate concentration and quantity of the waste
-
The date of accumulation (the date the first waste was added)
-
The name and contact information of the generating researcher or lab
-
-
Causality: This information ensures that the contents are clearly identified, allows for proper tracking of the waste, and provides critical information in case of an emergency.
Step 4: Storage
Waste must be stored safely in a designated area pending pickup by a licensed disposal vendor.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel, away from ignition sources, and in a well-ventilated location.
-
Causality: Storing waste in a designated and controlled area minimizes the risk of accidental spills, unauthorized access, and exposure to personnel not directly involved in its generation.
Step 5: Final Disposal
The final disposal of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide must be conducted through a licensed hazardous waste management company.
-
Action: Contact your institution's EHS office to arrange for the pickup of the hazardous waste.
-
Causality: Licensed hazardous waste vendors are equipped to transport and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations. The most common and environmentally sound method for disposing of solid organic chemical waste is incineration at a permitted hazardous waste facility. Incineration at high temperatures ensures the complete destruction of the organic molecule.[2] As this compound contains nitrogen, its incineration will be managed to minimize the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[2][3]
Never attempt to dispose of 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide by flushing it down the drain or placing it in the regular trash.
Spill Management
In the event of a spill, a prompt and safe response is critical.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate spill control materials.
-
Clean Up:
-
Ensure you are wearing the appropriate PPE.
-
Carefully sweep or scoop up the solid material, avoiding the creation of dust.
-
Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report: Report the spill to your supervisor and EHS office, even if it is a minor one.
Disposal Decision Workflow
Sources
Personal protective equipment for handling 3-Ethoxy-N,N-diethyl-4-hydroxybenzamide
[1][2]
Executive Summary & Chemical Identity
3-Ethoxy-N,N-diethyl-4-hydroxybenzamide , commonly known as Ethamivan , is a central nervous system (CNS) stimulant primarily affecting the medullary respiratory center.[1][2][3] While often handled as a generic organic solid, its pharmacological potency as a respiratory analeptic requires a safety protocol that exceeds standard "low-hazard" laboratory practices.[1][2]
This guide moves beyond generic safety data sheets (SDS) to provide a Control Banding approach. Since specific Occupational Exposure Limits (OELs) are often undefined for this compound, we treat it as a Potent Compound (OEB 3) , prioritizing dust containment and inhalation protection.[1][2]
Chemical Vital Statistics
| Parameter | Data | Operational Implication |
| CAS Number | 304-84-7 | Use for waste tagging and inventory tracking.[1][2][4] |
| Physical State | White crystalline powder | High Risk: Airborne dust generation during weighing.[1][2] |
| GHS Classification | Acute Tox. 3 (Oral) ; Skin Irrit. 2; Eye Irrit.[1][2] 2A; STOT SE 3 | Toxic if swallowed.[1][2][5] Dust is a severe respiratory irritant.[1] |
| Target Organ | CNS (Medulla), Respiratory System | Overexposure can cause hyperventilation, tremors, or convulsions.[1][2] |
Risk Assessment: The "Invisible" Hazard
The primary risk with Ethamivan is not immediate chemical burns, but pharmacological activation via inhalation of dust.[1][2]
-
The Mechanism: Ethamivan mimics the action of Nikethamide.[1][2] It increases the depth of respiration.[1][6] In a laboratory setting, accidental inhalation of the powder can lead to dizziness, sneezing, and in severe cases, laryngospasm or convulsions.[1][2]
-
The Gap: Most standard SDSs list "No Data Available" for OSHA PEL or ACGIH TLV.[1][2]
-
The Solution: We utilize Performance-Based Control Banding .[1][2] In the absence of a limit, we target a containment level of < 10 µg/m³ (8-hour TWA).[1][2]
Personal Protective Equipment (PPE) Matrix
Rationale: This system relies on "Redundancy and Indicator Layers."
A. Respiratory Protection (Critical)
Requirement: N95 (minimum) ; P100 (Recommended) or PAPR .[1][2]
-
Scientific Logic: Ethamivan is a solid particulate.[1][2] Vapors are negligible at room temperature.[1] The risk is aerodynamic diameter particles (<10µm) entering the deep lung.[1][2]
-
Protocol:
B. Dermal Protection (Hands)
Requirement: Double-Gloving Strategy (Nitrile / Nitrile).[1][2]
-
Inner Layer: Brightly colored (e.g., orange/blue) Nitrile (0.10 mm).[1][2]
-
Outer Layer: Standard Nitrile (0.11 mm) or extended cuff.[1][2]
-
Self-Validating Mechanism: The "Color-Break" system.[1][2] If the outer glove tears, the bright inner glove becomes immediately visible, signaling a breach.[1][2]
-
Permeation Logic: Amides are generally well-resisted by nitrile.[1][2] Latex is not recommended due to higher permeability to organic solvents often used in conjunction (e.g., DMSO, Methanol).[1][2]
C. Ocular Protection
Operational Protocol: The Weighing Workflow
The moment of highest risk is transferring the dry powder from the stock container to the balance.[1]
Step-by-Step Containment Procedure
-
Engineering Setup:
-
The "Static" Trap:
-
Solubilization (The Containment Lock):
-
Decontamination:
Visualizing the Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" handling process, emphasizing the decision points for PPE escalation.
Figure 1: Operational workflow for handling Ethamivan. Note the critical control point at "Solubilization"—converting the solid to liquid reduces the inhalation risk significantly.[2]
Emergency Response & Disposal
Accidental Spill (Powder)[1][2]
-
Evacuate: Clear the immediate area of personnel.
-
Wet Method: Do not dry sweep.[1][2] Cover the spill with a paper towel dampened with water or a surfactant.[1] This prevents dust generation.[1][4][7][8]
-
Scoop: Scoop the wet material into a hazardous waste bag.
Disposal (Cradle-to-Grave)
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9363, Ethamivan.[1][2] Retrieved from [Link][1][2]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.[1][2][9][10][11] (General guidance on particulate respirators).[1][2][9] Retrieved from [Link][1][2][11]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[1][2] Retrieved from [Link][1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Ethamivan | C12H17NO3 | CID 9363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHAMIVAN CAS#: 304-84-7 [chemicalbook.com]
- 4. ETHAMIVAN - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. echemi.com [echemi.com]
- 9. restoredcdc.org [restoredcdc.org]
- 10. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. envirosafetech.com [envirosafetech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
